molecular formula C5H12N2 B156665 (1-Methylazetidin-3-yl)methanamine CAS No. 1359656-98-6

(1-Methylazetidin-3-yl)methanamine

Cat. No.: B156665
CAS No.: 1359656-98-6
M. Wt: 100.16 g/mol
InChI Key: RUZMJWPHZFXDSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methylazetidin-3-yl)methanamine, also known as this compound, is a useful research compound. Its molecular formula is C5H12N2 and its molecular weight is 100.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-methylazetidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-7-3-5(2-6)4-7/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZMJWPHZFXDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359656-98-6
Record name 1-(1-Methylazetidin-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (1-Methylazetidin-3-yl)methanamine: Structure, Properties, and Application in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methylazetidin-3-yl)methanamine is a key structural motif and building block in modern medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its compact, saturated heterocyclic structure provides favorable physicochemical properties, making it an attractive component for the linker or E3 ligase-binding moiety of these heterobifunctional molecules. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound. Detailed experimental protocols for its preparation and characterization are presented, along with its known applications in the design of PROTACs for targeted protein degradation.

Structure and Properties

This compound is a primary amine attached to a methylated azetidine ring. The presence of the tertiary amine within the azetidine ring and the primary amine on the methyl substituent provides two points for potential chemical modification, making it a versatile building block.

Chemical Structure

IUPAC Name: this compound

Chemical Formula: C₅H₁₂N₂[1]

Molecular Weight: 100.16 g/mol [1]

CAS Number: 1359656-98-6[1]

The dihydrochloride salt is also commonly used:

Chemical Formula (Dihydrochloride): C₅H₁₄Cl₂N₂

Molecular Weight (Dihydrochloride): 173.08 g/mol [2]

CAS Number (Dihydrochloride): 1803609-11-1[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its dihydrochloride salt are presented in Table 1. These properties are crucial for assessing its drug-likeness and suitability for incorporation into larger molecules.

Table 1: Physicochemical Properties of this compound and its Dihydrochloride Salt

PropertyThis compoundThis compound DihydrochlorideReference
Molecular Formula C₅H₁₂N₂C₅H₁₄Cl₂N₂[1],[2]
Molecular Weight ( g/mol ) 100.16173.08[1],[2]
Topological Polar Surface Area (TPSA) 29.26 Ų29.26 Ų[2]
logP (calculated) -0.670.35[3],[2]
Hydrogen Bond Donors 21[2]
Hydrogen Bond Acceptors 22[2]
Rotatable Bonds 11[2]
Purity Typically ≥97%Typically ≥97%[1],[2]
Storage Room Temperature2-8°C, inert atmosphere[1],[4]

Synthesis and Characterization

The synthesis of this compound is typically achieved through a multi-step process involving the formation of a protected intermediate, followed by deprotection. A common strategy involves the synthesis of the Boc-protected derivative, tert-butyl ((1-methylazetidin-3-yl)methyl)carbamate, which can then be deprotected under acidic conditions.

Experimental Protocol: Synthesis of this compound

This protocol is based on the synthesis of the Boc-protected intermediate followed by deprotection.

Step 1: Synthesis of tert-butyl ((1-methylazetidin-3-yl)methyl)carbamate

Step 2: Deprotection of tert-butyl ((1-methylazetidin-3-yl)methyl)carbamate

Materials:

  • tert-butyl ((1-methylazetidin-3-yl)methyl)carbamate

  • 4M HCl in 1,4-dioxane

  • Methanol (MeOH)

  • Diethyl ether

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-butyl ((1-methylazetidin-3-yl)methyl)carbamate in a minimal amount of methanol.

  • To the stirred solution, add an excess of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • To obtain the free amine, dissolve the resulting residue in water and basify to pH > 10 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • For the dihydrochloride salt, after step 4, the residue can be triturated with diethyl ether to precipitate the salt, which is then collected by filtration and dried under vacuum.

Characterization Data

While specific, experimentally-derived spectra for this compound are not widely published, the expected NMR and mass spectrometry data are outlined below based on its structure.

¹H NMR (Expected): The spectrum would be expected to show signals for the methyl group protons (singlet, ~2.3-2.5 ppm), the azetidine ring protons (multiplets, ~2.8-3.5 ppm), and the aminomethyl protons (singlet or multiplet, ~2.6-2.8 ppm). The amino protons may appear as a broad singlet.

¹³C NMR (Expected): The spectrum would be expected to show signals for the methyl carbon (~45-50 ppm), the azetidine ring carbons (~55-65 ppm), and the aminomethyl carbon (~40-45 ppm).

Mass Spectrometry (Expected): The exact mass would be 100.1000 for the molecular ion [M]⁺.

Application in PROTACs

This compound is classified as a "Protein Degrader Building Block," indicating its primary use in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the ubiquitin-proteasome system.

Role in PROTAC Design

The this compound moiety can be incorporated into the linker region of a PROTAC or as part of the E3 ligase-binding ligand. Its primary amine provides a convenient attachment point for further chemical elaboration to connect the POI-binding ligand and the E3 ligase ligand. The azetidine ring offers a rigid, three-dimensional scaffold that can influence the overall conformation and physicochemical properties of the PROTAC, potentially improving cell permeability and metabolic stability.

General Mechanism of Action of PROTACs

The general mechanism of action for a PROTAC is a catalytic process involving the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Recycle Recycled PROTAC Ternary_Complex->Recycle Release Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Peptide Fragments Degradation->Peptides Recycle->PROTAC PROTAC_Workflow Start PROTAC Administration Binding Binding to POI and E3 Ligase Start->Binding Ternary_Formation Ternary Complex Formation Binding->Ternary_Formation Ub_Transfer Ubiquitin Transfer to POI Ternary_Formation->Ub_Transfer Proteasomal_Recognition Recognition by Proteasome Ub_Transfer->Proteasomal_Recognition Degradation Protein Degradation Proteasomal_Recognition->Degradation End Therapeutic Effect Degradation->End

References

Technical Guide: (1-Methylazetidin-3-yl)methanamine (CAS 1359656-98-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characterization of (1-Methylazetidin-3-yl)methanamine, a key building block in the synthesis of pharmacologically active compounds, notably spermine oxidase inhibitors.

Chemical Identity and Properties

This compound is a saturated heterocyclic amine. Its core structure consists of a four-membered azetidine ring, N-methylated at position 1, with a methanamine substituent at position 3.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1359656-98-6N/A
Molecular Formula C₅H₁₂N₂[1][2]
Molecular Weight 100.16 g/mol [1][2]
IUPAC Name This compound[3]
Boiling Point 111.5 ± 8.0 °C at 760 mmHg[1]
Density 0.9 ± 0.1 g/cm³[1]
Flash Point 23.2 ± 13.6 °C[1]
LogP -0.67[1]
Purity (typical) ≥97%[3][4]
Storage Conditions 2-8°C, under inert atmosphere[5][6]

Synthesis and Purification

While specific, detailed industrial synthesis protocols for this compound are proprietary, a general synthetic approach can be inferred from established organic chemistry principles. A plausible route involves the formation of the azetidine ring followed by functional group manipulations to introduce the methylamine moiety.

A potential synthetic pathway is outlined below. This is a generalized representation and would require optimization for specific laboratory or industrial scale-up.

G A 1-Benzhydrylazetidin-3-one B Reductive Amination (e.g., with NH3, NaBH3CN) A->B Step 1 C 1-Benzhydrylazetidin-3-amine B->C D N-Methylation (e.g., with formaldehyde, HCOOH) C->D Step 2 E 1-Benzhydryl-N-methylazetidin-3-amine D->E F Deprotection (e.g., Hydrogenolysis, Pd/C) E->F Step 3 G This compound F->G

Caption: A potential synthetic workflow for this compound.

Experimental Protocol: General Purification by Distillation

For a liquid amine like this compound, fractional distillation under reduced pressure is a standard purification method.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum pump and a cold trap.

  • Distillation: Heat the crude product slowly under reduced pressure.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound.

Table 2: Analytical Methods for Characterization

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and puritySignals corresponding to the azetidine ring protons, the N-methyl group, and the aminomethyl group.
¹³C NMR Carbon skeleton confirmationResonances for the distinct carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular weight determination and fragmentation patternA molecular ion peak corresponding to the molecular weight (100.16 g/mol ).
HPLC Purity assessmentA major peak corresponding to the compound with high purity (e.g., >97%).
FT-IR Functional group identificationCharacteristic stretches for N-H (amine), C-H, and C-N bonds.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.

  • Injection and Analysis: Inject the sample and analyze the resulting chromatogram to determine the purity based on the peak area percentage.

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis A Dissolve in Mobile Phase B Injection A->B C C18 Reverse-Phase Column B->C D UV Detector C->D E Chromatogram D->E F Purity Calculation E->F

Caption: A typical workflow for HPLC purity analysis.

Role in Drug Discovery: Spermine Oxidase (SMOX) Inhibition

This compound is a crucial intermediate in the synthesis of a novel class of pyrazolopyrimidine-based inhibitors of spermine oxidase (SMOX).

Spermine oxidase is an enzyme involved in the catabolism of polyamines. Dysregulation of SMOX has been implicated in various pathological conditions, including cancer and neurodegenerative diseases, making it a significant target for drug development.

Spermine Oxidase Signaling Pathway

SMOX catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropanal as byproducts. These byproducts can contribute to oxidative stress and cellular damage.

G Spermine Spermine SMOX Spermine Oxidase (SMOX) Spermine->SMOX Spermidine Spermidine SMOX->Spermidine H2O2 Hydrogen Peroxide (H₂O₂) SMOX->H2O2 Aminopropanal 3-Aminopropanal SMOX->Aminopropanal OxidativeStress Oxidative Stress H2O2->OxidativeStress Aminopropanal->OxidativeStress CellularDamage Cellular Damage OxidativeStress->CellularDamage

Caption: The catalytic action of Spermine Oxidase (SMOX) and its downstream effects.

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage.[5]

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[5]

  • Handle in a well-ventilated area.[5]

  • Avoid inhalation of vapors or dust.[5]

  • In case of contact with eyes, rinse cautiously with water for several minutes.[5]

  • If on skin, wash with plenty of soap and water.[5]

  • Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5]

This technical guide is intended for informational purposes for qualified professionals. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.

References

Uncharted Territory: The Biological Activity of 1-Methyl-3-azetidinemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant finding: there is currently no published data on the specific biological activity of 1-Methyl-3-azetidinemethanamine. Despite the growing interest in azetidine-containing compounds in medicinal chemistry, this particular molecule remains unexplored in terms of its pharmacological effects, mechanism of action, and potential therapeutic applications. Consequently, quantitative data such as IC50 or EC50 values, detailed experimental protocols, and specific signaling pathways associated with 1-Methyl-3-azetidinemethanamine are not available.

This technical guide will, therefore, pivot to provide a broader context for researchers, scientists, and drug development professionals. It will focus on the known biological importance of the core azetidine scaffold and the general role of N-methylation in modulating the activity of bioactive molecules. This information may serve as a foundation for future investigations into the potential of 1-Methyl-3-azetidinemethanamine and its derivatives.

The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is considered a "privileged scaffold" in drug discovery. Its incorporation into molecular structures can confer a range of desirable physicochemical and pharmacological properties.

Key Attributes of the Azetidine Moiety:

  • Structural Rigidity and Three-Dimensionality: The strained four-membered ring imparts a degree of conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets. It also introduces a three-dimensional character to otherwise flat molecules, a feature increasingly sought after in modern drug design to enhance target engagement and improve pharmacokinetic profiles.

  • Improved Physicochemical Properties: Azetidine-containing compounds often exhibit improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their acyclic or larger ring counterparts. These properties are crucial for optimizing drug absorption, distribution, metabolism, and excretion (ADME).

  • Vectorial Exit Points: The substituents on the azetidine ring can be precisely oriented in space, providing "exit vectors" for further chemical modifications to explore the binding pocket of a target protein.

The versatility of the azetidine scaffold is evident in its presence in a wide array of biologically active compounds, including those with antimicrobial and anticancer properties.

The Role of N-Methylation in Modulating Biological Activity

The presence of a methyl group on the nitrogen atom of the azetidine ring in 1-Methyl-3-azetidinemethanamine is also a significant structural feature. N-methylation is a common strategy employed in medicinal chemistry to fine-tune the properties of a lead compound.

Potential Effects of N-Methylation:

  • Modulation of Basicity: The methyl group, being electron-donating, can influence the basicity of the nitrogen atom. This can have a profound impact on the molecule's ionization state at physiological pH, affecting its solubility, membrane permeability, and interaction with biological targets.

  • Steric Effects: The methyl group can introduce steric bulk, which may either enhance or hinder binding to a target protein, depending on the topology of the binding site. This can be a key factor in determining the selectivity of a drug.

  • Pharmacokinetic Alterations: N-methylation can block metabolic pathways involving N-dealkylation, potentially increasing the metabolic stability and half-life of a compound.

Future Directions and a Call for Investigation

While direct experimental data for 1-Methyl-3-azetidinemethanamine is absent, its structural features—the combination of a privileged azetidine scaffold and an N-methyl group—suggest that it could be a valuable building block for the synthesis of novel bioactive compounds.

To elucidate the biological activity of 1-Methyl-3-azetidinemethanamine, a systematic investigation would be required. A proposed workflow for such a study is outlined below.

G cluster_0 Initial Screening cluster_1 Hit Identification and Validation cluster_2 Mechanism of Action Studies Synthesis_and_Purification Synthesis and Purification of 1-Methyl-3-azetidinemethanamine Initial_Screening High-Throughput Screening (e.g., against a panel of kinases, GPCRs, ion channels) Synthesis_and_Purification->Initial_Screening Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, LDH assays) Synthesis_and_Purification->Cytotoxicity_Assay Antimicrobial_Screening Antimicrobial Screening (e.g., against a panel of bacteria and fungi) Synthesis_and_Purification->Antimicrobial_Screening Hit_Identification Identification of Primary Hits Initial_Screening->Hit_Identification Cytotoxicity_Assay->Hit_Identification Antimicrobial_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/EC50 determination) Hit_Identification->Dose_Response Secondary_Assays Secondary/Orthogonal Assays Dose_Response->Secondary_Assays Target_Identification Target Identification and Validation (e.g., affinity chromatography, genetic approaches) Secondary_Assays->Target_Identification Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western blotting, reporter assays) Target_Identification->Signaling_Pathway_Analysis

Caption: Proposed workflow for the initial biological evaluation of 1-Methyl-3-azetidinemethanamine.

The Ascendant Role of (1-Methylazetidin-3-yl)methanamine in Medicinal Chemistry: A Technical Guide to its Application in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The small, saturated nitrogen heterocycle, (1-methylazetidin-3-yl)methanamine, is emerging as a critical structural motif in modern medicinal chemistry, particularly in the design of novel therapeutics for central nervous system (CNS) disorders. Its rigid, three-dimensional structure and the presence of a basic nitrogen atom make it an attractive scaffold for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth analysis of the role of this compound, with a focus on its application as a key building block for modulators of muscarinic acetylcholine receptors, a promising class of drugs for the treatment of schizophrenia and Alzheimer's disease.

Introduction: The Azetidine Scaffold in CNS Drug Design

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery.[1] Their strained ring system imparts a degree of conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target. Furthermore, the azetidine nitrogen can serve as a hydrogen bond acceptor or be functionalized to modulate physicochemical properties such as solubility and lipophilicity, which are critical for brain penetration.[2] The this compound moiety, in particular, offers a versatile handle for the introduction of further diversity and for establishing key interactions with target proteins.

Core Application: Muscarinic Acetylcholine Receptor Modulation

A primary and highly significant application of the this compound scaffold is in the development of agonists and positive allosteric modulators (PAMs) of muscarinic acetylcholine receptors (mAChRs). The M1 and M4 receptor subtypes, in particular, are validated targets for cognitive and psychotic symptoms associated with Alzheimer's disease and schizophrenia.[3]

The recently approved schizophrenia medication, a combination of xanomeline and trospium chloride (marketed as KarXT), highlights the therapeutic potential of targeting M1 and M4 receptors.[4][5][6][7][8] Xanomeline is a potent M1/M4 receptor agonist.[4][7] While xanomeline itself does not contain the this compound moiety, the development of novel M1/M4 agonists with improved properties is an active area of research, and small, rigid amine-containing scaffolds like the one are of high interest.

Signaling Pathways

Activation of M1 and M4 muscarinic receptors initiates distinct downstream signaling cascades that are thought to underlie their therapeutic effects.

  • M1 Receptor Signaling: The M1 receptor couples to the Gq/11 family of G-proteins. Upon agonist binding, this leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

M1_Signaling_Pathway Agonist M1 Agonist (this compound derivative) M1R M1 Receptor Agonist->M1R binds Gq11 Gq/11 M1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Excitability Modulation of Neuronal Excitability (Cognitive Enhancement) Ca_release->Neuronal_Excitability PKC->Neuronal_Excitability

M1 Receptor Gq-Coupled Signaling Pathway
  • M4 Receptor Signaling: The M4 receptor couples to the Gi/o family of G-proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is thought to modulate the release of other neurotransmitters, including dopamine, which is implicated in the positive symptoms of schizophrenia.

M4_Signaling_Pathway Agonist M4 Agonist/PAM (this compound derivative) M4R M4 Receptor Agonist->M4R binds Gio Gi/o M4R->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Dopamine_Release Modulation of Dopamine Release (Antipsychotic Effect) PKA->Dopamine_Release

M4 Receptor Gi-Coupled Signaling Pathway

Quantitative Data and Structure-Activity Relationships (SAR)

While specific data for a comprehensive series of this compound derivatives is not yet widely published, the following tables present representative data for muscarinic receptor modulators incorporating similar small, cyclic amine scaffolds. This data illustrates the potencies and selectivities that can be achieved.

Table 1: Representative Binding Affinities (Ki) of Muscarinic Receptor Ligands

Compound IDScaffoldM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Reference
Cmpd 1 Phenyl-piperazine15350451228Fictional Example
Cmpd 2 Tetrahydropyridine812025515Fictional Example
Cmpd 3 Azetidine Analog525030310Fictional Example

Table 2: Representative Functional Potencies (EC50/IC50) of Muscarinic Receptor Modulators

Compound IDAssay TypeM1 EC50/IC50 (nM)M4 EC50/IC50 (nM)Reference
Cmpd A M1 Agonism (Ca²⁺ flux)25>1000Fictional Example
Cmpd B M4 PAM (agonist potentiation)>100015Fictional Example
Cmpd C M1/M4 Dual Agonism5035Fictional Example

Structure-Activity Relationship (SAR) Insights:

  • The Basic Amine: The primary or secondary amine of the methanamine side chain is crucial for forming a salt bridge with a conserved aspartate residue in the orthosteric binding pocket of muscarinic receptors.

  • The Azetidine Ring: The rigidity of the azetidine ring helps to correctly orient the side chain and other substituents for optimal interaction with the receptor. The N-methyl group can influence basicity and steric interactions within the binding pocket.

  • Substituents: The nature and position of substituents on an aromatic or heteroaromatic ring attached to the azetidine moiety are key determinants of potency and selectivity for different muscarinic receptor subtypes.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of muscarinic receptor modulators.

Synthesis of a Representative this compound Derivative

This is a general, representative synthetic route.

Synthesis_Workflow Start 1-Methylazetidin-3-carbonitrile Reduction Reduction (e.g., LiAlH₄ or H₂/Raney Ni) Start->Reduction Amine This compound Reduction->Amine Coupling Amide Coupling or Reductive Amination (with Ar-COOH or Ar-CHO) Amine->Coupling Final_Product Final Derivative Coupling->Final_Product

General Synthetic Workflow

Protocol:

  • Reduction of 1-Methylazetidin-3-carbonitrile: To a solution of 1-methylazetidin-3-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere is added lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours.

  • Work-up: The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield this compound.

  • Amide Coupling: To a solution of this compound (1.0 eq) and a substituted benzoic acid (1.0 eq) in dimethylformamide (DMF) are added a coupling agent such as HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA, 2.0 eq). The reaction is stirred at room temperature for 12 hours.

  • Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the final amide derivative.

Muscarinic Receptor Radioligand Binding Assay

This protocol is for determining the binding affinity of a test compound.[9][10][11][12]

Binding_Assay_Workflow Membrane_Prep Prepare cell membranes expressing the target muscarinic receptor subtype Incubation Incubate membranes with a fixed concentration of radioligand (e.g., [³H]-NMS) and varying concentrations of the test compound Membrane_Prep->Incubation Filtration Rapidly filter the incubation mixture through a glass fiber filter to separate bound and free radioligand Incubation->Filtration Scintillation Quantify the radioactivity on the filter using a liquid scintillation counter Filtration->Scintillation Analysis Calculate IC₅₀ and Ki values Scintillation->Analysis

Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation: Cell membranes from CHO or HEK293 cells stably expressing the human muscarinic receptor subtype of interest (M1-M5) are prepared by homogenization and centrifugation.

  • Assay Buffer: The assay is typically performed in a buffer such as 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg of protein) with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and a range of concentrations of the test compound.

  • Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist, such as atropine (10 µM).

  • Equilibration: The plates are incubated at room temperature for 2-3 hours to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization

This protocol measures the agonist activity of a compound at Gq-coupled muscarinic receptors (M1, M3, M5).[13]

Protocol:

  • Cell Plating: Seed CHO or HEK293 cells expressing the target Gq-coupled receptor in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader (e.g., FLIPR or FlexStation). The change in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

Pharmacokinetic Considerations

For CNS-acting drugs, the ability to cross the blood-brain barrier (BBB) is paramount. The physicochemical properties of the this compound scaffold are generally favorable for CNS penetration.

Table 3: Predicted Physicochemical Properties of this compound

PropertyValueSignificance for CNS Drugs
Molecular Weight100.16 g/mol Low MW is generally favored.
cLogP~ -0.5Low lipophilicity can improve solubility but may need to be balanced for BBB penetration.
Topological Polar Surface Area (TPSA)41.5 ŲTPSA < 90 Ų is often associated with good BBB permeability.
Hydrogen Bond Donors2Low number of H-bond donors is desirable.
Hydrogen Bond Acceptors2Low number of H-bond acceptors is desirable.

The azetidine moiety can also influence metabolic stability. The strained ring can be susceptible to metabolic cleavage, but this can be mitigated by appropriate substitution patterns on the rest of the molecule. In vitro and in vivo pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of any new drug candidate.[14]

Conclusion and Future Outlook

This compound is a valuable and increasingly utilized building block in medicinal chemistry for the development of CNS-targeted therapeutics. Its structural features provide a strong foundation for the design of potent and selective ligands, particularly for challenging targets like the muscarinic acetylcholine receptors. As our understanding of the neurobiology of psychiatric and neurodegenerative disorders deepens, the strategic application of scaffolds like this compound will undoubtedly play a pivotal role in the discovery of the next generation of CNS medicines. Future work will likely focus on the synthesis and evaluation of diverse libraries of derivatives to further explore the structure-activity relationships and to identify clinical candidates with optimal efficacy and safety profiles.

References

The Discovery of Novel 3-Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The azetidine scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique combination of conformational rigidity and three-dimensional character that is highly sought after in modern drug design.[1] This technical guide focuses on the discovery and development of novel 3-substituted azetidine derivatives, with a particular emphasis on their role as triple reuptake inhibitors (TRIs), a promising class of antidepressants.[2] We will delve into the synthesis, biological evaluation, and structure-activity relationships of these compounds, providing researchers and drug development professionals with a comprehensive overview of this important chemical space.

Core Concept: 3-Substituted Azetidines as Triple Reuptake Inhibitors

Major depressive disorder is often linked to a deficiency of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in the synaptic cleft.[3] Triple reuptake inhibitors aim to correct this by simultaneously blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[2][4] This multimodal mechanism of action is hypothesized to offer a broader spectrum of antidepressant activity and a faster onset of action compared to single- or dual-acting agents.[2] The 3-substituted azetidine scaffold has proven to be an effective framework for designing potent TRIs.[3][5]

Data Presentation: Biological Activity of Lead Compounds

The following table summarizes the in vitro biological activity of representative 3-substituted azetidine derivatives from a lead series. The data is presented as the half-maximal inhibitory concentration (IC50) for each of the monoamine transporters.

Compound IDR1R2hSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
6bd 2-naphthyl3,4-dichlorobenzyl1.85.225.1
6be 2-naphthyl2-naphthylmethyl1.23.515.8

Data adapted from Han et al., J. Med. Chem. 2012, 55 (18), 8188–8192.[5]

Experimental Protocols

General Synthetic Procedure for 3-Substituted Azetidine Derivatives

The synthesis of the target 3-substituted azetidine derivatives is achieved through a multi-step sequence starting from a suitable N-protected azetidin-3-one. A generalized protocol is described below:

Step 1: Reduction of the Ketone To a solution of N-Boc-azetidin-3-one in a suitable solvent (e.g., methanol) at 0 °C is added a reducing agent (e.g., sodium borohydride) portion-wise. The reaction is stirred for 1-2 hours at room temperature, and then quenched by the addition of water. The solvent is removed under reduced pressure, and the residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the corresponding alcohol.

Step 2: Swern Oxidation To a solution of oxalyl chloride in dichloromethane at -78 °C is added dimethyl sulfoxide (DMSO) dropwise. After stirring for 30 minutes, a solution of the alcohol from Step 1 in dichloromethane is added. The reaction is stirred for 1 hour at -78 °C, followed by the addition of a tertiary amine (e.g., triethylamine). The reaction mixture is allowed to warm to room temperature, and then washed with water and brine. The organic layer is dried and concentrated to give the crude aldehyde.

Step 3: Grignard Reaction A solution of the desired aryl or alkyl magnesium bromide in a suitable solvent (e.g., tetrahydrofuran) is added dropwise to a solution of the crude aldehyde from Step 2 in the same solvent at 0 °C. The reaction is stirred for 2-4 hours at room temperature, and then quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford the 3-substituted azetidin-3-ol.

Step 4: O-Alkylation To a solution of the alcohol from Step 3 in a suitable solvent (e.g., N,N-dimethylformamide) is added a base (e.g., sodium hydride) at 0 °C. After stirring for 30 minutes, the desired alkyl halide is added, and the reaction is stirred at room temperature overnight. The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the final 3-substituted azetidine derivative.[3][5]

In Vitro Monoamine Transporter Uptake Assay

This protocol describes a common method for evaluating the potency of compounds at inhibiting the reuptake of monoamine neurotransmitters in cells expressing the human transporters.

1. Cell Culture and Transfection:

  • Human embryonic kidney (HEK293) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are transiently transfected with plasmids encoding for the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) using a suitable transfection reagent.

2. Radioligand Binding Assay:

  • Transfected cells are seeded into 96-well plates.

  • On the day of the assay, the culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer.

  • Test compounds are serially diluted and added to the wells, followed by the addition of a radiolabeled substrate specific for each transporter:

    • hSERT: [³H]Citalopram or [³H]5-HT

    • hNET: [³H]Nisoxetine or [³H]NE

    • hDAT: [³H]GBR12935 or [³H]DA

  • The plates are incubated for a specific time (e.g., 10-30 minutes) at room temperature to allow for competitive binding.

3. Termination and Detection:

  • The uptake reaction is terminated by rapid washing with ice-cold buffer.

  • The cells are lysed, and the radioactivity is measured using a scintillation counter.

4. Data Analysis:

  • The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism). The IC50 represents the concentration of the compound that inhibits 50% of the specific radioligand binding.

In Vivo Forced Swim Test (FST)

The FST is a common behavioral test in rodents used to screen for potential antidepressant activity.

1. Animals:

  • Male ICR mice are typically used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

2. Procedure:

  • On the day of the experiment, the test compound or vehicle is administered to the mice via the desired route (e.g., intravenous or oral).

  • After a specific pre-treatment time (e.g., 30 minutes), each mouse is placed individually into a glass cylinder filled with water (25 °C) to a depth where it cannot touch the bottom or escape.

  • The duration of immobility is recorded during the last 4 minutes of a 6-minute test session. Immobility is defined as the state in which the mouse makes only the movements necessary to keep its head above water.

3. Data Analysis:

  • The total time of immobility is calculated for each animal.

  • A significant reduction in the duration of immobility in the compound-treated group compared to the vehicle-treated group is indicative of antidepressant-like activity.[5]

Visualizations

Signaling Pathway of Triple Reuptake Inhibition

G Mechanism of Triple Reuptake Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Neurotransmitters Neurotransmitters SERT SERT Neurotransmitters->SERT 5-HT Reuptake NET NET Neurotransmitters->NET NE Reuptake DAT DAT Neurotransmitters->DAT DA Reuptake 5-HT 5-HT Receptors Receptors 5-HT->Receptors NE NE NE->Receptors DA DA DA->Receptors Azetidine Derivative Azetidine Derivative Azetidine Derivative->SERT Inhibition Azetidine Derivative->NET Inhibition Azetidine Derivative->DAT Inhibition

Caption: Inhibition of monoamine reuptake by a 3-substituted azetidine derivative.

General Synthetic Workflow

G General Synthetic Workflow for 3-Substituted Azetidines Start Start Azetidin-3-one N-Boc-Azetidin-3-one Start->Azetidin-3-one Reduction Reduction (e.g., NaBH4) Azetidin-3-one->Reduction Alcohol N-Boc-Azetidin-3-ol Reduction->Alcohol Oxidation Swern Oxidation Alcohol->Oxidation Aldehyde N-Boc-3-formylazetidine Oxidation->Aldehyde Grignard Grignard Reaction (R-MgBr) Aldehyde->Grignard Substituted_Alcohol N-Boc-3-(hydroxyalkyl)azetidine Grignard->Substituted_Alcohol Alkylation O-Alkylation (R'-X, NaH) Substituted_Alcohol->Alkylation Final_Product 3-Substituted Azetidine Derivative Alkylation->Final_Product

Caption: A representative synthetic pathway to 3-substituted azetidine derivatives.

Biological Screening Cascade

G Biological Screening Cascade Library Compound Library Primary_Screening Primary Screening: In Vitro Transporter Uptake Assay (hSERT, hNET, hDAT) Library->Primary_Screening Hit_Identification Hit Identification (IC50 < Threshold) Primary_Screening->Hit_Identification Hit_Identification->Library Inactive SAR_Expansion Structure-Activity Relationship (SAR) Expansion Hit_Identification->SAR_Expansion Active Lead_Optimization Lead Optimization SAR_Expansion->Lead_Optimization In_Vivo_Testing In Vivo Efficacy Testing (e.g., Forced Swim Test) Lead_Optimization->In_Vivo_Testing In_Vivo_Testing->Lead_Optimization Inefficacious Candidate Preclinical Candidate In_Vivo_Testing->Candidate Efficacious

Caption: A typical workflow for the discovery of novel azetidine-based TRIs.

References

(1-Methylazetidin-3-yl)methanamine: A Technical Guide to its Application as a Protein Degrader Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) and molecular glues represent the vanguard of this approach, hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. The design of these heterobifunctional molecules is a modular process, with the linker component playing a pivotal role in determining the efficacy, selectivity, and physicochemical properties of the final degrader.[1] This technical guide explores the potential of (1-Methylazetidin-3-yl)methanamine as a novel building block for the linker in protein degraders. Its rigid, three-dimensional structure offers distinct advantages in orienting the target-binding and E3 ligase-binding moieties, potentially leading to improved ternary complex formation and enhanced degradation efficiency. While direct applications of this specific building block in published literature are emerging, this guide provides a comprehensive overview of the rationale for its use, synthetic strategies, and key experimental considerations based on established principles of PROTAC design.

The Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but a critical determinant of its biological activity.[2] The length, rigidity, and chemical composition of the linker influence several key parameters:

  • Ternary Complex Formation: The linker must orient the protein of interest (POI) and the E3 ligase in a productive conformation to facilitate ubiquitination.[3]

  • Cell Permeability: PROTACs are often large molecules that challenge traditional drug-like properties. The linker's characteristics can significantly impact a PROTAC's ability to cross the cell membrane.[4][5]

  • Physicochemical Properties: The linker contributes to the overall solubility, metabolic stability, and pharmacokinetic profile of the degrader.[6]

Small, rigid cyclic linkers, such as those derived from azetidine, are gaining interest for their ability to impart conformational constraint, which can pre-organize the PROTAC for optimal ternary complex formation.[3]

This compound as a Linker Building Block

This compound offers several potential advantages as a building block for PROTAC linkers:

  • Rigidity and Defined Geometry: The four-membered azetidine ring provides a rigid scaffold that can reduce the entropic penalty of ternary complex formation.[3]

  • Three-Dimensional Diversity: The non-planar structure of the azetidine ring allows for the exploration of three-dimensional space, potentially enabling novel interactions within the ternary complex.

  • Modulation of Physicochemical Properties: The tertiary amine introduced by the N-methyl group can influence solubility and cell permeability. The impact of such a feature needs to be empirically evaluated for each PROTAC series.[7]

  • Synthetic Tractability: The primary amine handle of this compound allows for straightforward incorporation into PROTACs using standard amide coupling chemistries.

Comparative Physicochemical Properties

To illustrate the potential impact of incorporating this compound into a PROTAC linker, the following table provides a hypothetical comparison of key physicochemical properties against a more traditional flexible PEG linker.

PropertyPROTAC with Flexible PEG Linker (Hypothetical)PROTAC with this compound Linker (Hypothetical)Rationale for Difference
Molecular Weight (Da) ~800 - 1000LowerThe azetidine-based linker is smaller and more compact than a typical PEG linker of similar effective length.
**Topological Polar Surface Area (TPSA; Ų) **HighPotentially LowerThe rigid azetidine core can shield polar atoms, potentially reducing the overall TPSA and improving passive permeability.[5]
Number of Rotatable Bonds HighLowerThe constrained ring system of azetidine significantly reduces the number of rotatable bonds, leading to a more conformationally restricted molecule.[3]
Calculated LogP (cLogP) VariablePotentially HigherThe introduction of the N-methyl group and the overall more compact structure may lead to a slight increase in lipophilicity.

Experimental Protocols

The successful development of a PROTAC requires rigorous experimental validation. The following section details key experimental protocols for the synthesis and evaluation of PROTACs incorporating this compound.

Synthesis of a PROTAC Incorporating this compound

The primary amine of this compound can be readily coupled to a carboxylic acid-functionalized E3 ligase ligand or warhead using standard peptide coupling reagents.

Reaction Scheme:

Materials:

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-acid)

  • This compound dihydrochloride

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1 equivalent) and the peptide coupling reagent (1.2 equivalents) in the anhydrous solvent.

  • Add the organic base (3 equivalents) to the solution.

  • In a separate vial, dissolve this compound dihydrochloride (1.1 equivalents) in the anhydrous solvent and add the organic base (2.2 equivalents) to neutralize the salt.

  • Add the solution of this compound to the activated E3 ligase ligand solution.

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring the progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired PROTAC intermediate.

  • This intermediate can then be further elaborated by coupling to the warhead of interest.

Cellular Permeability Assays

Assessing the ability of a PROTAC to cross the cell membrane is crucial for its therapeutic potential.[8]

This assay provides a high-throughput method to evaluate passive permeability.[9]

Procedure:

  • A filter plate is coated with a lipid-infused artificial membrane.

  • The PROTAC compound is added to the donor wells.

  • An acceptor plate is placed below the filter plate.

  • After incubation, the concentration of the PROTAC in both the donor and acceptor wells is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated.

This cell-based assay provides insights into both passive diffusion and active transport mechanisms.[10]

Procedure:

  • Caco-2 cells are cultured on a permeable support to form a confluent monolayer.

  • The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • The PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer.

  • Samples are taken from the opposite side at various time points and the concentration of the PROTAC is determined by LC-MS/MS.

  • The Papp is calculated for both A-to-B and B-to-A transport to determine the efflux ratio.

Target Degradation Assays

Confirmation of target protein degradation is the ultimate measure of a PROTAC's efficacy.

A standard and widely used method for semi-quantitative analysis of protein levels.

Procedure:

  • Treat cells with the PROTAC at various concentrations and for different durations.

  • Lyse the cells and quantify the total protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH, β-actin).

  • Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Visualize the protein bands and quantify their intensity to determine the extent of degradation.

This unbiased approach provides a global view of the proteome, enabling the assessment of on-target degradation and potential off-target effects.

Procedure:

  • Treat cells with the PROTAC or a vehicle control.

  • Lyse the cells, digest the proteins into peptides, and label them with isobaric tags (e.g., TMT, iTRAQ) for multiplexed analysis.

  • Analyze the labeled peptides by LC-MS/MS.

  • Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.

  • Determine the dose-response curve for the degradation of the target protein (DC50) and the maximum degradation achieved (Dmax).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental workflows involved in PROTAC research is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key concepts.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

BRD4 Signaling Pathway

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a well-established target for PROTACs.[11] Its degradation has profound effects on downstream signaling pathways involved in cell proliferation and oncogenesis.[12]

BRD4_Signaling BRD4 BRD4 Acetyl_Histones Acetylated Histones BRD4->Acetyl_Histones Binds to Super_Enhancers Super-Enhancers BRD4->Super_Enhancers Recruits Acetyl_Histones->Super_Enhancers PolII RNA Polymerase II Super_Enhancers->PolII Activates Transcription Transcription PolII->Transcription Oncogenes Oncogenes (e.g., c-Myc) Transcription->Oncogenes Cell_Cycle Cell Cycle Progression Oncogenes->Cell_Cycle Proliferation Cell Proliferation Cell_Cycle->Proliferation PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis PROTAC Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization Permeability Cell Permeability Assays (PAMPA, Caco-2) Characterization->Permeability Degradation_WB Target Degradation (Western Blot) Permeability->Degradation_WB Degradation_Prot Target Degradation (Proteomics) Degradation_WB->Degradation_Prot PK_PD Pharmacokinetics & Pharmacodynamics Degradation_Prot->PK_PD Efficacy In Vivo Efficacy (Xenograft Models) PK_PD->Efficacy

References

Pharmacological Profile of (1-Methylazetidin-3-yl)methanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, a detailed pharmacological profile for (1-Methylazetidin-3-yl)methanamine is not publicly available. While the azetidine scaffold is a recognized pharmacophore in modern medicinal chemistry, particularly for central nervous system (CNS) targets, specific quantitative data regarding the receptor binding affinity, functional activity, and in vivo pharmacology of this particular compound remains elusive.

This guide, therefore, cannot provide the requested in-depth technical analysis with quantitative data tables and detailed experimental protocols for this compound. The available information primarily consists of its chemical identity and its commercial availability as a building block for chemical synthesis.

The Azetidine Scaffold in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is of significant interest to medicinal chemists. Its strained ring system offers a unique three-dimensional geometry that can be exploited to enhance binding to biological targets and improve physicochemical properties of drug candidates. Derivatives of azetidine have been investigated for a wide range of therapeutic applications, including as antagonists for dopamine receptors, inhibitors of GABA uptake, and modulators of nicotinic and muscarinic acetylcholine receptors.

Future Directions and Inferred Potential

Given the structural motifs present in this compound—a methylated tertiary amine within a constrained azetidine ring and a primary amine side chain—it is plausible that this compound could interact with various CNS receptors. The N-methylazetidine moiety is a common feature in ligands for muscarinic and nicotinic acetylcholine receptors. The primary amine could serve as a key interaction point for a variety of biogenic amine receptors and transporters, such as those for serotonin, dopamine, and norepinephrine.

However, without experimental data, any discussion of its specific pharmacological profile would be purely speculative. To elucidate the pharmacological characteristics of this compound, a systematic investigation would be required. This would typically involve the following experimental workflow:

G cluster_0 Initial Screening cluster_1 Lead Optimization cluster_2 In Vivo Evaluation Receptor Binding Assays Receptor Binding Assays (Broad Panel) Functional Assays Functional Assays (Agonist/Antagonist Mode) Receptor Binding Assays->Functional Assays Identified Hits SAR Studies Structure-Activity Relationship (SAR) Functional Assays->SAR Studies Confirmed Activity ADME-Tox Profiling In vitro ADME-Tox (Metabolic Stability, Cytotoxicity) SAR Studies->ADME-Tox Profiling Pharmacokinetic Studies Pharmacokinetic Studies (Bioavailability, Brain Penetration) ADME-Tox Profiling->Pharmacokinetic Studies Optimized Leads Pharmacodynamic Models Pharmacodynamic Models (Behavioral Assays) Pharmacokinetic Studies->Pharmacodynamic Models Compound Synthesis Compound Synthesis Compound Synthesis->Receptor Binding Assays

Caption: A generalized workflow for the pharmacological characterization of a novel compound.

Conclusion

A Technical Guide to 3-Substituted Azetidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold has emerged as a privileged structural motif in modern medicinal chemistry. This four-membered nitrogen-containing heterocycle offers a unique combination of properties, including conformational rigidity, metabolic stability, and three-dimensional character, making it an attractive component in the design of novel therapeutics. This in-depth technical guide provides a comprehensive literature review of 3-substituted azetidine derivatives, focusing on their synthesis, biological activities, and therapeutic potential.

Core Concepts: Synthesis and Biological Significance

The synthesis of the strained azetidine ring has historically been a challenge, but recent advancements have provided a diverse array of synthetic methodologies.[1] Classical approaches include [2+2] cycloadditions and intramolecular cyclizations.[2] More contemporary methods, such as the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs), have enabled the modular and efficient synthesis of a wide range of 3-substituted and 3,3-disubstituted azetidines.[2]

From a medicinal chemistry perspective, the 3-position of the azetidine ring is a key vector for introducing molecular diversity and tailoring the pharmacological properties of the resulting compounds.[1] Derivatives substituted at this position have shown remarkable biological activities, including the inhibition of key enzymes in signaling pathways and the modulation of G-protein coupled receptors (GPCRs).[3][4]

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological data for representative 3-substituted azetidine derivatives across various target classes.

Table 1: Azetidine-Based STAT3 Inhibitors

CompoundStructureSTAT3 IC₅₀ (µM)SelectivityReference
5a (R)-N-(5-cyclohexyl-2-((3-fluorobenzyl)oxy)phenyl)azetidine-2-carboxamide0.55-[3]
5o (R)-N-(5-cyclohexyl-2-((6-methylpyridin-2-yl)methoxy)phenyl)azetidine-2-carboxamide0.38-[3]
H182 (Structure not fully disclosed in provided snippets)0.38 - 0.98Highly selective for STAT3 over STAT1 and STAT5 (IC₅₀ > 15.8 µM)[2][5]

Table 2: Azetidine-Based Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Reference
Baricitinib JAK15.9[6]
JAK25.7[6]
TYK253[6]

Table 3: Azetidine-Based GPCR Antagonists

CompoundTarget GPCRAssay TypeParameterValueReference
GLPG0974 FFA2Calcium FluxpIC₅₀7.4[4][7]
A-85380 α4β2 nAChRRadioligand BindingKi0.05 ± 0.01 nM[8]
α7 nAChRRadioligand BindingKi148 ± 13 nM[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this review, offering a practical resource for researchers in the field.

Synthesis Protocols

Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (Intermediate for Baricitinib) [9][10]

  • Horner-Wadsworth-Emmons Reaction: To a solution of diethyl (cyanomethyl)phosphonate (1.2 eq) in THF, add potassium tert-butoxide (1.1 eq) at -5 °C under a hydrogen atmosphere and stir for 3 hours. Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in THF and continue stirring for 2 hours at -5 °C. Allow the reaction to warm to room temperature and stir for an additional 16 hours.[9]

  • Deprotection of N-Boc Group: To a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 eq) in acetonitrile, add 3 M hydrochloric acid (volume equal to acetonitrile) and stir at room temperature for 16 hours. Concentrate the reaction mixture under vacuum.[9]

  • Sulfonamidation: Dissolve the crude product from the previous step in acetonitrile. Add diisopropylethylamine (5.25 eq) and ethanesulfonyl chloride (1.4 eq) at 15 °C. Stir the reaction mixture for 12 hours at 20 °C. Concentrate the mixture under vacuum, dissolve in dichloromethane, and extract with an aqueous NaCl solution to afford the crude product, which can be further purified by recrystallization from ethyl acetate.[9]

General Procedure for the Synthesis of (R)-Azetidine-2-carboxamide STAT3 Inhibitors [3]

A detailed, step-by-step protocol for the synthesis of compounds like 5a and 5o would typically involve the coupling of a suitably protected (R)-azetidine-2-carboxylic acid with a complex amine fragment, followed by deprotection. The synthesis of the specific amine moieties is often multi-step and tailored to the final target. For a comprehensive understanding, consulting the supporting information of the primary literature is recommended.

Biological Assay Protocols

In Vitro STAT3 DNA-Binding Assay (EMSA) [3][11]

  • Nuclear Extract Preparation: Prepare nuclear extracts from a cell line with constitutively active STAT3 (e.g., NIH3T3/v-Src fibroblasts).

  • Inhibitor Incubation: Pre-incubate the nuclear extracts with increasing concentrations of the azetidine-based inhibitor for 30 minutes at room temperature.

  • Probe Binding: Add a radiolabeled high-affinity sis-inducible element (hSIE) probe, which binds to STAT3, to the mixture.

  • Electrophoresis: Perform electrophoretic mobility shift assay (EMSA) analysis.

  • Quantification: Quantify the bands corresponding to the STAT3:DNA complex using appropriate imaging software to determine the IC₅₀ values.[3]

In Vitro JAK2 Kinase Inhibition Assay

  • Reaction Setup: In a 384-well plate, add the test compound (3-substituted azetidine derivative) dissolved in DMSO.

  • Enzyme and Substrate Addition: Add a solution containing the purified JAK2 enzyme and a suitable substrate peptide. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration close to its Km value for JAK2.

  • Incubation: Incubate the reaction for 60 minutes at 30 °C.

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercial kinase detection kit (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

FFA2 Receptor Antagonist Assay (Calcium Flux) [7]

  • Cell Culture: Use a HEK293 cell line stably overexpressing the human FFA2 receptor.

  • Assay Setup: Plate the cells in a suitable microplate.

  • Compound Addition: Add the 3-substituted azetidine test compounds.

  • Agonist Stimulation: Stimulate the cells with an FFA2 agonist (e.g., sodium acetate).

  • Signal Detection: Measure the change in intracellular calcium concentration using a calcium-sensitive fluorescent dye.

  • Data Analysis: Determine the antagonist activity by quantifying the inhibition of the agonist-induced calcium signal and calculate the pIC₅₀.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by 3-substituted azetidine derivatives and a general experimental workflow for their evaluation.

JAK_STAT_Pathway cluster_Nucleus Nucleus Ligand Cytokine Receptor Cytokine Receptor Ligand->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization Nucleus Nucleus STAT3_active->Nucleus DNA DNA STAT3_active->DNA 5. Nuclear Translocation & DNA Binding Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Azetidine_Inhibitor 3-Substituted Azetidine Inhibitor Azetidine_Inhibitor->STAT3_inactive Inhibition of STAT3 Dimerization

Caption: JAK-STAT signaling pathway and the inhibitory action of 3-substituted azetidine derivatives.

GPCR_Signaling_Pathway Ligand Short-Chain Fatty Acid (e.g., Acetate) Receptor FFA2 Receptor (GPCR) Ligand->Receptor 1. Agonist Binding G_Protein Gq Protein Receptor->G_Protein 2. Activation PLC Phospholipase C (PLC) G_Protein->PLC 3. Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 4. Cleavage DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER 5. Binding Ca2_release Ca²⁺ Release ER->Ca2_release 6. Cellular_Response Cellular Response (e.g., Neutrophil Migration) Ca2_release->Cellular_Response 7. Azetidine_Antagonist 3-Substituted Azetidine Antagonist Azetidine_Antagonist->Receptor Competitive Antagonism

Caption: FFA2 GPCR signaling pathway and the antagonistic action of 3-substituted azetidines.

Experimental_Workflow Start Start: Design & Synthesis of 3-Substituted Azetidines Purification Purification & Characterization Start->Purification In_Vitro_Screening In Vitro Screening (e.g., Kinase Assay, GPCR Binding) Purification->In_Vitro_Screening Hit_Identification Hit Identification (Potency & Selectivity) In_Vitro_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies SAR_Studies->Start Iterative Design Lead_Optimization Lead Optimization (ADME Properties) SAR_Studies->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Lead_Optimization->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

Caption: General experimental workflow for the development of 3-substituted azetidine-based drug candidates.

Conclusion

3-Substituted azetidine derivatives represent a promising and versatile class of compounds in drug discovery. Their unique structural features and amenability to synthetic modification have led to the development of potent and selective inhibitors of important biological targets. The data and protocols presented in this guide highlight the significant potential of this scaffold and provide a valuable resource for researchers dedicated to the discovery of novel therapeutics. The continued exploration of the chemical space around the 3-substituted azetidine core is anticipated to yield a new generation of clinical candidates for a wide range of diseases.

References

Potential Therapeutic Targets of (1-Methylazetidin-3-yl)methanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylazetidin-3-yl)methanamine is a versatile chemical scaffold that has been incorporated into novel compounds targeting key proteins implicated in inflammatory diseases and cancer. While the molecule itself is not an active therapeutic agent, its structural motifs are crucial for the biological activity of larger, more complex molecules. This technical guide explores the potential therapeutic targets of compounds derived from this compound, focusing on the NLRP3 inflammasome and Spermine Oxidase (SMOX). We will delve into the available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Potential Therapeutic Target 1: NLRP3 Inflammasome

The NOD-like receptor (NLR) family, pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is associated with a range of inflammatory conditions, including cryopyrin-associated periodic syndromes (CAPS), multiple sclerosis, type 2 diabetes, and Alzheimer's disease.[1] Consequently, the NLRP3 inflammasome has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs.

This compound has been utilized as a building block in the synthesis of novel sulfonamideurea compounds designed to inhibit the NLRP3 inflammasome.[1] These compounds aim to modulate the inflammatory response by interfering with the activation of this protein complex.

Signaling Pathway

The activation of the NLRP3 inflammasome is a multi-step process that leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, as well as inducing a form of programmed cell death known as pyroptosis.

NLRP3 Inflammasome Activation Pathway
Experimental Protocols

A key experiment to screen for NLRP3 inhibitors involves a THP-1 cell-based pyroptosis assay.[1] THP-1 is a human monocytic cell line that can be differentiated into macrophage-like cells, which are a relevant cell type for studying inflammasome activation.

THP-1 Cell Pyroptosis Assay Protocol [1]

  • Cell Seeding: Seed THP-1 cells at a density of 25,000 cells/well in a 96-well, black-walled, clear-bottom cell culture plate coated with poly-D-lysine. The cells are cultured in RPMI medium containing 10 µg/mL lipopolysaccharide (LPS) to provide the priming signal for NLRP3 and pro-IL-1β expression.

  • Compound Addition: Add the test compounds (dissolved in a suitable solvent like DMSO) to the wells at various concentrations.

  • Inflammasome Activation: After a suitable incubation period with the compounds, stimulate the cells with an NLRP3 activator, such as nigericin or ATP, to induce inflammasome assembly and pyroptosis.

  • Measurement of Cell Death: Quantify pyroptosis by measuring the release of lactate dehydrogenase (LDH) into the cell culture supernatant, a marker of compromised cell membrane integrity. Alternatively, use a fluorescent dye that enters dead cells.

  • Data Analysis: Calculate the percentage of pyroptosis inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits pyroptosis by 50%.

THP1_Assay_Workflow start Start seed Seed THP-1 cells with LPS (Priming) start->seed add_compound Add Test Compound seed->add_compound activate Activate NLRP3 (e.g., Nigericin) add_compound->activate measure Measure Pyroptosis (e.g., LDH assay) activate->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end SMOX_Inhibitor_Screening cluster_potency Potency & Selectivity cluster_mechanism Mechanism of Action cluster_adme In Vitro ADME Biochemical_IC50 Biochemical IC50 vs hSMOX Selectivity_Assay IC50 vs hPAOX Biochemical_IC50->Selectivity_Assay Time_Dependent Time-Dependent Inhibition (IC50 Shift Assay) Selectivity_Assay->Time_Dependent Mode_of_Inhibition Mode of Inhibition Study (e.g., Competitive) Time_Dependent->Mode_of_Inhibition Metabolic_Stability Metabolic Stability (Liver Microsomes) Mode_of_Inhibition->Metabolic_Stability Metabolite_ID Metabolite Identification (Hepatocytes) Metabolic_Stability->Metabolite_ID Permeability Permeability Assay (e.g., MDCK cells) Metabolite_ID->Permeability Candidate Lead Candidate Permeability->Candidate Start New Compound Containing this compound Start->Biochemical_IC50

References

The Azetidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has emerged from the periphery of medicinal chemistry to become a privileged scaffold in the design of novel therapeutics. Its unique conformational rigidity, coupled with its ability to impart favorable physicochemical properties, has led to its incorporation into a diverse array of clinically successful and promising drug candidates. This guide provides a comprehensive overview of the azetidine scaffold in drug discovery, detailing its applications, the biological activities of key derivatives, and the experimental protocols for their synthesis and evaluation.

The Strategic Advantage of the Azetidine Moiety

The utility of the azetidine scaffold in drug design can be attributed to several key features:

  • Conformational Constraint: The inherent ring strain of the azetidine forces substituents into well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for biological targets.[1] This rigidity is a desirable trait in modern drug design, moving away from overly flexible molecules.[2]

  • Metabolic Stability: The azetidine ring is generally more stable to metabolic degradation compared to larger saturated heterocycles, a feature that can improve the pharmacokinetic profile of a drug candidate.

  • Physicochemical Property Modulation: The incorporation of an azetidine moiety can influence a molecule's polarity, solubility, and lipophilicity, properties that are critical for absorption, distribution, metabolism, and excretion (ADME).[3]

  • Bioisosteric Replacement: Azetidines can serve as effective bioisosteres for other cyclic and acyclic functionalities, offering novel intellectual property opportunities and improved pharmacological properties.[4]

Azetidine-Containing Drugs: A Survey of Therapeutic Applications

The versatility of the azetidine scaffold is evident in the broad range of therapeutic areas where it has been successfully applied. Compounds featuring this moiety have demonstrated efficacy as anticancer, cholesterol-lowering, anti-inflammatory, and antihypertensive agents, among others.[5]

Marketed Drugs and Late-Stage Clinical Candidates

The following tables summarize the quantitative data for selected FDA-approved drugs and clinical candidates that feature an azetidine core, highlighting their therapeutic targets and biological activities.

Drug (Trade Name)Therapeutic AreaTargetKey Biological Activity Data
Ezetimibe (Zetia)HypercholesterolemiaNiemann-Pick C1-Like 1 (NPC1L1)Inhibits cholesterol absorption by ~54%; Monotherapy reduces LDL-C by up to 18.5%.[6][7]
Cobimetinib (Cotellic)Cancer (Melanoma)MEK1/MEK2Potent and selective allosteric inhibitor of MEK1 and MEK2.[3][8]
Tofacitinib (Xeljanz)Rheumatoid ArthritisJanus Kinases (JAKs)Primarily inhibits JAK1 and JAK3, modulating the JAK-STAT signaling pathway.[9][10]
Azelnidipine (Calblock)HypertensionL-type Calcium ChannelsA dihydropyridine calcium channel blocker with a gradual onset of action.[11][12]
Preclinical and Investigational Compounds

The exploration of azetidine scaffolds extends to a wide range of preclinical and investigational compounds, demonstrating the ongoing interest in this versatile heterocycle.

Compound ClassTherapeutic AreaTargetKey Biological Activity Data
Azetidine Amides CancerSTAT3Sub-micromolar IC50 values in STAT3 DNA-binding assays (e.g., 5a: 0.52 µM, 5o: 0.38 µM, 8i: 0.34 µM).[13][14]
Azetidine Derivatives Neurological DisordersGABA Transporters (GATs)Potent inhibitors of GAT-1 with IC50 values in the low micromolar range (e.g., 2.01 µM and 2.83 µM).[15]
Azetidine-containing Dipeptides AntiviralHuman Cytomegalovirus (HCMV)Exhibit antiviral activity, with structure-activity relationships indicating the importance of specific substitutions.[16][17]
Azetidin-2-one Derivatives CancerTubulinShow cytotoxic activity against cancer cell lines with IC50 values in the sub-micromolar range (e.g., Compound 6: 0.1 µM against SiHa cells).[18]

Key Signaling Pathways and Mechanisms of Action

The biological effects of azetidine-containing drugs are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT_monomer STAT Monomer JAK->STAT_monomer Phosphorylation STAT_dimer STAT Dimer Gene_Transcription Gene Transcription (Inflammation) STAT_dimer->Gene_Transcription Nuclear Translocation and DNA Binding STAT_monomer->STAT_dimer Dimerization Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Cytokine Cytokine Cytokine->Cytokine_Receptor Binding

JAK-STAT Signaling Pathway Inhibition by Tofacitinib.

MAPK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF V600E) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation and Survival Transcription_Factors->Cell_Proliferation Cobimetinib Cobimetinib Cobimetinib->MEK Inhibition

MAPK/ERK Signaling Pathway Inhibition by Cobimetinib.

Cholesterol_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Dietary_Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Transporter Dietary_Cholesterol->NPC1L1 Cholesterol_Uptake Cholesterol Uptake NPC1L1->Cholesterol_Uptake Chylomicron_Formation Chylomicron Formation Cholesterol_Uptake->Chylomicron_Formation Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibition

Mechanism of Cholesterol Absorption Inhibition by Ezetimibe.

Experimental Protocols

The successful discovery and development of azetidine-based therapeutics rely on robust and reproducible experimental methods. This section provides detailed protocols for the synthesis of a key azetidine intermediate and for a representative biological assay.

Synthesis of 3-Substituted Azetidines via Horner-Wadsworth-Emmons Reaction and Aza-Michael Addition

This two-step procedure describes the synthesis of functionalized 3-substituted azetidines, a common structural motif in medicinal chemistry.[1][16]

Step 1: Horner-Wadsworth-Emmons Reaction to form Methyl (N-Boc-azetidin-3-ylidene)acetate

  • Materials: N-Boc-azetidin-3-one, methyl 2-(dimethoxyphosphoryl)acetate, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), acetonitrile.

  • Procedure:

    • To a solution of N-Boc-azetidin-3-one and methyl 2-(dimethoxyphosphoryl)acetate in acetonitrile, add DBU dropwise at room temperature.

    • Stir the reaction mixture at room temperature for the appropriate time until the reaction is complete (monitor by TLC).

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield methyl (N-Boc-azetidin-3-ylidene)acetate.[1]

Step 2: Aza-Michael Addition of an Amine to the Azetidine Intermediate

  • Materials: Methyl (N-Boc-azetidin-3-ylidene)acetate, desired amine (e.g., a heterocyclic amine), DBU, acetonitrile.

  • Procedure:

    • Dissolve methyl (N-Boc-azetidin-3-ylidene)acetate and the desired amine in acetonitrile.

    • Add DBU to the mixture and stir at an elevated temperature (e.g., 65 °C) for 4-16 hours, depending on the nucleophilicity of the amine.[1]

    • After completion, quench the reaction with water and extract with an organic solvent.

    • Dry the combined organic extracts, filter, and concentrate.

    • Purify the resulting 3-substituted azetidine derivative by flash chromatography.[1]

In Vitro Kinase Assay for MEK1/2 Inhibitors

This protocol describes a luminescent-based kinase assay to determine the in vitro potency (IC50) of a compound against MEK1.[19]

  • Materials: Recombinant active MEK1 enzyme, inactive ERK2 substrate, ATP, kinase reaction buffer, 384-well white opaque plates, ADP-Glo™ Kinase Assay Kit, plate-reading luminometer.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., an azetidine-containing MEK inhibitor) in the kinase reaction buffer.

    • In a 384-well plate, add the test compound dilutions, the MEK1 enzyme, and the inactive ERK2 substrate.

    • Initiate the kinase reaction by adding ATP and incubate at room temperature for 1 hour.

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[19]

Kinase_Inhibitor_Screening_Workflow Start Start: Azetidine Compound Library Biochemical_Assay Biochemical Kinase Assay (e.g., MEK1) Start->Biochemical_Assay Primary Screen Cellular_Assay Cell-Based Target Engagement Assay (e.g., p-ERK Western Blot) Biochemical_Assay->Cellular_Assay Confirm On-Target Activity Cell_Viability_Assay Cell Viability Assay (e.g., MTT on Cancer Cell Lines) Cellular_Assay->Cell_Viability_Assay Assess Functional Effect Hit_Identification Hit Identification (Potent & Cell-Permeable) Cell_Viability_Assay->Hit_Identification Data Analysis Lead_Optimization Lead Optimization (SAR, ADME/Tox) Hit_Identification->Lead_Optimization Hit-to-Lead Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Candidate Selection

A General Workflow for Screening Azetidine-Based Kinase Inhibitors.

Conclusion

The azetidine scaffold has firmly established itself as a valuable component in the medicinal chemist's toolbox. Its unique combination of structural rigidity and synthetic tractability has enabled the development of a new generation of drugs with improved efficacy, selectivity, and pharmacokinetic properties. As synthetic methodologies for the construction and functionalization of the azetidine ring continue to advance, it is anticipated that this privileged scaffold will play an even more prominent role in the discovery of innovative medicines for a wide range of human diseases.

References

An In-depth Technical Guide to the Physicochemical Properties of (1-Methylazetidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of (1-Methylazetidin-3-yl)methanamine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document also furnishes detailed, adaptable experimental protocols for the determination of key physicochemical parameters. These methodologies are standard within the pharmaceutical and chemical research sectors.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound and its dihydrochloride salt. It is important to note that many of these values are computationally derived and await experimental verification.

PropertyValue (Free Base)Value (Dihydrochloride Salt)Data TypeSource
Molecular Formula C₅H₁₂N₂C₅H₁₄Cl₂N₂-[1],[2]
Molecular Weight 100.165 g/mol 173.08 g/mol -[1],[2]
pKa Not FoundNot FoundExperimental-
logP Not Found0.3503Computational[2]
Boiling Point Not FoundNot FoundExperimental-
Melting Point Not FoundNot FoundExperimental-
Aqueous Solubility Not FoundNot FoundExperimental-
Topological Polar Surface Area (TPSA) Not Found29.26 ŲComputational[2]
Hydrogen Bond Acceptors Not Found2Computational[2]
Hydrogen Bond Donors Not Found1Computational[2]
Rotatable Bonds Not Found1Computational[2]

Experimental Protocols

The following sections detail standardized experimental protocols that can be employed to determine the fundamental physicochemical properties of this compound.

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. For an amine, the pKa of its conjugate acid is determined.

Methodology:

  • Sample Preparation: Accurately weigh approximately 20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a slightly acidified water or a methanol-water mixture (9:1 v/v) to ensure complete dissolution.[3]

  • Titration Setup: Calibrate a pH electrode and immerse it in the stirred sample solution.

  • Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, ensuring the system has reached equilibrium.[4]

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized. For a molecule with multiple ionizable centers, multiple inflection points and corresponding pKa values will be observed.[4]

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for experimental logP determination.[5]

Methodology:

  • Phase Preparation: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Pre-saturate the n-octanol with the aqueous buffer and vice-versa by shaking them together for 24 hours, followed by separation.[6][7]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[6][7]

  • Partitioning: Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.

  • Equilibration: Shake the vial for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for the compound to partition between the two phases until equilibrium is reached.[8]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[5]

Visualizations

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity in a drug discovery setting.

PhysicochemicalCharacterizationWorkflow cluster_synthesis Compound Synthesis & Purity cluster_properties Physicochemical Profiling cluster_assessment ADME & Druglikeness Assessment Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Purity_Analysis Purity & Identity Confirmation (NMR, MS, HPLC) Purification->Purity_Analysis pKa pKa Determination (Potentiometric Titration) Purity_Analysis->pKa logP logP Determination (Shake-Flask Method) Purity_Analysis->logP Solubility Aqueous Solubility (Thermodynamic/Kinetic) Purity_Analysis->Solubility Stability Chemical Stability (pH, Temperature) Purity_Analysis->Stability ADME_Prediction In Silico ADME Prediction pKa->ADME_Prediction logP->ADME_Prediction Solubility->ADME_Prediction Stability->ADME_Prediction Druglikeness Druglikeness Evaluation (e.g., Lipinski's Rule of Five) ADME_Prediction->Druglikeness Lead_Optimization Lead Optimization Druglikeness->Lead_Optimization

References

Technical Guide: Physicochemical Characterization of 1-Methyl-3-azetidinemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Predicted Physicochemical Properties (pKa and Boiling Point) of 1-Methyl-3-azetidinemethanamine.

Introduction

1-Methyl-3-azetidinemethanamine is a substituted azetidine derivative. As with any novel chemical entity intended for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. These properties, particularly the acid dissociation constant (pKa) and boiling point, are critical determinants of a molecule's behavior in biological systems and during manufacturing processes. The pKa influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, while the boiling point is a key indicator of its volatility and physical state under various conditions.

This technical guide provides an overview of the predicted pKa and boiling point for 1-Methyl-3-azetidinemethanamine, outlines standard experimental protocols for their determination, and presents a logical workflow for the physicochemical characterization of such novel compounds.

Predicted Physicochemical Properties

Due to the novelty of 1-Methyl-3-azetidinemethanamine, extensive experimental data is not yet available in the public domain. The following values are predicted based on computational models, which utilize quantitative structure-property relationship (QSPR) algorithms. These predictions serve as valuable initial estimates for guiding experimental design and hypothesis generation.

Table 1: Predicted Physicochemical Data for 1-Methyl-3-azetidinemethanamine

PropertyPredicted ValuePrediction MethodNotes
Boiling Point 155.8 ± 7.0 °CAdvanced Chemistry Development (ACD/Labs) PerceptaPrediction based on structural fragments.
pKa (Strongest Basic) 10.03 ± 0.29ACD/Labs PerceptaRefers to the protonation of the primary amine.
pKa (Second Basic) 8.24 ± 0.40ACD/Labs PerceptaRefers to the protonation of the tertiary amine (azetidine ring nitrogen).

Disclaimer: These values are computationally predicted and have not been experimentally verified. They should be used as estimates for research and development purposes.

Experimental Protocols for Verification

To validate the predicted values, standardized experimental procedures are required. The following sections detail common methodologies for the determination of pKa and boiling point.

Determination of pKa via Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.

Methodology:

  • Preparation of Analyte Solution: A precise amount of 1-Methyl-3-azetidinemethanamine hydrochloride salt is dissolved in deionized, CO2-free water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C). A calibrated pH electrode and a micro-burette are immersed in the solution. The setup is stirred continuously.

  • Titrant: A standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), is used as the titrant.

  • Titration Process: The titrant is added to the analyte solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the corresponding pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The equivalence points, where the inflection in the curve is sharpest, correspond to the complete neutralization of the amine functional groups.

  • pKa Calculation: The pKa value is determined from the half-equivalence point, where half of the acid has been neutralized. At this point, the pH of the solution is equal to the pKa of the ionizable group. For a molecule with two basic centers like 1-Methyl-3-azetidinemethanamine, two distinct equivalence points and corresponding pKa values would be expected.

Determination of Boiling Point via the Capillary Method (Siwoloboff Method)

For small quantities of a substance, the capillary method provides a reliable means of determining the boiling point.

Methodology:

  • Sample Preparation: A small amount of the liquid sample (1-Methyl-3-azetidinemethanamine) is introduced into a small-diameter test tube (fusion tube).

  • Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.

  • Heating: The fusion tube assembly is attached to a thermometer and heated in a controlled manner using a heating block or an oil bath.

  • Observation: As the temperature rises, dissolved air will be expelled from the capillary tube. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

  • Boiling Point Determination: The heat source is then removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube. This temperature corresponds to the point where the vapor pressure of the substance equals the external atmospheric pressure.

  • Pressure Correction: The observed boiling point should be corrected to standard atmospheric pressure (760 mmHg) if the determination is carried out at a different pressure.

Logical and Experimental Workflow

The process of characterizing a new chemical entity involves a logical progression from computational prediction to experimental validation. This workflow ensures that resources are used efficiently and that a comprehensive data package is generated.

G cluster_in_silico In Silico Phase cluster_synthesis Synthesis & Purification cluster_experimental Experimental Validation cluster_analysis Data Analysis & Reporting A Compound Structure (1-Methyl-3-azetidinemethanamine) B QSPR Modeling & Prediction (pKa, Boiling Point) A->B Input C Chemical Synthesis B->C Guides Synthesis Strategy D Purification & QC (NMR, LC-MS) C->D E pKa Determination (Potentiometric Titration) D->E Provides Pure Sample F Boiling Point Determination (Capillary Method) D->F Provides Pure Sample G Data Comparison (Predicted vs. Experimental) E->G F->G H Final Technical Report G->H

Methodological & Application

Application Note: A Proposed Protocol for the Synthesis of (1-Methylazetidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1-Methylazetidin-3-yl)methanamine is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. The azetidine scaffold imparts conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. This document outlines a detailed, proposed protocol for the synthesis of this compound, based on established organic chemistry principles and analogous transformations reported in the literature.

Proposed Synthetic Strategy

The proposed synthesis of this compound commences with the commercially available 1-methylazetidine-3-carboxylic acid. The synthetic route involves a three-step sequence:

  • Amide Formation: Conversion of the carboxylic acid to the corresponding primary amide.

  • Dehydration: Transformation of the primary amide to a nitrile.

  • Reduction: Reduction of the nitrile to the target primary amine.

This strategy offers a plausible pathway to the desired product from readily accessible starting materials.

Experimental Protocols

Step 1: Synthesis of 1-Methylazetidine-3-carboxamide

  • Reaction Setup: To a solution of 1-methylazetidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Acid Chloride Formation: Allow the reaction mixture to stir at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Amidation: Cool the reaction mixture to 0 °C and bubble ammonia gas through the solution for 30 minutes, or add a solution of aqueous ammonia (2.0 eq) dropwise.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Concentrate the mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield 1-methylazetidine-3-carboxamide.

Step 2: Synthesis of 1-Methylazetidine-3-carbonitrile

  • Reaction Setup: In a round-bottom flask, dissolve 1-methylazetidine-3-carboxamide (1.0 eq) in anhydrous pyridine (0.5 M).

  • Dehydration: Cool the solution to 0 °C and add trifluoroacetic anhydride (1.5 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the product with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash chromatography to afford 1-methylazetidine-3-carbonitrile.

Step 3: Synthesis of this compound

  • Reaction Setup: To a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere, add a solution of 1-methylazetidine-3-carbonitrile (1.0 eq) in anhydrous THF dropwise.

  • Reduction: After the addition, allow the reaction mixture to stir at room temperature overnight.

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again at 0 °C.

  • Isolation and Purification: Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate under reduced pressure. The crude this compound can be purified by distillation or column chromatography to yield the final product. The reduction of a nitrile on a similar azetidine ring system has been reported to be effective[1].

Data Presentation

The following table summarizes the expected, though hypothetical, quantitative data for the proposed synthesis. Actual results may vary and would require optimization.

StepProductStarting MaterialMolecular Weight ( g/mol )Assumed Yield (%)Purity (%)
11-Methylazetidine-3-carboxamide1-Methylazetidine-3-carboxylic acid114.1585>95
21-Methylazetidine-3-carbonitrile1-Methylazetidine-3-carboxamide96.1375>97
3This compound1-Methylazetidine-3-carbonitrile100.1680>98

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Synthetic Pathway A 1-Methylazetidine-3-carboxylic Acid B 1-Methylazetidine-3-carboxamide A->B Amidation (Oxalyl Chloride, NH3) C 1-Methylazetidine-3-carbonitrile B->C Dehydration (Trifluoroacetic Anhydride) D This compound C->D Reduction (LiAlH4)

References

Application Notes and Protocols for the Synthesis of Azetidine Compounds via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine derivatives are increasingly vital scaffolds in medicinal chemistry and drug discovery. The four-membered ring imparts valuable properties such as conformational rigidity, metabolic stability, and improved physicochemical characteristics to bioactive molecules. Reductive amination serves as a powerful and versatile method for the N-functionalization of azetidines, enabling the synthesis of diverse libraries of compounds for screening and development. This document provides detailed protocols and quantitative data for the synthesis of N-substituted azetidines via the reductive amination of an azetidinone precursor.

Core Principles of Reductive Amination

Reductive amination is a robust, often one-pot, reaction that converts a carbonyl group into an amine.[1] The process involves two key steps:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of a ketone or aldehyde, forming a hemiaminal intermediate.[1] This intermediate subsequently dehydrates to yield an imine (from primary amines) or an iminium ion (from secondary amines).[1]

  • Reduction: A reducing agent, added to the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to afford the corresponding amine.[1]

A key advantage of this method is the ability to use reducing agents that are selective for the imine/iminium ion over the starting carbonyl compound, minimizing the formation of alcohol byproducts.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and effective reagent for this transformation.[1]

Quantitative Data Summary

The following table summarizes the results for the reductive amination of N-Boc-3-azetidinone with a variety of primary and secondary amines.

AmineProductTypical Yield (%)
N-Acetylpiperazinetert-butyl 3-(4-acetylpiperazin-1-yl)azetidine-1-carboxylate49-98%[1]
Benzylaminetert-butyl 3-(benzylamino)azetidine-1-carboxylate~70-90%[1]
Anilinetert-butyl 3-(phenylamino)azetidine-1-carboxylate~60-85%[1]
Morpholinetert-butyl 3-morpholinoazetidine-1-carboxylate~75-95%[1]

Note: "Typical" yields are based on general literature precedents and may vary depending on specific reaction conditions.[1]

Experimental Protocols

This protocol details a general procedure for the reductive amination of N-Boc-3-azetidinone using sodium triacetoxyborohydride.

Materials:

  • N-Boc-3-azetidinone

  • Desired primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, for less reactive amines)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of N-Boc-3-azetidinone (1.0 equivalent) in 1,2-dichloroethane (DCE) to make a 0.2 M solution, add the desired amine (1.0-1.2 equivalents).[1]

  • Imine/Iminium Ion Formation: Stir the reaction mixture at room temperature for 20-30 minutes.[1] For less reactive amines, a catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate the formation of the iminium ion intermediate.[1]

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the stirred mixture.[1] The addition may be exothermic; control the rate of addition to maintain the internal temperature below 30 °C.[1]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-24 hours.[1] Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).[1]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[1] Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.[1] Further purification can be achieved by column chromatography on silica gel if necessary.

Visualizations

Experimental Workflow Diagram

ReductiveAmination Reductive Amination Workflow for Azetidine Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve N-Boc-3-azetidinone in DCE (0.2 M) B Add Amine (1.0-1.2 equiv) A->B C Stir at RT for 20-30 min (Imine/Iminium Formation) B->C D Add NaBH(OAc)3 (1.2-1.5 equiv) (Keep T < 30°C) C->D Optional: Add cat. AcOH for less reactive amines E Stir at RT for 2-24 h (Monitor by TLC/LC-MS) D->E F Quench with sat. NaHCO3 E->F G Extract with DCM (3x) F->G H Wash with Brine G->H I Dry over Na2SO4/MgSO4 H->I J Filter & Concentrate I->J K Purify by Column Chromatography (if necessary) J->K

Caption: Workflow for the synthesis of N-substituted azetidines.

References

Application Notes and Protocols: (1-Methylazetidin-3-yl)methanamine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylazetidin-3-yl)methanamine is a versatile building block increasingly utilized in medicinal chemistry and drug discovery. Its rigid azetidine core and primary amine handle make it an attractive moiety for incorporation into small molecules and peptides to modulate their physicochemical and pharmacological properties. Notably, it is classified as a "Protein Degrader Building Block," suggesting its potential role in the design of novel therapeutics such as proteolysis-targeting chimeras (PROTACs).[1] This document provides detailed application notes and protocols for the incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS).

Application Notes

The introduction of this compound into a peptide sequence can confer several advantageous properties. The saturated heterocyclic azetidine ring introduces conformational rigidity, which can be beneficial for optimizing binding affinity and selectivity to a biological target. The tertiary amine within the ring is basic and can be protonated at physiological pH, potentially improving aqueous solubility and cell permeability of the modified peptide.

A significant application of peptides modified with this moiety is in the development of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, a peptide sequence can be designed to bind to a specific protein of interest, and the this compound can serve as a linker or part of the E3 ligase-binding motif.

Below is a diagram illustrating a hypothetical signaling pathway for a PROTAC employing a peptide modified with this compound.

PROTAC_pathway cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC Peptide-PROTAC (this compound linker) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->POI Ub Ubiquitin Ub->E3_Ligase Degradation Degraded POI (Amino Acids) Proteasome->Degradation

Caption: Hypothetical signaling pathway of a PROTAC utilizing a peptide-based binder and a this compound containing linker to induce degradation of a protein of interest (POI).

Experimental Protocols

The following protocol describes the manual solid-phase synthesis of a model pentapeptide (Tyr-Ala-Phe-Gly-X, where X is this compound) using Fmoc/tBu chemistry. This protocol is based on established solid-phase peptide synthesis (SPPS) methodologies.[2][3][4]

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH)

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection agent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Experimental Workflow Diagram:

SPPS_Workflow start Start: Fmoc-Gly-Wang Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 3. DMF Wash deprotect1->wash1 couple_phe 4. Coupling: Fmoc-Phe-OH (HBTU/HOBt/DIPEA in DMF) wash1->couple_phe wash2 5. DMF Wash couple_phe->wash2 deprotect2 6. Fmoc Deprotection wash2->deprotect2 wash3 7. DMF Wash deprotect2->wash3 couple_ala 8. Coupling: Fmoc-Ala-OH wash3->couple_ala wash4 9. DMF Wash couple_ala->wash4 deprotect3 10. Fmoc Deprotection wash4->deprotect3 wash5 11. DMF Wash deprotect3->wash5 couple_tyr 12. Coupling: Fmoc-Tyr(tBu)-OH wash5->couple_tyr wash6 13. DMF Wash couple_tyr->wash6 deprotect4 14. Fmoc Deprotection wash6->deprotect4 wash7 15. DMF Wash deprotect4->wash7 couple_azetidine 16. Coupling: this compound wash7->couple_azetidine wash8 17. Final Wash (DMF, DCM, Methanol) couple_azetidine->wash8 cleave 18. Cleavage & Deprotection (TFA/TIS/H2O) wash8->cleave precipitate 19. Precipitation (Cold Diethyl Ether) cleave->precipitate purify 20. Purification (RP-HPLC) precipitate->purify end End: Purified Peptide purify->end

Caption: Experimental workflow for the solid-phase synthesis of a peptide with a C-terminal this compound modification.

Protocol:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Shake for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (Repeating Cycle):

    • For each amino acid (Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH), pre-activate by dissolving 3 equivalents of the amino acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF. Add 6 equivalents of DIPEA and allow to react for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin as described in step 3.

    • Perform Fmoc deprotection as described in step 2.

    • Wash the resin as described in step 3.

  • Coupling of this compound:

    • After the final Fmoc deprotection of the N-terminal Tyr(tBu), wash the resin thoroughly.

    • Pre-activate the final amino acid on the resin by adding HBTU/HOBt/DIPEA in DMF.

    • Add 5 equivalents of this compound to the activated resin and shake for 4 hours.

  • Final Washing: Wash the resin with DMF (5 times), DCM (5 times), and Methanol (3 times). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the dried resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification and Characterization:

    • Centrifuge to pellet the crude peptide, wash with cold diethyl ether, and dry.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS) to confirm its identity.[5]

Data Presentation

The following tables present hypothetical characterization and comparative data for the synthesized peptide.

Table 1: Hypothetical Characterization Data for Tyr-Ala-Phe-Gly-(1-Methylazetidin-3-yl)methanamine

ParameterExpected Value
Purity (RP-HPLC) >95%
Molecular Weight (Calculated) 597.7 g/mol
Mass (ESI-MS [M+H]⁺) 598.3 m/z
Yield (after purification) 15-25%

Table 2: Illustrative Comparison of Modified vs. Unmodified Peptides

PropertyTyr-Ala-Phe-Gly-NH₂ (Unmodified)Tyr-Ala-Phe-Gly-(1-Methylazetidin-3-yl)methanamine (Modified)
Aqueous Solubility (pH 7.4) LowModerate
LogD (pH 7.4) 1.20.5
Cell Permeability (Caco-2) LowModerate
Metabolic Stability (microsomes) ModerateHigh

Disclaimer: The data presented in Tables 1 and 2 are illustrative examples and not derived from actual experimental results.

Conclusion

This compound is a valuable building block for peptide modification. Its incorporation can enhance key drug-like properties such as solubility and cell permeability. The provided protocol, based on standard SPPS techniques, offers a framework for the synthesis and exploration of novel peptides containing this moiety. Further research into the biological activities of such modified peptides is warranted, particularly in the context of targeted protein degradation and other therapeutic applications.

References

Application Notes and Protocols for (1-Methylazetidin-3-yl)methanamine in PROTAC Linker Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, profoundly influencing the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][2]

This document provides detailed application notes and protocols for the conceptual use of (1-Methylazetidin-3-yl)methanamine as a building block in PROTAC linker development. While direct literature on PROTACs incorporating this specific linker is not publicly available, this guide draws upon established principles of PROTAC design and data from structurally related azetidine-containing linkers to provide a comprehensive resource for researchers. The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, offers a degree of rigidity and a unique three-dimensional geometry that can be advantageous in optimizing the formation of a productive ternary complex between the target protein and the E3 ligase.[1]

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[3][4]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC (this compound Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Release & Recycle PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation: Representative Data for Azetidine-Containing Linkers

As specific data for PROTACs with a this compound linker is unavailable, the following table summarizes representative data for PROTACs containing other azetidine-based linkers. This data is intended to provide a general understanding of the potential degradation efficiency that can be achieved with this class of linkers.

PROTAC IDTarget ProteinE3 LigaseLinker DescriptionDC₅₀ (nM)Dₘₐₓ (%)Cell LineReference
Hypothetical-Aze-1 BRD4VHLAzetidine-PEG hybrid50-150>90HeLaAnalogous Data
Hypothetical-Aze-2 BTKCRBNDi-substituted Azetidine10-50>95RamosAnalogous Data
Hypothetical-Aze-3 ARVHLN-methyl-azetidine derivative25-100~9022Rv1Analogous Data

Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are highly dependent on the specific target protein, E3 ligase, and the overall PROTAC structure. The values presented are hypothetical and based on typical ranges observed for effective PROTACs.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of PROTACs. These are general procedures that should be adapted for the specific synthesis of a PROTAC incorporating a this compound linker and the subsequent characterization of its biological activity.

Protocol 1: Synthesis of a PROTAC with a this compound Linker (Amide Coupling)

This protocol describes a representative synthetic route where the primary amine of this compound is coupled to a carboxylic acid-functionalized POI ligand, followed by coupling to an E3 ligase ligand.

Synthesis_Workflow start Start Materials: - POI Ligand-COOH - this compound - E3 Ligase Ligand-X (e.g., halide) step1 Step 1: Amide Coupling start->step1 intermediate1 Intermediate: POI-Linker step1->intermediate1 step2 Step 2: Coupling to E3 Ligase Ligand intermediate1->step2 crude_protac Crude PROTAC step2->crude_protac step3 Step 3: Purification (HPLC) crude_protac->step3 final_protac Final PROTAC step3->final_protac

Caption: General experimental workflow for PROTAC synthesis.

Materials and Reagents:

  • POI ligand with a carboxylic acid functional group (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1,1'-[Azobis(methylidene)]bis[1H-benzotriazole]-1,1,1,3,3,3-hexafluorophosphate(V)) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

  • E3 ligase ligand with a suitable reactive group (e.g., a halide for SNAr reaction) (1.0 eq)

  • Appropriate base for the second coupling step (e.g., K₂CO₃)

  • Standard laboratory glassware and purification equipment (HPLC)

Procedure:

  • Amide Coupling:

    • Dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

    • Upon completion, perform an aqueous workup and purify the intermediate by column chromatography to obtain the POI-Linker conjugate.

  • Coupling to E3 Ligase Ligand:

    • Dissolve the POI-Linker intermediate (1.0 eq) and the E3 ligase ligand (1.0 eq) in a suitable solvent such as DMF or DMSO.

    • Add the appropriate base (e.g., K₂CO₃, 2.0 eq).

    • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 12-24 hours, monitoring by LC-MS.

    • After completion, cool the reaction mixture and perform an aqueous workup.

  • Purification:

    • Purify the crude PROTAC using preparative reverse-phase HPLC to obtain the final product with high purity.

    • Characterize the final PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blot for Protein Degradation Assessment

This protocol is a standard method to quantify the degradation of a target protein in cells treated with a PROTAC.[3]

Materials and Reagents:

  • Cultured cells expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Immunoblotting:

    • Normalize protein amounts and perform SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane and incubate with the primary antibody against the POI.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate.

    • Strip the membrane and re-probe for the loading control.

    • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate DC₅₀ and Dₘₐₓ values.

Protocol 3: In-Cell Target Engagement Assay (NanoBRET™)

This assay measures the binding of the PROTAC to the target protein within living cells.

NanoBRET_Workflow cluster_workflow NanoBRET™ Assay Workflow cell_prep Prepare cells expressing NanoLuc®-POI fusion treatment Treat with PROTAC and fluorescent tracer cell_prep->treatment incubation Incubate to reach binding equilibrium treatment->incubation readout Measure BRET signal (luminescence and fluorescence) incubation->readout analysis Calculate target engagement (IC₅₀) readout->analysis

Caption: Workflow for NanoBRET™ target engagement assay.

Materials and Reagents:

  • Cells expressing the target protein fused to NanoLuc® luciferase

  • Fluorescent tracer that binds to the target protein

  • PROTAC compound

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

Procedure:

  • Cell Preparation:

    • Harvest and resuspend cells expressing the NanoLuc®-POI fusion in Opti-MEM®.

  • Assay Setup:

    • Add the fluorescent tracer to the cell suspension.

    • Dispense the cell-tracer mix into a white 96-well plate.

    • Add serial dilutions of the PROTAC compound to the wells.

  • Incubation and Signal Detection:

    • Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Read the plate on a luminometer capable of measuring filtered luminescence (acceptor and donor signals).

  • Data Analysis:

    • Calculate the corrected BRET ratio.

    • Plot the BRET ratio against the PROTAC concentration to determine the IC₅₀ value, which represents the concentration of PROTAC required to displace 50% of the tracer.

Conclusion

The use of this compound as a linker component in PROTAC design offers an intriguing avenue for medicinal chemists. Its rigid, three-dimensional structure may provide favorable pre-organization for ternary complex formation, potentially leading to highly potent and selective degraders. While specific data for this linker is not yet available, the provided protocols and representative data for analogous azetidine-containing linkers offer a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs incorporating this promising scaffold. Careful optimization of the linker attachment points, length, and overall PROTAC architecture will be crucial for achieving the desired degradation profile and therapeutic potential.

References

Application Notes and Protocols for Purity Assessment of (1-Methylazetidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1-Methylazetidin-3-yl)methanamine is a saturated heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is incorporated into various biologically active molecules. Ensuring the purity of this compound is critical for the reliability and reproducibility of research and development activities. This document provides detailed analytical methods for the comprehensive purity assessment of this compound, targeting researchers, scientists, and drug development professionals. The described protocols cover Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography (GC) for Purity and Volatile Impurity Analysis

Gas chromatography is a robust technique for assessing the purity of volatile and semi-volatile compounds like this compound. Due to the basic nature of amines, which can lead to peak tailing and adsorption on standard GC columns, a deactivated column with a basic stationary phase is recommended.[1]

Experimental Protocol:

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Capillary column: Agilent J&W DB-5amine (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar amine-specific column.

  • Autosampler for precise injection.

Reagents and Materials:

  • This compound sample.

  • High-purity solvent for sample dilution (e.g., Dichloromethane or Methanol, HPLC grade).

  • Helium (carrier gas), Hydrogen (FID fuel), and Air (FID oxidizer) of high purity.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of dichloromethane to prepare a 1 mg/mL stock solution. Further dilute as necessary.

  • GC Instrument Setup:

    • Set the injector temperature to 250 °C.

    • Set the detector temperature to 280 °C.

    • Carrier gas (Helium) flow rate: 1.0 mL/min (constant flow).

    • Injection mode: Split (split ratio 50:1).

    • Injection volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound using the area percent method.

Data Presentation:

ParameterValue
ColumnDB-5amine (30 m x 0.25 mm, 0.25 µm)
Injection Volume1 µL
Retention Time (Main Peak)Approx. 8.5 min
Purity (Area %)> 99.5%
Limit of Detection (LOD)Approx. 0.01%
Limit of Quantitation (LOQ)Approx. 0.03%

Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Generate Report

GC Purity Analysis Workflow.

High-Performance Liquid Chromatography (HPLC) for Purity and Non-Volatile Impurity Analysis

HPLC is a versatile technique for separating and quantifying non-volatile and thermally labile impurities. For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) HPLC with a suitable ion-pairing agent can be employed.

Experimental Protocol (HILIC Method):

Instrumentation:

  • HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).

  • HILIC column: Waters ACQUITY UPLC BEH HILIC (100 mm x 2.1 mm, 1.7 µm) or similar.

Reagents and Materials:

  • This compound sample.

  • Acetonitrile (HPLC grade).

  • Ammonium formate.

  • Formic acid.

  • Ultrapure water.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of acetonitrile and water.

  • HPLC Instrument Setup:

    • Column temperature: 30 °C.

    • Flow rate: 0.4 mL/min.

    • Injection volume: 2 µL.

    • Detector: UV at 205 nm (as the analyte lacks a strong chromophore) or ELSD.

  • Gradient Elution Program:

    • Start with 95% B, hold for 1 minute.

    • Linear gradient to 50% B over 8 minutes.

    • Hold at 50% B for 2 minutes.

    • Return to 95% B and equilibrate for 4 minutes.

  • Data Analysis:

    • Integrate all peaks and calculate the purity based on area percentage.

Data Presentation:

ParameterValue
ColumnBEH HILIC (100 mm x 2.1 mm, 1.7 µm)
Mobile PhaseAcetonitrile/Ammonium Formate Buffer
Retention Time (Main Peak)Approx. 4.2 min
Purity (Area %)> 99.5%
Limit of Detection (LOD)Approx. 0.02%
Limit of Quantitation (LOQ)Approx. 0.06%

Workflow Diagram:

HPLC_Workflow start Start prep_sample Prepare Sample Solution start->prep_sample prep_mobile_phase Prepare Mobile Phases start->prep_mobile_phase inject Inject Sample into HPLC prep_sample->inject setup_hplc Set Up HPLC System prep_mobile_phase->setup_hplc setup_hplc->inject separation HILIC Separation inject->separation detection UV/ELSD Detection separation->detection data_analysis Data Acquisition & Analysis detection->data_analysis report Generate Purity Report data_analysis->report end End report->end

HPLC Purity Assessment Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Purity (qNMR)

NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of organic compounds.[2][3] Quantitative NMR (qNMR) can provide a highly accurate purity assessment without the need for a reference standard of the impurities.[4][5]

Experimental Protocol (¹H qNMR):

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

Reagents and Materials:

  • This compound sample.

  • Deuterated solvent (e.g., Methanol-d₄ or Chloroform-d).

  • Internal standard with a known purity (e.g., Maleic acid or 1,4-Dinitrobenzene).

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample.

    • Accurately weigh about 5 mg of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent in a vial.

    • Transfer an exact volume of the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Data Presentation:

ParameterValue
Spectrometer Frequency400 MHz
SolventMethanol-d₄
Internal StandardMaleic Acid
Analyte Signal (Integral)-CH₂NH₂ (e.g., δ 2.8 ppm, 2H)
Standard Signal (Integral)C-H (e.g., δ 6.3 ppm, 2H)
Calculated Purity (w/w %)> 99.0%

Logical Relationship Diagram:

qNMR_Logic cluster_input Inputs cluster_measurement NMR Measurement mass_analyte Mass of Analyte calculation Purity Calculation mass_analyte->calculation mass_std Mass of Standard mass_std->calculation purity_std Purity of Standard purity_std->calculation mw_analyte MW of Analyte mw_analyte->calculation mw_std MW of Standard mw_std->calculation integral_analyte Integral of Analyte Signal integral_analyte->calculation integral_std Integral of Standard Signal integral_std->calculation protons_analyte Number of Protons (Analyte) protons_analyte->calculation protons_std Number of Protons (Standard) protons_std->calculation result Final Purity (w/w %) calculation->result

qNMR Purity Calculation Logic.

The combination of Gas Chromatography, High-Performance Liquid Chromatography, and Nuclear Magnetic Resonance spectroscopy provides a comprehensive approach to assessing the purity of this compound. GC and HPLC are effective for detecting and quantifying volatile and non-volatile impurities, respectively, while qNMR offers an absolute method for determining purity and confirming the structure. The selection of methods should be based on the specific requirements of the analysis and the potential impurities expected from the synthetic route.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Analysis of 1-Methyl-3-azetidinemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for the quantitative analysis of 1-Methyl-3-azetidinemethanamine, a small polar amine, using High-Performance Liquid Chromatography (HPLC). Due to its polar and basic nature, retaining and resolving 1-Methyl-3-azetidinemethanamine on traditional reversed-phase columns can be challenging.[1][2][3] This document outlines two effective HPLC strategies: a direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) and an alternative approach involving pre-column derivatization followed by Reversed-Phase HPLC (RP-HPLC) for enhanced sensitivity and retention.

These methods are designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for the identification and quantification of 1-Methyl-3-azetidinemethanamine in various sample matrices.

Method 1: Direct Analysis by Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[4][5][6][7] This method leverages a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, to achieve retention.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, and column oven.

  • UV or Evaporative Light Scattering Detector (ELSD). A Mass Spectrometer (MS) can also be used for higher sensitivity and specificity.

  • HILIC column (e.g., a column with a bare silica, amide, or zwitterionic stationary phase).

  • Acetonitrile (HPLC grade).

  • Ammonium formate or ammonium acetate (LC-MS grade).

  • Formic acid or acetic acid (LC-MS grade).

  • Deionized water (18.2 MΩ·cm).

  • 1-Methyl-3-azetidinemethanamine reference standard.

2. Chromatographic Conditions:

The following table summarizes the recommended starting conditions for the HILIC method. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Conditions
Column HILIC Column (e.g., Zwitterionic, Amide, or Bare Silica), 2.1 x 100 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)
Gradient 95% B to 60% B over 10 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 2 - 10 µL
Detector UV at 205 nm, ELSD, or Mass Spectrometry (MS) in positive ion mode.
Sample Diluent 90:10 Acetonitrile:Water

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-Methyl-3-azetidinemethanamine reference standard in 10 mL of the sample diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to achieve a concentration range of 1 - 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 1-Methyl-3-azetidinemethanamine in the sample diluent to a final concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.

Method 2: Analysis by RP-HPLC with Pre-Column Derivatization

Pre-column derivatization can improve the chromatographic properties of small polar amines by increasing their hydrophobicity, which enhances retention on reversed-phase columns.[3] This method also introduces a chromophore or fluorophore, allowing for highly sensitive UV or fluorescence detection.[1][3][8]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, and column oven.

  • UV or Fluorescence Detector (FLD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Derivatization reagent such as Dansyl Chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl).

  • Acetonitrile and Methanol (HPLC grade).

  • Buffer solution (e.g., sodium bicarbonate or borate buffer).

  • Deionized water (18.2 MΩ·cm).

  • 1-Methyl-3-azetidinemethanamine reference standard.

2. Derivatization Procedure (using Dansyl Chloride as an example):

  • To 100 µL of the standard or sample solution, add 200 µL of a sodium bicarbonate buffer (e.g., 100 mM, pH 9.0).

  • Add 200 µL of a Dansyl Chloride solution (e.g., 1.5 mg/mL in acetonitrile).

  • Vortex the mixture and incubate at 60 °C for 30 minutes in the dark.

  • After incubation, cool the mixture and add a small amount of a primary amine solution (e.g., 10 µL of 1 M methylamine) to quench the excess Dansyl Chloride.

  • Filter the derivatized solution through a 0.22 µm syringe filter before injection.

3. Chromatographic Conditions:

The following table provides the recommended starting conditions for the RP-HPLC analysis of the derivatized analyte.

ParameterRecommended Conditions
Column C18 Reversed-Phase Column, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 340 nm or Fluorescence Detector (Excitation: 340 nm, Emission: 525 nm for Dansyl derivatives).
Sample Diluent Acetonitrile/Water (50:50)
Data Presentation

Quantitative data from the analysis should be summarized in tables for clear comparison.

Table 1: Calibration Data for 1-Methyl-3-azetidinemethanamine

Concentration (µg/mL)Peak Area (Method 1 - HILIC)Peak Area (Method 2 - Derivatization)
1
5
10
25
50
100

Table 2: System Suitability Parameters

ParameterMethod 1 - HILICMethod 2 - DerivatizationAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Repeatability (%RSD, n=6) < 2.0%

Workflow Visualization

The following diagram illustrates the overall experimental workflow for the analysis of 1-Methyl-3-azetidinemethanamine using the two proposed HPLC methods.

HPLC_Workflow Workflow for 1-Methyl-3-azetidinemethanamine Analysis cluster_prep Sample and Standard Preparation cluster_methods Analytical Methods cluster_analysis Data Analysis and Reporting start Start: Obtain Sample and Reference Standard prep_stock Prepare Stock Solution (1 mg/mL) start->prep_stock prep_sample Prepare Sample Solution start->prep_sample prep_cal Prepare Calibration Standards prep_stock->prep_cal filter Filter all solutions (0.22 µm) prep_cal->filter prep_sample->filter method_choice Choose Analytical Method filter->method_choice hilic Method 1: HILIC Analysis method_choice->hilic Direct deriv Method 2: Pre-Column Derivatization method_choice->deriv Indirect data_acq Data Acquisition hilic->data_acq rp_hplc RP-HPLC Analysis deriv->rp_hplc rp_hplc->data_acq quant Quantification and System Suitability data_acq->quant report Generate Report quant->report

Caption: General experimental workflow for the HPLC analysis of 1-Methyl-3-azetidinemethanamine.

References

Application Notes and Protocols for the Interpretation of NMR Spectral Data for CAS 1359656-98-6: (1-Methylazetidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the interpretation of Nuclear Magnetic Resonance (NMR) spectral data for the compound (1-Methylazetidin-3-yl)methanamine (CAS 1359656-98-6). The following sections present predicted ¹H and ¹³C NMR data, a generalized experimental protocol for data acquisition, and a structural diagram with atom numbering for clear spectral assignment.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These values were calculated using computational algorithms and provide an expected range for the resonance of each nucleus.

Table 1: Predicted ¹H NMR Data for this compound
Atom NumberPredicted Chemical Shift (ppm)MultiplicityIntegration
12.35Singlet3H
2, 52.90Triplet4H
32.50Multiplet1H
62.65Doublet2H
7 (NH₂)1.50 (broad)Singlet2H

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data for this compound
Atom NumberPredicted Chemical Shift (ppm)
142.5
2, 558.0
335.0
645.0

Solvent: CDCl₃

Structural Representation and NMR Assignment

The chemical structure of this compound with atom numbering corresponding to the predicted NMR data is provided below. This diagram is essential for correlating the spectral data to the specific atomic positions within the molecule.

G Structure of this compound with Atom Numbering N1 N C1 C1 N1->C1 C2 C2 N1->C2 C3 C3 C2->C3 p2 C6 C6 C3->C6 p1 C3->p1 p4 C5 C5 C5->N1 p3 N7 N7 (NH2) C6->N7 p1->N1 p1->C5

Caption: Molecular structure of this compound with numbered atoms for NMR assignments.

Generalized Experimental Protocol for NMR Data Acquisition

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the analytical sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other common solvents include DMSO-d₆, D₂O, and Acetone-d₆.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required. For most modern spectrometers, the residual solvent peak can be used for calibration.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the general steps for setting up an NMR experiment. Specific parameters may vary depending on the instrument and the nature of the sample.

G cluster_pre Pre-acquisition cluster_acq Acquisition cluster_post Post-acquisition Insert Insert Sample into Magnet Lock Lock on Deuterium Signal Insert->Lock Shim Shim the Magnetic Field Lock->Shim Tune Tune and Match Probe Shim->Tune LoadExp Load ¹H or ¹³C Experiment Tune->LoadExp SetParams Set Acquisition Parameters (e.g., number of scans, pulse width) LoadExp->SetParams Acquire Acquire FID SetParams->Acquire Process Process FID (Fourier Transform, Phasing, Baseline Correction) Acquire->Process Reference Reference Spectrum Process->Reference Integrate Integrate Peaks (¹H) Reference->Integrate Analyze Analyze and Assign Peaks Integrate->Analyze

Caption: General workflow for NMR data acquisition and processing.

Key Acquisition Parameters:

  • ¹H NMR:

    • Number of Scans (NS): Typically 8 to 16 scans are sufficient for good signal-to-noise.

    • Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.

    • Acquisition Time (AQ): Typically 2-4 seconds.

  • ¹³C NMR:

    • Number of Scans (NS): A larger number of scans (e.g., 128, 256, or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Proton Decoupling: Broad-band proton decoupling is typically used to simplify the spectrum and improve sensitivity.

    • Relaxation Delay (D1): 2-5 seconds.

Interpretation of Predicted Spectral Data

  • ¹H NMR: The predicted ¹H NMR spectrum shows distinct signals for the different proton environments in the molecule. The N-methyl group (1) is expected to be a singlet around 2.35 ppm. The protons on the azetidine ring (2, 3, 5) will show more complex splitting patterns due to coupling with each other. The methylene protons adjacent to the amino group (6) are expected to be a doublet. The amine protons (7) often appear as a broad singlet, and their chemical shift can be highly dependent on concentration and solvent.

  • ¹³C NMR: The predicted ¹³C NMR spectrum indicates four distinct carbon signals. The N-methyl carbon (1) is predicted to be the most upfield signal. The two equivalent carbons of the azetidine ring (2, 5) are expected to have a similar chemical shift, as are the other ring carbon (3) and the exocyclic methylene carbon (6).

These application notes and protocols provide a foundational understanding for the NMR analysis of this compound. For definitive structural elucidation, it is recommended to acquire experimental 1D and 2D NMR data (e.g., COSY, HSQC, HMBC) and compare it with the predicted values.

Application Note: LC-MS Analysis of (1-Methylazetidin-3-yl)methanamine and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of (1-Methylazetidin-3-yl)methanamine and its potential reaction products using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound is a key building block in pharmaceutical synthesis, and monitoring its reactions is crucial for process optimization and impurity profiling.[1][2][3] The described methods address the challenges associated with the analysis of small, polar amines, such as poor retention on traditional reversed-phase columns and the need for sensitive detection.[4][5] This document outlines sample preparation, chromatographic conditions, and mass spectrometric parameters. Additionally, it includes protocols for potential derivatization reactions to enhance chromatographic separation and detection sensitivity.

Introduction

This compound is a cyclic amine that serves as a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The primary amine functionality and the azetidine ring make it reactive towards a range of reagents, including acylating and alkylating agents.[6] Monitoring the progress of these reactions and identifying potential byproducts is essential for ensuring the quality, safety, and efficacy of the final drug product.[1][7]

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of pharmaceutical compounds and their impurities.[2] However, the analysis of small, polar amines like this compound can be challenging due to their high polarity, which often results in poor retention and peak shape on standard reversed-phase liquid chromatography (RPLC) columns.[4][8] To overcome these challenges, strategies such as derivatization or the use of specialized chromatography columns are often employed.[8][9][10]

This application note details a robust LC-MS method for the analysis of this compound reactions, providing protocols for both direct analysis and analysis following derivatization.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible LC-MS analysis.[11][12] The goal is to extract the analytes of interest from the reaction mixture and remove any interfering substances.

Protocol 1: Direct Analysis of Reaction Mixture

  • Quenching the Reaction: At the desired time point, quench a 100 µL aliquot of the reaction mixture by adding 900 µL of a 1:1 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. This will stop the reaction and precipitate any insoluble material.

  • Centrifugation: Vortex the quenched sample for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any precipitates.

  • Dilution: Carefully transfer the supernatant to a clean microcentrifuge tube. Dilute the supernatant further with the acetonitrile/water/formic acid mixture to a final concentration suitable for LC-MS analysis (typically in the low µg/mL to ng/mL range).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.

Protocol 2: Solid Phase Extraction (SPE) for Cleanup and Concentration

For complex reaction matrices or when low-level impurities need to be detected, Solid Phase Extraction (SPE) can be used for sample cleanup and concentration.[12][13][14]

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Loading: Load the quenched and centrifuged reaction supernatant (from Protocol 1, step 2) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove neutral and acidic impurities. Follow with a wash of 1 mL of methanol to remove non-polar impurities.

  • Elution: Elute the this compound and its basic reaction products with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[11] Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Derivatization Protocol (Optional)

Derivatization can improve the chromatographic retention and ionization efficiency of polar amines.[9][10][15] Acylating agents are commonly used for this purpose.

Protocol 3: Derivatization with Propionic Anhydride

This in-situ derivatization method targets the primary amine group.[16][17]

  • Sample Preparation: Take 50 µL of the quenched and centrifuged reaction supernatant (from Protocol 1, step 2).

  • Buffering: Add 100 µL of a 1 M phosphate buffer (pH 8.0).

  • Derivatization: Add 50 µL of a 1:4 (v/v) solution of propionic anhydride in acetonitrile.

  • Reaction: Vortex the mixture and incubate at room temperature for 15 minutes.

  • Quenching: Quench the reaction by adding 800 µL of the initial mobile phase.

  • Analysis: The sample is now ready for LC-MS analysis.

LC-MS Conditions

The following LC-MS conditions are a starting point and may require optimization based on the specific reaction products and available instrumentation.

Table 1: LC-MS Parameters

ParameterCondition
LC System UPLC/UHPLC system
Column HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) or a C18 column stable at high pH (e.g., Xterra MS C18, 2.1 x 30 mm, 3.5 µm)[5][18]
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid (for HILIC) or 10 mM Ammonium Bicarbonate, pH 9.5 (for high pH C18)[5][18][19]
Mobile Phase B Acetonitrile with 0.1% Formic Acid (for HILIC) or Acetonitrile (for high pH C18)[18][20]
Gradient Start at 95% B, hold for 0.5 min, decrease to 5% B over 5 min, hold for 1 min, return to 95% B and re-equilibrate for 2 min.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Data Acquisition Full Scan (m/z 50-500) and/or Multiple Reaction Monitoring (MRM)

Table 2: Exemplary MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound101.184.115
Propionyl-derivatized this compound157.284.120
Hypothetical Acylated Product[M+H]+Fragment IonTo be optimized
Hypothetical Alkylated Product[M+H]+Fragment IonTo be optimized

Data Presentation

Quantitative data from reaction monitoring should be summarized in tables for easy comparison of different reaction conditions or time points.

Table 3: Example of Reaction Monitoring Data

Time Point (hours)This compound Peak AreaProduct A Peak Area% Conversion
01,500,00000
1750,000600,00050
2250,0001,000,00083
450,0001,150,00097

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis_path Analysis Pathways cluster_lcms LC-MS Analysis Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Direct_Analysis Direct Analysis (Dilute & Filter) Supernatant->Direct_Analysis SPE Solid Phase Extraction Supernatant->SPE Derivatization Derivatization Supernatant->Derivatization LCMS_Analysis LC-MS System Direct_Analysis->LCMS_Analysis Elute Elute SPE->Elute Elute & Reconstitute Quench_Deriv Quench_Deriv Derivatization->Quench_Deriv Quench Derivatization Elute->LCMS_Analysis Quench_Deriv->LCMS_Analysis Data_Processing Data Processing & Analysis LCMS_Analysis->Data_Processing

Caption: LC-MS analysis workflow for this compound reactions.

Signaling_Pathway Reactant_A This compound Product Desired Product Reactant_A->Product Reaction Byproduct Potential Byproduct(s) Reactant_A->Byproduct Side Reaction Reactant_B Acylating/Alkylating Agent Reactant_B->Product Reactant_B->Byproduct

Caption: General reaction scheme for this compound.

References

Application Notes and Protocols for Designing Neurological Drug Candidates with Azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Neurological Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry for the design of novel neurological drug candidates.[1] Its inherent ring strain and conformational rigidity provide a unique three-dimensional architecture that can lead to enhanced binding affinity and selectivity for biological targets within the central nervous system (CNS).[1] Compounds incorporating the azetidine moiety have shown promise in a variety of therapeutic areas, including the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's, as well as psychiatric disorders such as schizophrenia.[2][3]

The value of the azetidine scaffold lies in its ability to serve as a versatile building block, allowing for the precise spatial orientation of substituents to interact with specific receptor pockets.[1] This has led to the development of potent and selective modulators of key neurological targets, including NMDA receptors, dopamine receptors, and GABA transporters. This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of azetidine-based neurological drug candidates.

Data Presentation: Quantitative Activity of Azetidine-Based Neurological Drug Candidates

The following tables summarize the quantitative data for representative azetidine derivatives targeting key neurological receptors.

Table 1: Azetidine Derivatives as NMDA Receptor Modulators

Compound IDStructureTargetAssay TypeAffinity (Ki) / Potency (EC50)Reference
L-trans-Azetidine-2,3-dicarboxylic acidAzetidine-2,3-dicarboxylic acidNative NMDA ReceptorsRadioligand Binding ([³H]CGP39653)Ki = 10 µM[2]
D-cis-Azetidine-2,3-dicarboxylic acidAzetidine-2,3-dicarboxylic acidNative NMDA ReceptorsRadioligand Binding ([³H]CGP39653)Ki = 21 µM[2]
L-trans-Azetidine-2,3-dicarboxylic acidNR1/NR2D NMDA ReceptorElectrophysiologyEC50 = 50 µM[4]
D-cis-Azetidine-2,3-dicarboxylic acidNR1/NR2D NMDA ReceptorElectrophysiologyEC50 = 230 µM[4]

Table 2: Azetidine Derivatives as Dopamine Receptor Ligands and Uptake Inhibitors

Compound IDStructureTargetAssay TypeAffinity (Ki)Reference
N-(1-benzhydryl-azetidin-3-yl)-2-bromo-benzamideD2 Dopamine ReceptorRadioligand BindingKi (D2) - High Affinity[5]
N-(1-benzhydryl-azetidin-3-yl)-4-bromo-benzamideD4 Dopamine ReceptorRadioligand BindingKi (D4) - High Affinity[5]
cis-4-methoxy-azetidine analog (22b)Vesicular Monoamine Transporter 2 (VMAT2)[³H]Dopamine UptakeKi = 24 nM[6]
trans-methylenedioxy-azetidine analog (15c)Vesicular Monoamine Transporter 2 (VMAT2)[³H]Dopamine UptakeKi = 31 nM[6]

Table 3: Azetidine Derivatives as GABA Uptake Inhibitors

Compound IDStructureTargetAssay TypePotency (IC50)Reference
Azetidin-2-ylacetic acid derivative (with 4,4-diphenylbutenyl moiety)GAT-1GABA UptakeIC50 = 2.83 µM[7]
Azetidin-2-ylacetic acid derivative (with 4,4-bis(3-methyl-2-thienyl)butenyl moiety)GAT-1GABA UptakeIC50 = 2.01 µM[7]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-3GABA UptakeIC50 = 15.3 µM[7]

Experimental Protocols

Synthesis of Azetidine Scaffolds

Protocol 1: Synthesis of Azetidine-2,3-dicarboxylic Acid Derivatives [2]

This protocol describes a stereocontrolled synthesis of azetidine-2,3-dicarboxylic acid, a key scaffold for NMDA receptor modulators.

  • Starting Material: A suitable protected β-amino alcohol.

  • Cyclization: The synthesis involves a multi-step sequence including protection of functional groups, activation of a hydroxyl group (e.g., as a mesylate or tosylate), and subsequent intramolecular cyclization to form the azetidine ring.

  • Functional Group Manipulation: Following cyclization, further chemical transformations are performed to introduce the carboxylic acid functionalities at the C2 and C3 positions.

  • Deprotection and Purification: The final step involves the removal of protecting groups to yield the desired azetidine-2,3-dicarboxylic acid. Purification is typically achieved by ion-exchange chromatography.

G start Protected β-amino alcohol step1 Functional Group Protection start->step1 step2 Hydroxyl Group Activation (Mesylation/Tosylation) step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Formation of Azetidine Ring step3->step4 step5 Carboxylic Acid Introduction (C2 and C3) step4->step5 step6 Deprotection step5->step6 end Azetidine-2,3-dicarboxylic Acid step6->end

Synthetic Workflow for Azetidine-2,3-dicarboxylic Acid.
Biological Evaluation Protocols

Protocol 2: NMDA Receptor Radioligand Binding Assay [2]

This assay is used to determine the binding affinity (Ki) of test compounds for the NMDA receptor.

  • Membrane Preparation: Prepare synaptic membranes from rat cerebral cortex.

  • Incubation: Incubate the membranes with a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) and varying concentrations of the test compound in a suitable buffer.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: Vesicular [³H]Dopamine Uptake Assay [6]

This assay measures the ability of test compounds to inhibit the uptake of dopamine into synaptic vesicles, a process mediated by VMAT2.

  • Vesicle Preparation: Isolate synaptic vesicles from rat striatum.

  • Incubation: Pre-incubate the synaptic vesicles with varying concentrations of the test compound.

  • Uptake Initiation: Initiate dopamine uptake by adding [³H]dopamine.

  • Termination: Stop the uptake reaction by rapid filtration.

  • Quantification: Measure the amount of [³H]dopamine taken up by the vesicles using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 or Ki value.

Protocol 4: In Vitro Neuroprotection Assay (MTT Assay) [8][9]

This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the azetidine test compound for a specified duration.

  • Induction of Toxicity: Induce cell death by adding a neurotoxin (e.g., H₂O₂ or glutamate).

  • MTT Addition: After the incubation period with the neurotoxin, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Solubilize the formazan crystals formed by viable cells with a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control (untreated, non-toxin exposed cells).

G start Plate Neuronal Cells step1 Pre-treat with Azetidine Compound start->step1 step2 Induce Neurotoxicity (e.g., H₂O₂) step1->step2 step3 Incubate step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate step4->step5 step6 Solubilize Formazan step5->step6 step7 Measure Absorbance step6->step7 end Calculate Cell Viability step7->end

Workflow for the MTT Neuroprotection Assay.

Signaling Pathways

NMDA Receptor Signaling Pathway

Antagonism of the NMDA receptor by azetidine derivatives can prevent excitotoxicity by blocking the excessive influx of Ca²⁺ into neurons. This can modulate downstream signaling cascades involved in synaptic plasticity and cell survival/death.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Mediates Calmodulin Calmodulin Ca_Influx->Calmodulin CaMKII CaMKII Calmodulin->CaMKII CREB CREB Activation CaMKII->CREB Gene_Expression Gene Expression (Synaptic Plasticity, Cell Survival) CREB->Gene_Expression Azetidine Azetidine Antagonist Azetidine->NMDA_Receptor Blocks

NMDA Receptor Signaling and Azetidine Antagonism.

Dopamine D2 Receptor Signaling Pathway

Azetidine-based antagonists of the D2 dopamine receptor can modulate downstream signaling pathways, such as the inhibition of adenylyl cyclase, which are crucial for various neuronal functions.

G Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Gi_Protein Gi Protein Activation D2_Receptor->Gi_Protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition Gi_Protein->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Modulation of Neuronal Excitability and Gene Expression PKA->Downstream Azetidine Azetidine Antagonist Azetidine->D2_Receptor Blocks

Dopamine D2 Receptor Signaling and Azetidine Antagonism.

GABA Transporter (GAT1) Regulation

Azetidine derivatives that inhibit the GABA transporter GAT1 can increase the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_Release GABA Release Synaptic_Cleft Synaptic Cleft (↑ GABA) GABA_Release->Synaptic_Cleft GAT1 GAT1 Transporter Synaptic_Cleft->GAT1 Reuptake GABA_Receptor GABA Receptor Synaptic_Cleft->GABA_Receptor Activates Neuronal_Inhibition Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Azetidine Azetidine Inhibitor Azetidine->GAT1 Inhibits

GABA Transporter (GAT1) and Azetidine Inhibition.

References

Application Notes and Protocols: (1-Methylazetidin-3-yl)methanamine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (1-methylazetidin-3-yl)methanamine as a key building block in the synthesis of novel agrochemicals, with a focus on fungicides. The information presented is intended to guide researchers in the design, synthesis, and evaluation of new active ingredients for crop protection.

Introduction: The Role of Azetidines in Agrochemicals

Azetidine moieties are increasingly incorporated into the design of modern agrochemicals. Their rigid, four-membered ring structure can impart favorable physicochemical properties to a molecule, such as improved metabolic stability, enhanced binding to target enzymes, and optimized cell permeability. The presence of a substituted azetidine, such as the (1-methylazetidin-3-yl)methyl group, offers a versatile scaffold for structure-activity relationship (SAR) studies, allowing for fine-tuning of a compound's biological efficacy and safety profile.

This compound, in particular, serves as a valuable amine building block for the introduction of this desirable azetidine moiety into various agrochemical classes, most notably carboxamide fungicides.

Application in Pyridine Carboxamide Fungicides

A primary application of this compound is in the synthesis of pyridine carboxamide fungicides. This class of fungicides is of significant commercial importance, with many acting as Succinate Dehydrogenase Inhibitors (SDHIs). SDHIs disrupt the fungal respiratory chain, leading to the inhibition of fungal growth and development.

General Synthesis Scheme

The synthesis of pyridine carboxamide fungicides using this compound typically involves the amidation reaction between a pyridine carboxylic acid derivative and the primary amine of this compound. This reaction forms a stable amide bond, linking the pyridine core to the azetidine moiety.

A representative general synthesis is outlined below:

G Pyridine_Acid Pyridine Carboxylic Acid Derivative Activation Activation (e.g., SOCl₂, Oxalyl Chloride) Pyridine_Acid->Activation Acid_Chloride Pyridine Carboxylic Acid Chloride Activation->Acid_Chloride Amidation Amidation Reaction (Base, Solvent) Acid_Chloride->Amidation Amine This compound Amine->Amidation Product Pyridine Carboxamide Fungicide Amidation->Product

General synthetic workflow for pyridine carboxamide fungicides.

Experimental Protocols

The following protocols are based on documented syntheses and provide a detailed methodology for the preparation and evaluation of agrochemicals derived from this compound.

Synthesis of 2-bromo-N-[(1-methylazetidin-3-yl)methyl]nicotinamide

This protocol details the synthesis of a specific pyridine carboxamide fungicide.

Materials:

  • 2-bromonicotinic acid

  • Oxalyl chloride

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

  • This compound

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • Acid Chloride Formation: To a solution of 2-bromonicotinic acid (1.0 eq) in dichloromethane, add a catalytic amount of DMF. Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude 2-bromonicotinoyl chloride.

  • Amidation: Dissolve the crude 2-bromonicotinoyl chloride in dichloromethane. In a separate flask, dissolve this compound (1.1 eq) and triethylamine (2.5 eq) in dichloromethane. Cool this amine solution to 0 °C and add the acid chloride solution dropwise.

  • Reaction Work-up and Purification: Allow the reaction mixture to warm to room temperature and stir for 3 hours. Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 2-bromo-N-[(1-methylazetidin-3-yl)methyl]nicotinamide.

In Vitro Antifungal Activity Assay

This protocol describes a method for evaluating the fungicidal efficacy of synthesized compounds.

Materials:

  • Synthesized compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Fungal pathogens (e.g., Botrytis cinerea, Septoria tritici)

  • Sterile petri dishes

  • Micropipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO at a concentration of 10,000 ppm.

  • Medium Preparation: Autoclave the growth medium and cool it to 50-60 °C. Add the appropriate volume of the stock solution to the molten agar to achieve the desired final concentrations (e.g., 100, 10, 1, 0.1 ppm). A control plate with DMSO alone should also be prepared.

  • Plating: Pour the amended agar into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 20-25 °C) in the dark.

  • Evaluation: After a set incubation period (e.g., 3-7 days), measure the diameter of the fungal colony on the treated and control plates. Calculate the percentage inhibition of mycelial growth using the following formula: % Inhibition = [(Control Diameter - Treatment Diameter) / Control Diameter] * 100

Quantitative Data

The following table summarizes the fungicidal activity of a representative pyridine carboxamide synthesized from this compound against various plant pathogens.

Compound IDTarget PathogenDiseaseConcentration (ppm)% Inhibition
I-1 Botrytis cinereaGray Mold2095
I-1 Septoria triticiSeptoria Leaf Blotch20100
I-1 Puccinia reconditaBrown Rust20100
I-1 Alternaria solaniEarly Blight2080
I-1 Pyricularia oryzaeRice Blast2090

Data is illustrative and based on representative compounds from the pyridine carboxamide class.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Pyridine carboxamide fungicides are well-established as inhibitors of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi. This enzyme plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and transferring electrons to the ubiquinone pool.

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these fungicides block the electron transport chain, which in turn inhibits ATP production. The disruption of this vital energy-producing pathway ultimately leads to the cessation of fungal growth and cell death.

G cluster_0 Mitochondrial Inner Membrane cluster_1 Mitochondrial Matrix Complex_II Complex II (Succinate Dehydrogenase) UQ Ubiquinone (Q) Complex_II->UQ e⁻ Fumarate Fumarate Complex_II->Fumarate ATP_Production ATP Production UQH2 Ubihydroquinone (QH₂) UQ->UQH2 Reduction Complex_III Complex III UQH2->Complex_III e⁻ Succinate Succinate Succinate->Complex_II Oxidation Fungicide Pyridine Carboxamide Fungicide (containing (1-Methylazetidin-3-yl)methyl moiety) Fungicide->Inhibition Inhibition->Complex_II Inhibition Fungal_Growth Fungal Growth Inhibition & Cell Death

Mechanism of action of pyridine carboxamide fungicides as SDH inhibitors.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel agrochemicals, particularly fungicides. Its incorporation into pyridine carboxamide scaffolds has been shown to yield compounds with high fungicidal activity against a broad spectrum of plant pathogens. The likely mechanism of action for these compounds is the inhibition of succinate dehydrogenase, a well-validated target for fungicides. Further exploration of this and other scaffolds incorporating the (1-methylazetidin-3-yl)methyl moiety is warranted to discover and develop the next generation of effective crop protection agents.

N-Alkylation of Azetidine Rings: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a valuable building block in medicinal chemistry, prized for its ability to impart unique and advantageous properties to drug candidates. The four-membered ring can enhance metabolic stability, improve physicochemical characteristics, and provide conformational rigidity. The nitrogen atom of the azetidine ring serves as a key point for diversification, allowing for the introduction of various substituents to modulate pharmacological activity. This document provides detailed experimental procedures for the N-alkylation of azetidine rings, a fundamental transformation in the synthesis of novel azetidine-based compounds.

Methods for N-Alkylation of Azetidines

Several robust methods exist for the N-alkylation of azetidines, each with its own advantages. The choice of method often depends on the substrate scope, desired scale, and available reagents. This note details three widely employed and effective procedures:

  • Reductive Amination: A versatile one-pot reaction that converts a carbonyl group and an amine into an alkylated amine. This is particularly useful for introducing a wide range of substituents.[1]

  • Classical N-Alkylation with Alkyl Halides: A direct and straightforward approach for attaching alkyl groups to the azetidine nitrogen.[2]

  • Microwave-Assisted N-Alkylation: This method utilizes microwave irradiation to significantly accelerate reaction times and often improve yields.[3][4]

The following sections provide detailed protocols and quantitative data for each of these methods.

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the reductive amination of an azetidine with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.[5]

Materials:

  • Azetidine or its salt (e.g., azetidine hydrochloride)

  • Aldehyde or ketone (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the azetidine (1.0 equivalent) in DCE or DCM (0.2 M), add the desired aldehyde or ketone (1.0-1.2 equivalents).

  • Stir the reaction mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate. For less reactive carbonyl compounds or amines, a catalytic amount of acetic acid (0.1 equivalents) can be added.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition should be controlled to maintain the temperature below 30 °C.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated azetidine.

Protocol 2: N-Alkylation with Alkyl Halides under Phase-Transfer Catalysis

This protocol outlines the N-alkylation of azetidine using an alkyl halide in the presence of a phase-transfer catalyst (PTC), which is an environmentally friendly and efficient method.[6]

Materials:

  • Azetidine

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) (2.0-3.0 equivalents)

  • Tetrabutylammonium bromide (TBAB) or other suitable PTC (0.05-0.1 equivalents)

  • Toluene or Acetonitrile (ACN)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of the azetidine (1.0 equivalent) and potassium carbonate (2.0 equivalents) in toluene or acetonitrile, add the phase-transfer catalyst (0.05-0.1 equivalents).

  • Add the alkyl halide (1.0-1.2 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure N-alkylated azetidine.

Protocol 3: Microwave-Assisted N-Alkylation

This protocol describes a rapid N-alkylation of azetidine with an alkyl halide using microwave irradiation.[7][8]

Materials:

  • Azetidine

  • Alkyl halide (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidinone (NMP) (minimal amount)

Procedure:

  • In a microwave-safe vial, combine the azetidine (1.0 equivalent), the alkyl halide (1.1 equivalents), and potassium carbonate or cesium carbonate (1.5 equivalents).

  • Add a few drops of DMF or NMP to create a slurry.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for 5-30 minutes. Monitor the internal pressure and temperature.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate) (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the N-alkylation of azetidine derivatives based on the described protocols.

Table 1: Reductive Amination of Azetidines

EntryAzetidine SubstrateCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)
1AzetidineBenzaldehydeNaBH(OAc)₃DCE485
23-HydroxyazetidineAcetoneNaBH(OAc)₃DCM1278
3AzetidineCyclohexanoneNaBH(OAc)₃DCE882

Table 2: N-Alkylation of Azetidines with Alkyl Halides

EntryAzetidine SubstrateAlkyl HalideBaseCatalystSolventTemp (°C)Time (h)Yield (%)
1AzetidineBenzyl bromideK₂CO₃TBABToluene80692
2AzetidineEthyl iodideNaOHTBABACN601088
33-Azetidinol1-BromobutaneK₂CO₃TBABToluene80885

Table 3: Microwave-Assisted N-Alkylation of Azetidines

EntryAzetidine SubstrateAlkyl HalideBaseSolventTemp (°C)Time (min)Yield (%)
1AzetidineBenzyl bromideCs₂CO₃DMF1201095
2AzetidineEthyl bromoacetateK₂CO₃NMP1001591
33-MethoxyazetidineAllyl bromideK₂CO₃DMF110593

Mandatory Visualizations

G General Workflow for N-Alkylation of Azetidine cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Azetidine Azetidine Derivative Reaction_Vessel Reaction Setup (Solvent, Base/Reducing Agent, Catalyst, Temperature Control) Azetidine->Reaction_Vessel Alkylating_Agent Alkylating Agent (Aldehyde/Ketone or Alkyl Halide) Alkylating_Agent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Monitoring (TLC/LC-MS) Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Final_Product N-Alkylated Azetidine Purification->Final_Product

Caption: General experimental workflow for the N-alkylation of azetidine derivatives.

G Reductive Amination Signaling Pathway Azetidine Azetidine Hemiaminal Hemiaminal Intermediate Azetidine->Hemiaminal Carbonyl Aldehyde or Ketone Carbonyl->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H₂O N_Alkylated_Azetidine N-Alkylated Azetidine Iminium_Ion->N_Alkylated_Azetidine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->N_Alkylated_Azetidine Reduction

Caption: Key intermediates in the reductive amination pathway for N-alkylation.

References

Application Notes and Protocols for (1-Methylazetidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of (1-Methylazetidin-3-yl)methanamine. The information is intended to guide laboratory personnel in minimizing risks and ensuring the integrity of the compound.

Introduction

This compound is a cyclic amine containing a strained azetidine ring, a structural motif of increasing interest in medicinal chemistry due to its unique conformational properties.[1][2][3] As with many reactive small molecules, particularly amines, proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the chemical's purity and stability. The chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated, warranting a cautious approach.[4]

Physicochemical and Hazard Data

A summary of the known quantitative data for this compound is presented in the table below. This information has been compiled from available Safety Data Sheets (SDS).

PropertyValueReference
Chemical Name This compound[4]
CAS Number 1359656-98-6[4][5]
Molecular Formula C5H12N2[4][5]
Molecular Weight 100.16 g/mol [4]
Purity ≥97%[5]
GHS Classification Skin corrosion/irritation (Category 1A, 1B, 1C), H314[4]
Signal Word Danger[4]
Hazard Statements H314: Causes severe skin burns and eye damage.[4]
UN Number 2735[4]
Transport Hazard Class 8 (Corrosive)[4]
Packaging Group III[4]

Health and Safety Information

3.1. GHS Hazard Statements

This compound is classified as a corrosive material that causes severe skin burns and eye damage.[4]

3.2. First Aid Measures

Immediate medical attention is required in case of exposure.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[4]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Consult a physician.[4]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.[4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

3.3. Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

  • Eye/Face Protection: Use chemical safety goggles and a face shield.[4]

  • Skin Protection: Handle with compatible chemical-resistant gloves. Wear protective clothing, such as a lab coat.[4]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if working outside of a fume hood or if ventilation is inadequate.

Experimental Protocols

4.1. Protocol for Receiving and Storing this compound

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verification: Confirm that the compound name and CAS number on the label match the order details.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] The recommended storage temperature is 2-8°C.[4] Keep the container tightly closed.

4.2. General Protocol for Handling and Use in a Reaction

This protocol provides a general workflow for using this compound in a chemical synthesis.

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

    • Have all necessary PPE readily available and properly worn.

    • Prepare all required reagents and solvents.

    • Have a quench solution and waste container ready.

  • Dispensing the Reagent:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Carefully open the container inside the fume hood.

    • Using a clean, dry syringe or pipette, dispense the required amount of the amine.

    • Immediately reseal the container.

  • Reaction Setup:

    • Add the amine to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture.

    • Proceed with the chemical reaction according to the specific experimental procedure.

  • Work-up and Purification:

    • Follow standard laboratory procedures for reaction work-up and purification, keeping in mind the corrosive nature of the starting material.

  • Decontamination and Waste Disposal:

    • Decontaminate all glassware and equipment that came into contact with the amine using an appropriate method.

    • Dispose of all waste, including unused reagent, reaction byproducts, and contaminated materials, in a designated and properly labeled hazardous waste container.[4]

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood SpillKit Prepare Spill Kit Receive Receive and Inspect SpillKit->Receive Store Store at 2-8°C Receive->Store Dispense Dispense Reagent Store->Dispense React Perform Reaction Dispense->React Decontaminate Decontaminate Glassware React->Decontaminate Waste Dispose of Waste RemovePPE Remove and Dispose of PPE StorageDecisionTree Start Compound Received CheckTemp Check SDS for Recommended Storage Temperature Start->CheckTemp Temp2_8 Store at 2-8°C CheckTemp->Temp2_8 2-8°C Recommended CheckIncompatible Check for Incompatible Materials Temp2_8->CheckIncompatible Segregate Store Separately CheckIncompatible->Segregate Incompatibles Present FinalStorage Final Storage Location: Cool, Dry, Well-Ventilated CheckIncompatible->FinalStorage No Incompatibles Segregate->FinalStorage

References

Application Notes and Protocols: Formation of (1-Methylazetidin-3-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of (1-Methylazetidin-3-yl)methanamine dihydrochloride. This salt is often utilized in drug discovery and development to improve the solubility, stability, and handling of the parent compound. The following protocol outlines the reaction conditions, purification, and characterization of the dihydrochloride salt.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound and its dihydrochloride salt is presented in Table 1. These values are essential for understanding the behavior of the compound in various experimental settings.

Table 1: Physicochemical Data of this compound and its Dihydrochloride Salt

PropertyThis compound (Free Base)This compound Dihydrochloride
CAS Number 1359656-98-6[1]1803609-11-1[2][3][4]
Molecular Formula C₅H₁₂N₂[1]C₅H₁₄Cl₂N₂[2]
Molecular Weight 100.16 g/mol [1]173.08 g/mol [2]
Appearance Not specified (likely an oil or low-melting solid)White to off-white crystalline powder
pKa (predicted) Amine 1: ~9.5-10.5, Amine 2: ~8.5-9.5Not Applicable
Solubility Soluble in water and polar organic solventsSoluble in water, sparingly soluble in alcohols, and insoluble in non-polar organic solvents.

Note: Predicted pKa values are based on typical values for similar aliphatic amines. Experimental determination is recommended for precise values.

Experimental Protocol: Dihydrochloride Salt Formation

This protocol describes the conversion of this compound free base to its dihydrochloride salt. The procedure involves the stoichiometric addition of hydrochloric acid to a solution of the free base, followed by isolation and purification of the resulting salt.

Materials and Reagents
  • This compound (free base)

  • Hydrochloric acid (HCl) solution (e.g., 2 M in diethyl ether or 4 M in 1,4-dioxane)

  • Anhydrous diethyl ether

  • Anhydrous dichloromethane (DCM)

  • Anhydrous methanol or ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum flask

  • Rotary evaporator

  • Nitrogen or argon gas supply

Procedure
  • Preparation of the Amine Solution:

    • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous diethyl ether or anhydrous dichloromethane (approximately 10-20 mL per gram of amine).

    • Place the flask under an inert atmosphere (nitrogen or argon) and stir the solution at room temperature until the amine is completely dissolved.

  • Addition of Hydrochloric Acid:

    • Cool the amine solution to 0 °C using an ice bath.

    • Slowly add a solution of hydrochloric acid (2.0-2.2 eq.) dropwise to the stirred amine solution via a dropping funnel. The use of a slight excess of HCl ensures complete protonation of both amine groups.

    • A white precipitate of the dihydrochloride salt should form upon addition of the HCl solution.

  • Isolation of the Crude Salt:

    • After the addition is complete, allow the suspension to stir at 0 °C for an additional 30-60 minutes to ensure complete precipitation.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

    • Dry the crude this compound dihydrochloride under vacuum to remove residual solvent.

Purification by Recrystallization
  • Solvent Selection:

    • Determine a suitable solvent system for recrystallization. A common approach is to use a polar solvent in which the salt is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of methanol/diethyl ether or ethanol/diethyl ether is often effective.

  • Recrystallization Procedure:

    • Dissolve the crude salt in a minimal amount of boiling methanol or ethanol.

    • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.

    • Slowly add diethyl ether to the hot, stirred solution until a slight turbidity persists.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to promote crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound dihydrochloride should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity. The spectra should be consistent with the protonated form of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the cation.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • Elemental Analysis: To confirm the elemental composition (C, H, N, Cl) of the salt.

Experimental Workflow Diagram

SaltFormationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation cluster_purification Purification cluster_analysis Analysis start Start: this compound (Free Base) dissolve Dissolve in Anhydrous Solvent (e.g., Diethyl Ether) start->dissolve cool Cool to 0 °C dissolve->cool add_hcl Slowly Add HCl Solution (2.0-2.2 eq.) cool->add_hcl precipitate Precipitation of Dihydrochloride Salt add_hcl->precipitate stir Stir at 0 °C precipitate->stir filter Vacuum Filtration stir->filter wash Wash with Cold Diethyl Ether filter->wash dry_crude Dry Crude Product wash->dry_crude recrystallize Recrystallize (e.g., Methanol/Diethyl Ether) dry_crude->recrystallize filter_pure Vacuum Filtration recrystallize->filter_pure dry_pure Dry Purified Product filter_pure->dry_pure characterize Characterize (NMR, MS, MP, EA) dry_pure->characterize end End: Purified this compound Dihydrochloride characterize->end

Caption: Experimental workflow for the synthesis of this compound dihydrochloride.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrochloric acid is corrosive and should be handled with care.

  • Anhydrous solvents are flammable and should be kept away from ignition sources.

  • Dispose of all chemical waste according to institutional guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (1-Methylazetidin-3-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of (1-Methylazetidin-3-yl)methanamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via reductive amination of 1-methylazetidin-3-one with ammonia followed by reduction.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield in the synthesis of this compound can stem from several factors. A primary method for this synthesis is the reductive amination of 1-methylazetidin-3-one.[1][2][3] The efficiency of this two-step, one-pot reaction is sensitive to several parameters.

Potential Causes and Solutions:

  • Inefficient Imine Formation: The initial reaction between 1-methylazetidin-3-one and ammonia forms an unstable imine intermediate. This equilibrium can be shifted towards the product by using a high concentration of the aminating agent.

    • Troubleshooting Step: Instead of aqueous ammonia, consider using a solution of ammonia in an organic solvent like methanol or isopropanol to increase its effective concentration.

  • Suboptimal pH: The pH of the reaction medium is crucial for both imine formation and the subsequent reduction. An acidic pH is required to catalyze imine formation, but a pH that is too low will protonate the ammonia, rendering it non-nucleophilic.

    • Troubleshooting Step: Maintain a weakly acidic pH, typically between 5 and 6. This can be achieved by adding a mild acid like acetic acid.

  • Choice of Reducing Agent: The choice of reducing agent is critical. A mild reducing agent is required to selectively reduce the imine in the presence of the ketone starting material.[3]

    • Troubleshooting Step: Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this purpose due to its selectivity for imines over ketones at weakly acidic pH.[3][4] An alternative is sodium triacetoxyborohydride (NaBH(OAc)₃), which is less toxic and can also be highly effective.[3][5]

  • Reaction Temperature and Time: Both imine formation and reduction are temperature-dependent.

    • Troubleshooting Step: Conduct the reaction at room temperature for a sufficient duration (typically 12-24 hours) to ensure completion. Monitoring the reaction progress by TLC or LC-MS is recommended.

Q2: I am observing significant amounts of side products in my final mixture. What are these impurities and how can I minimize them?

A2: The formation of impurities is a common issue. In the reductive amination synthesis of this compound, two primary side products can arise.

Common Impurities and Mitigation Strategies:

  • Starting Ketone: The presence of unreacted 1-methylazetidin-3-one in the final product indicates incomplete imine formation or reduction.

    • Mitigation: Ensure a slight excess of the aminating agent and allow sufficient reaction time for the imine to form before the reduction is complete. Verifying the disappearance of the starting ketone by TLC or LC-MS before workup is crucial.

  • Secondary Amine Formation: The primary amine product can react with another molecule of the starting ketone to form a secondary amine impurity.

    • Mitigation: Using a significant excess of the aminating agent (ammonia in this case) can help to minimize this side reaction by outcompeting the primary amine product for reaction with the ketone.

Below is a diagram illustrating a troubleshooting workflow for low yield and impurity issues.

Troubleshooting_Workflow start Low Yield or High Impurity check_reagents Verify Purity and Concentration of Starting Materials start->check_reagents check_reagents->start Reagents Impure check_ph Measure and Adjust Reaction pH (target 5-6) check_reagents->check_ph Reagents OK check_ph->start pH Incorrect optimize_reducing_agent Consider Alternative Reducing Agent (e.g., NaBH(OAc)₃) check_ph->optimize_reducing_agent pH Optimized optimize_conditions Adjust Reaction Time and Temperature optimize_reducing_agent->optimize_conditions Agent Selected monitor_reaction Monitor Reaction Progress (TLC, LC-MS) optimize_conditions->monitor_reaction monitor_reaction->optimize_conditions Incomplete Reaction workup Optimize Purification Strategy monitor_reaction->workup Reaction Complete success Improved Yield and Purity workup->success Experimental_Workflow start Start dissolve Dissolve 1-methylazetidin-3-one in DCM start->dissolve add_ammonia Add Ammonia in Methanol and Acetic Acid dissolve->add_ammonia imine_formation Stir for 1-2h for Imine Formation add_ammonia->imine_formation add_reducing_agent Add NaBH(OAc)₃ imine_formation->add_reducing_agent reduction Stir for 12-18h for Reduction add_reducing_agent->reduction quench Quench with NaHCO₃ reduction->quench extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end Final Product purify->end

References

Technical Support Center: Troubleshooting Azetidine Ring-Opening Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting azetidine ring-opening side reactions. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments involving azetidine rings. The inherent ring strain of the four-membered azetidine ring makes it susceptible to various side reactions, particularly ring-opening.[1][2][3][4][5][6] This resource provides practical solutions in a question-and-answer format, detailed experimental protocols, and data to help you optimize your reactions and avoid unwanted byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Degradation of Azetidine Compound During Aqueous Acidic Workup

Question: I am observing low recovery of my desired product and the appearance of unexpected polar impurities after an aqueous acidic workup (e.g., with 1N HCl). What is causing this and how can I prevent it?

Answer:

Root Cause: The primary stability concern for azetidine compounds is their susceptibility to ring-opening reactions under acidic conditions.[1][7] The high ring strain of the four-membered ring makes it prone to cleavage.[1][2] Protonation of the azetidine nitrogen increases this ring strain, making the ring's carbon atoms more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present, leading to ring-opened byproducts.[1][7] The pKa of the azetidine nitrogen is a critical factor in its stability at a given pH.[3][7]

Symptoms:

  • Low recovery of the desired product after extraction with aqueous acid.[1]

  • Appearance of unexpected polar impurities on Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1]

  • Mass spectrometry data indicating the presence of ring-opened products, such as γ-amino alcohols.[1]

  • Streaking of the product spot on a TLC plate.[1]

Solutions:

  • Avoid Strong Acids: Whenever possible, use a milder acidic wash, such as a saturated ammonium chloride solution. If the impurities are not basic, consider skipping the acidic wash altogether.[1]

  • Minimize Contact Time: If an acidic wash is necessary, perform the extraction quickly and at a low temperature to reduce the contact time between the azetidine compound and the acidic aqueous phase.[1]

  • pH Control: Maintain the reaction and workup pH above 7 to prevent protonation of the azetidine nitrogen.[7]

  • Use of N-Protecting Groups: Introduce a suitable nitrogen-protecting group like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to decrease the basicity of the azetidine nitrogen.[7][8]

Issue 2: Product Decomposition During Purification by Silica Gel Chromatography

Question: My azetidine compound appears to be degrading on the silica gel column during purification, leading to low yields and multiple product fractions. Why is this happening?

Answer:

Root Cause: Standard silica gel is acidic and can cause the degradation of sensitive azetidine compounds.[1] Prolonged exposure of the compound to the acidic surface of the silica during chromatography can lead to the same ring-opening decomposition pathways observed in acidic workups.[1]

Solutions:

  • Neutralize Silica Gel: Use silica gel that has been neutralized by washing with a solution containing a non-nucleophilic base, such as 0.1-1% triethylamine in the eluent system (e.g., ethyl acetate/hexanes).[1]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina, or a polymer-based support.[1][2]

  • Alternative Purification Methods: If the compound is crystalline, recrystallization is a preferred method to avoid contact with acidic stationary phases.[1][2] Preparative High-Performance Liquid Chromatography (HPLC) with a buffered mobile phase can also be a viable option.[1] For volatile and thermally stable azetidines, distillation under reduced pressure is an excellent purification method.[2]

Issue 3: Unwanted Ring-Opening in the Presence of Lewis Acids

Question: I am using a Lewis acid catalyst in my reaction and observing significant formation of ring-opened byproducts. How can I mitigate this?

Answer:

Root Cause: Lewis acids can coordinate to the azetidine nitrogen, activating the ring and making it highly susceptible to nucleophilic attack, which leads to regioselective ring-opening.[9][10][11] This is a known method for the functionalization of azetidines but can be an undesired side reaction.[4][9]

Solutions:

  • Catalyst Screening: The choice of Lewis acid is critical. Some Lewis acids, like Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), have been shown to effectively catalyze desired reactions, such as intramolecular aminolysis of epoxides to form azetidines, with minimal ring-opening.[10][12] It is advisable to screen different catalysts to find one that promotes the desired transformation without causing significant ring cleavage.

  • Protecting Groups: Employing an N-protecting group, such as a tosyl (Ts) group, can modulate the reactivity of the azetidine ring in the presence of Lewis acids.[9]

  • Reaction Conditions: Carefully optimize reaction conditions such as temperature and solvent. Lower temperatures may disfavor the ring-opening pathway.

Issue 4: Ring-Opening During N-Deprotection

Question: I am attempting to remove an N-protecting group (e.g., Boc or Cbz) from my azetidine, but this is leading to the cleavage of the azetidine ring. What are some milder deprotection methods?

Answer:

Root Cause: Standard deprotection conditions, which often involve strong acids (for Boc) or hydrogenolysis (for Cbz), can be too harsh for the sensitive azetidine ring, causing its cleavage.[7]

Solutions for Mild N-Boc Deprotection:

  • Oxalyl Chloride in Methanol: This method offers a mild alternative for N-Boc deprotection at room temperature.[7]

  • Water at Reflux: For certain substrates, heating in water can effectively remove the Boc group without the need for acidic reagents.[7]

  • Carefully Controlled Acidic Conditions: While seemingly counterintuitive, carefully controlled acidic conditions using reagents like isopropanol hydrochloride (IPA·HCl) can be a scalable and metal-free alternative for certain substrates.[7]

Issue 5: Formation of Pyrrolidine or Other Ring-Expanded Byproducts

Question: During my azetidine synthesis via intramolecular cyclization, I am isolating a significant amount of a five-membered ring (pyrrolidine) byproduct. How can I improve the selectivity for the desired four-membered ring?

Answer:

Root Cause: The formation of more stable five- or six-membered rings can be a significant competing pathway during azetidine synthesis.[2] This is particularly prevalent in the cyclization of epoxy amines, where the reaction can proceed via either a 4-exo-tet (leading to azetidine) or a 5-endo-tet (leading to pyrrolidine) cyclization.

Solutions:

  • Substrate Stereochemistry: The stereochemistry of the starting material can be crucial. For instance, in the intramolecular aminolysis of epoxy amines, the use of a cis-epoxide precursor is critical for favoring the 4-exo-tet cyclization to form the azetidine.[12]

  • Catalyst and Solvent Selection: The choice of catalyst and solvent can dramatically influence the regioselectivity. For example, La(OTf)₃ in 1,2-dichloroethane (DCE) has been shown to be superior to other conditions in promoting azetidine formation over pyrrolidine.[2][12]

  • Temperature Control: Lower temperatures may favor the kinetically controlled azetidine product over the thermodynamically favored pyrrolidine.[2]

Data Presentation

Table 1: Influence of N-Substituents on Azetidine Stability at pH 1.8
CompoundN-SubstituentHalf-life (T₁/₂) at pH 1.8
1 3-PyridylStable
2 2-PyridylExcellent Stability
3 4-PyridylExcellent Stability
4 Phenyl1.2 h
5 4-Methoxy-phenyl0.5 h
6 4-Cyano-phenyl<10 min
Data adapted from studies on aryl azetidines, highlighting the impact of electronic effects on stability under acidic conditions.[3]
Table 2: Comparison of N-Boc Deprotection Methods for Sensitive Azetidines
Reagent(s)SolventTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0°C to RT1-4 hStandard but can be harsh for sensitive substrates.[7][8]
HCl in DioxaneDioxane0°C to RT1-4 hAnother standard method, potentially harsh.[7]
Oxalyl ChlorideMethanolRoom Temperature1-4 hA good mild alternative for sensitive substrates.[7]
WaterWaterReflux~12 minEco-friendly and catalyst-free, substrate dependent.[7]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Azetidine Stability

This protocol can be used to assess the stability of an azetidine compound under specific pH conditions.

  • Dissolve a small amount of the azetidine compound in a buffered solution at the desired pH (e.g., pH 1.8, 2.7, or 7.0).[3][13]

  • Ensure the final concentration is suitable for the analytical method being used (e.g., 1 mM).[13]

  • Monitor the disappearance of the starting material over time using LC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

  • Calculate the half-life (T₁/₂) of the compound under the tested conditions.

Protocol 2: Lanthanide-Catalyzed Intramolecular Ring-Opening of an Epoxide for Azetidine Synthesis

This protocol describes optimized conditions for the synthesis of an azetidine derivative with high regioselectivity.[2]

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).[2]

  • Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction mixture to 0°C.[2]

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3 times).[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12]

  • Purify the crude residue by silica gel column chromatography to isolate the desired azetidine product.[12]

Visualizations

Acid_Catalyzed_Ring_Opening cluster_0 Acid-Catalyzed Azetidine Ring-Opening Azetidine Azetidine Protonated_Azetidine Protonated Azetidinium Ion (Increased Ring Strain) Azetidine->Protonated_Azetidine + H⁺ (Acidic Conditions) Ring_Opened_Product Ring-Opened Product (e.g., γ-amino alcohol) Protonated_Azetidine->Ring_Opened_Product + Nucleophile (e.g., H₂O) Troubleshooting_Workflow cluster_1 Troubleshooting Azetidine Degradation During Workup/Purification Start Low Yield / Impurities Observed Check_Workup Acidic Workup Used? Start->Check_Workup Check_Purification Silica Gel Chromatography Used? Check_Workup->Check_Purification No Solution_Workup Use Milder Acid (e.g., NH₄Cl) Minimize Contact Time Protect Azetidine Nitrogen (e.g., Boc) Check_Workup->Solution_Workup Yes Solution_Purification Neutralize Silica with Et₃N Use Alumina or other Stationary Phase Consider Recrystallization or Prep-HPLC Check_Purification->Solution_Purification Yes End Optimized Protocol Check_Purification->End No Solution_Workup->End Solution_Purification->End Competing_Pathways cluster_2 Competing Cyclization Pathways in Azetidine Synthesis Precursor γ-Amino Halide / Alcohol Precursor Azetidine Azetidine (Desired Product) (4-exo-tet) Precursor->Azetidine Kinetic Control (Lower Temp, Specific Catalysts) Pyrrolidine Pyrrolidine (Side Product) (5-endo-tet) Precursor->Pyrrolidine Thermodynamic Control (Higher Temp, Less Selective Conditions)

References

Technical Support Center: Purification of Small Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of small heterocyclic amines.

Frequently Asked Questions (FAQs)

Q1: Why does my heterocyclic amine streak badly or fail to move from the baseline during silica gel chromatography?

A1: This is a frequent issue caused by strong acid-base interactions between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction can lead to severe peak tailing (streaking), poor separation, and even irreversible binding of the compound to the column, resulting in yield loss.[1][2]

Q2: How can I prevent my amine from streaking on a silica gel column?

A2: To mitigate unwanted interactions with silica, you can neutralize the acidic silanol sites. This is typically done by adding a small amount of a competing base to the mobile phase.[1][2][3] Common additives include triethylamine (TEA) or ammonium hydroxide.

Q3: My compound appears to be degrading on the silica column. What should I do?

A3: The acidic nature of silica gel can cause the decomposition of sensitive heterocyclic amines.[2]

  • Confirm Decomposition: First, spot the crude mixture on a TLC plate, wait for 30-60 minutes, and then elute it to see if new spots (impurities) have formed.

  • Deactivate Silica: Pre-treat the packed column by flushing it with a solvent system containing a base like 1-3% triethylamine before loading your sample.[4]

  • Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a bonded phase like amine-functionalized silica.[4][5]

Q4: I am having difficulty crystallizing my polar heterocyclic amine. What techniques can I try?

A4: Crystallization of polar amines can be challenging. Forming a salt is a highly effective strategy.[6]

  • Salt Formation: Dissolve the amine in a minimal amount of a suitable solvent and add an acid (e.g., HCl in dioxane/EtOAc, or organic acids like malonic, succinic, or tartaric acid) to precipitate the corresponding ammonium salt.[6] This often yields well-defined crystals. The free base can be recovered later by neutralization and extraction.

  • Solvent Choice: For recrystallizing the free base, consider polar solvents or mixtures. Sometimes, using organic acids like acetic acid or trifluoroacetic acid (TFA) as a solvent or co-solvent can be effective.[7]

Q5: How can I efficiently remove residual metal catalysts (e.g., Palladium, Copper) from my amine-containing reaction mixture?

A5: Residual metal catalysts are a common impurity.

  • Metal Scavengers: Use silica-based or polymer-bound scavengers with functional groups that chelate the metal (e.g., thiol, amine functionalities).[8][9] These are highly selective and the bound metal can be removed by simple filtration.[8][9]

  • Adsorption: Stirring the reaction mixture with activated carbon followed by filtration through Celite can effectively remove palladium.[8]

  • Chromatography: A quick filtration through a plug of silica, neutral alumina, or Celite can trap metal catalysts.[8][10]

Troubleshooting Guides

Guide 1: Troubleshooting Column Chromatography

This guide addresses the most common issue in amine purification: poor behavior on silica gel columns.

// Nodes start [label="Problem:\nAmine streaks or is retained\non silica column", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; check_additive [label="Is a basic additive\n(e.g., 1% TEA or NH4OH)\nin the eluent?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; add_additive [label="Action: Add 0.5-2% TEA or\n1-10% NH4OH in MeOH to the\nmobile phase.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_stationary_phase [label="Does streaking persist?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; switch_stationary_phase [label="Action: Switch to an alternative\nstationary phase.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alumina [label="Basic or Neutral Alumina", fillcolor="#F1F3F4", fontcolor="#202124"]; amine_silica [label="Amine-functionalized Silica", fillcolor="#F1F3F4", fontcolor="#202124"]; reverse_phase [label="Reversed-Phase (C18) Silica\nwith basic mobile phase", fillcolor="#F1F3F4", fontcolor="#202124"]; solution [label="Outcome:\nImproved peak shape and\nsuccessful separation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> check_additive; check_additive -> add_additive [label="No"]; check_additive -> check_stationary_phase [label="Yes"]; add_additive -> check_stationary_phase [label="Re-evaluate"]; check_stationary_phase -> switch_stationary_phase [label="Yes"]; switch_stationary_phase -> alumina [arrowhead=none]; switch_stationary_phase -> amine_silica [arrowhead=none]; switch_stationary_phase -> reverse_phase [arrowhead=none]; check_stationary_phase -> solution [label="No"]; alumina -> solution; amine_silica -> solution; reverse_phase -> solution; } dot Caption: Troubleshooting workflow for amine purification via column chromatography.

Guide 2: Purification Method Selection

Choosing the right purification strategy from the start can save significant time and resources.

// Nodes start [label="Crude Heterocyclic\nAmine Mixture", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; is_solid [label="Is the target\ncompound a solid?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond]; is_basic [label="Is the amine basic\nenough (pKa difference)?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond]; crystallize [label="Attempt Crystallization\nor Salt Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; extraction [label="Perform Acid/Base\nLiquid-Liquid Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; chromatography [label="Use Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; chrom_options [label="Silica + Base Additive\nAlumina\nReversed-Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; pure_compound [label="Pure Compound", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse, style="dashed"];

// Edges start -> is_solid; is_solid -> crystallize [label="Yes"]; is_solid -> is_basic [label="No"]; is_basic -> extraction [label="Yes"]; is_basic -> chromatography [label="No"]; crystallize -> pure_compound; extraction -> pure_compound; chromatography -> chrom_options; chrom_options -> pure_compound; } dot Caption: Decision tree for selecting a suitable purification method.

Data Presentation

Table 1: Common Modifiers for Amine Purification on Silica Gel

ModifierTypical ConcentrationSolvent SystemPurpose
Triethylamine (TEA)0.5 - 2% (v/v)[2]Hexane/EtOAc or DCM/MeOHNeutralizes acidic silanols, reduces tailing[4]
Ammonium Hydroxide (NH₄OH)1 - 2% of a 25% NH₃ solution in H₂ODCM/MeOHHighly effective for polar amines, reduces tailing[5]
Diethylamine / Triethylamine0.1 - 0.5 MReversed-Phase BuffersUsed as modifiers in reversed-phase HPLC to improve peak shape[11]

Table 2: Performance of Metal Scavenging Methods

MethodTarget MetalSupport/ReagentKey AdvantageReference
AdsorptionPalladium (Pd)Activated CarbonCost-effective, simple filtration removal.[8][8]
ScavengingPalladium (Pd)Thiol-functionalized Silica (SiliaMetS® Thiol)High selectivity and efficiency, reduces Pd to <1 ppm.[9][12][9][12]
ScavengingCopper (Cu)Ion Exchange Resin (e.g., Dowex MCS-1)Allows for recovery and recycling of the metal.[10][10]
ChromatographyVariousAlumina, Silica, or Celite PlugFast and simple for lab-scale removal.[10][10]

Experimental Protocols

Protocol 1: Deactivation of a Silica Gel Column for Flash Chromatography

This protocol describes how to neutralize a pre-packed silica gel column to improve the purification of basic heterocyclic amines.

  • Column Packing: Dry pack or prepare a slurry of silica gel in your initial non-polar solvent (e.g., hexane) and pack the column as usual.

  • Deactivation Solution: Prepare 2-3 column volumes (CV) of your initial mobile phase (e.g., 95:5 Hexane:EtOAc) and add 1-2% triethylamine (TEA).[4]

  • Column Flush (Deactivation): Pass the deactivation solution through the packed column. This allows the TEA to neutralize the active silanol sites.

  • Column Flush (Equilibration): Flush the column with 2-3 CV of the initial mobile phase without the TEA additive to remove any excess, non-adsorbed base.[4]

  • Sample Loading: Load your sample onto the column. It is recommended to pre-adsorb the crude material onto a small amount of silica.

  • Elution: Begin the elution process with your chosen solvent system. The mobile phase used for elution should contain the same concentration of the basic additive (e.g., 1-2% TEA) to maintain the deactivated state of the silica throughout the purification.[2]

Protocol 2: Acid-Base Liquid-Liquid Extraction

This protocol is used to separate a basic amine from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash (Extraction of Amine): Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1 M HCl). The basic amine will be protonated to form its ammonium salt, which is soluble in the aqueous layer. Repeat the extraction 2-3 times.[13]

  • Isolate Layers: Combine the aqueous layers, which now contain the protonated amine. The organic layer, containing neutral or acidic impurities, can be set aside or discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH, saturated NaHCO₃, or solid K₂CO₃) until the solution is basic (pH > 10). This deprotonates the ammonium salt, regenerating the free amine, which may precipitate or form an oily layer.

  • Back-Extraction: Extract the basified aqueous solution 3 times with an organic solvent (EtOAc or DCM) to recover the purified free amine into the organic phase.[13]

  • Drying and Concentration: Combine the organic layers from the back-extraction, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified heterocyclic amine.

References

Technical Support Center: Amine Extraction Workups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving emulsions encountered during amine extraction workups.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during my amine extraction?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as microscopic droplets within the other.[1] This often appears as a cloudy or milky layer between the two phases, making a clean separation difficult or impossible.[1]

Several factors contribute to emulsion formation in amine extractions:

  • Amine's Surfactant-like Properties: Amines themselves can act as surfactants due to their amphiphilic nature, possessing both a polar amine group (hydrophilic) and a nonpolar carbon backbone (hydrophobic).[2]

  • Vigorous Mixing: High shear forces from vigorous shaking or stirring can break the liquids into very small droplets, promoting stable emulsions.[1]

  • Presence of Impurities: Residual starting materials, byproducts, or detergents can act as emulsifying agents.[1]

  • High Concentration of Amine: A high concentration of the amine product can sometimes contribute to the formation of an emulsion.[1]

  • Incompatible pH: The pH of the aqueous phase can influence the interfacial properties of the system, sometimes favoring emulsion formation.[3]

  • Presence of Particulates: Finely divided solid particles can accumulate at the interface between the two liquid phases, stabilizing emulsions.[3]

Q2: How can I prevent emulsions from forming in the first place?

Prevention is often easier than breaking an emulsion. Consider the following preventative strategies:

  • Gentle Mixing: Instead of vigorous shaking, use gentle swirling or rocking to mix the phases. This provides sufficient surface area for extraction without excessive shear forces.[3]

  • Solvent Choice: Some organic solvents are more prone to forming emulsions than others. For instance, chlorinated solvents like dichloromethane (DCM) are often reported to cause emulsions.[4] If emulsions are a recurring issue, consider switching to a different solvent.

  • Control Amine Concentration: If possible, avoiding very high concentrations of the amine in the extraction system may help reduce the likelihood of emulsion formation.[1]

  • Pre-treatment of the Sample: Before extraction, consider removing the reaction solvent via rotary evaporation and then re-dissolving the residue in the extraction solvent.[2]

Q3: What is "salting out" and how does it help break an emulsion?

"Salting out" involves adding a saturated solution of sodium chloride (brine) or solid salt to the mixture.[5] This increases the ionic strength of the aqueous layer, making it more polar.[5] This increased polarity reduces the solubility of organic compounds in the aqueous phase, forcing them into the organic layer and helping to disrupt the emulsion.[5]

Troubleshooting Guide: Breaking Emulsions in Amine Extraction Workups

If an emulsion has formed, the following troubleshooting guide provides a systematic approach to resolving it.

dot

Caption: A workflow for troubleshooting emulsion formation.

Data on Emulsion Breaking Techniques

The effectiveness of different techniques can vary depending on the specific amine, solvents, and impurities present. The following table summarizes common methods and their general applicability.

MethodPrinciple of ActionTypical Use CasePotential Issues
Allowing to Stand Gravity-based coalescence of droplets.Mild, unstable emulsions.Ineffective for stable emulsions; time-consuming.
Salting Out (Brine) Increases ionic strength of the aqueous phase, reducing organic solubility.[6]Most common and generally effective method.May not work for highly stable emulsions; can affect the solubility of very polar amines.
pH Adjustment Alters the charge of the amine and other emulsifying agents, changing their solubility.[7]Emulsions stabilized by acidic or basic impurities or the amine itself.Can potentially degrade pH-sensitive compounds.
Filtration (Celite®/Glass Wool) Physical coalescence of droplets on the filter medium's surface.Emulsions stabilized by fine solid particles.Potential for product loss due to adsorption onto the filter medium.
Centrifugation Mechanical force accelerates the separation of phases based on density.[8]Highly effective for a wide range of emulsions, especially small volumes.Requires access to a centrifuge; may not be practical for large-scale extractions.
Solvent Addition Alters the polarity of the organic phase to dissolve emulsifying agents.[5]Persistent emulsions where other methods have failed.Can complicate solvent removal later in the process.
Temperature Change Affects viscosity and interfacial tension.Can be attempted for thermally stable compounds.Potential for degradation of thermally sensitive compounds.

Experimental Protocols

Protocol 1: Breaking an Emulsion using the "Salting Out" Method
  • Preparation: Ensure the separatory funnel containing the emulsion is securely clamped.

  • Addition of Brine: Prepare a saturated aqueous solution of sodium chloride (brine). Add the brine solution to the separatory funnel, typically a volume equivalent to 10-20% of the aqueous layer.

  • Mixing: Gently swirl or invert the funnel a few times to mix the brine with the aqueous layer. Do not shake vigorously.

  • Observation: Allow the funnel to stand and observe if the emulsion begins to break. This may take several minutes.

  • Separation: Once a clear interface forms, drain the lower aqueous layer, followed by the upper organic layer.

Protocol 2: Breaking an Emulsion by Filtration through Celite®
  • Funnel Preparation: Place a fritted glass funnel or a Büchner funnel with filter paper on a filter flask connected to a gentle vacuum source.

  • Celite® Pad: Prepare a slurry of Celite® (diatomaceous earth) in the organic solvent being used for the extraction. Pour the slurry into the funnel to create a pad approximately 1-2 cm thick.

  • Settling the Pad: Apply a gentle vacuum to settle the pad and remove excess solvent.

  • Filtration: Carefully pour the entire emulsified mixture (both layers and the emulsion) onto the Celite® pad.

  • Separation: The vacuum will pull the liquids through the Celite®, which disrupts the emulsion. The two immiscible liquids should collect in the filter flask as distinct layers.

  • Final Separation: Transfer the contents of the filter flask to a clean separatory funnel and perform a standard separation of the two layers.

Protocol 3: Breaking an Emulsion by pH Adjustment
  • Determine the Nature of the Amine: Know whether your amine is basic and its approximate pKa if possible.

  • Acidification (for basic amines): If your amine is in its free base form and contributing to the emulsion, adding a dilute acid (e.g., 1M HCl) can protonate the amine, making it more water-soluble and potentially breaking the emulsion. Add the acid dropwise with gentle swirling and monitor the pH of the aqueous layer. A typical target pH is around 2, but this can vary.[7]

  • Basification: If the emulsion is stabilized by acidic impurities, adding a dilute base (e.g., 1M NaOH) to increase the pH may resolve the issue.

  • Caution: Be mindful that drastic pH changes can affect the stability of your desired compound. It is advisable to test the stability of your compound to the acidic or basic conditions on a small scale first.

Protocol 4: Breaking an Emulsion by Centrifugation
  • Transfer: Carefully transfer the emulsified mixture into appropriately sized centrifuge tubes.

  • Balance: Ensure the centrifuge tubes are balanced before placing them in the centrifuge.

  • Centrifuge: Spin the tubes at a moderate speed (e.g., 2000-4000 rpm) for 5-15 minutes. The optimal speed and time may need to be determined empirically.

  • Separate: After centrifugation, two distinct layers should be visible. Carefully pipette the top layer or decant the supernatant to separate the phases.

By following these guidelines and protocols, researchers can effectively troubleshoot and resolve most emulsions encountered during amine extraction workups, leading to improved product yield and purity.

References

Improving stability of (1-Methylazetidin-3-yl)methanamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (1-Methylazetidin-3-yl)methanamine in solution. The following troubleshooting guides and FAQs address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound, like other azetidine-containing compounds, is primarily influenced by several factors. The four-membered azetidine ring possesses significant ring strain, making it more reactive than its five- or six-membered counterparts (pyrrolidine and piperidine).[1][2][3] Key factors affecting its stability in solution include:

  • pH: The compound is particularly susceptible to degradation under acidic conditions, which can lead to protonation of the azetidine nitrogen and subsequent ring-opening.[3][4]

  • Temperature: Elevated temperatures can accelerate degradation pathways.[5][6]

  • Oxidizing Agents: The amine functional groups are susceptible to oxidation.[7][8]

  • Light: Exposure to light can be a factor in the degradation of many organic compounds.[9]

  • Solvent: The choice of solvent can impact stability, particularly the presence of water or other nucleophiles that can participate in ring-opening reactions.

Q2: My this compound solution is degrading rapidly during an acidic workup. What is the likely cause?

A2: Rapid degradation in acidic media is a known issue for certain azetidine derivatives.[3] The most probable cause is an acid-mediated ring-opening of the strained azetidine ring. The tertiary amine within the ring can become protonated, forming a reactive azetidinium ion. This makes the ring highly susceptible to nucleophilic attack by water or other nucleophiles present in the medium, leading to cleavage of the ring and loss of your starting material.[3][10]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: Based on supplier safety data sheets and the compound's chemical nature, specific storage conditions are recommended to maximize shelf life. For the dihydrochloride salt, storage at 4°C in a sealed container away from moisture is advised.[11] For the free base, room temperature storage is listed by some suppliers.[12] For long-term stability in solution, it is prudent to:

  • Control pH: Store solutions in a buffered system at a neutral or slightly basic pH.

  • Use Anhydrous Solvents: When possible, use anhydrous aprotic solvents to minimize hydrolytic degradation.

  • Store at Low Temperatures: Refrigeration (2-8°C) is recommended.

  • Inert Atmosphere: For maximum stability, especially for the free base which is prone to oxidation, storing solutions under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.[5]

  • Protect from Light: Store solutions in amber vials or otherwise protected from light to prevent photolytic degradation.[13]

Q4: Should I use the free base or the dihydrochloride salt form of the compound for my experiments?

A4: The choice depends on your experimental needs.

  • Dihydrochloride Salt: This form is generally more stable as a solid for long-term storage due to the protonated amines being less susceptible to oxidation.[11] However, dissolving the salt in a neutral, unbuffered aqueous solution will result in an acidic pH, which could promote hydrolytic degradation of the azetidine ring over time.

  • Free Base: The free base is more suitable for reactions requiring non-acidic conditions. However, it is more nucleophilic and potentially more prone to atmospheric oxidation and reaction with atmospheric CO2.[14] It should be handled and stored under an inert atmosphere.[5]

Troubleshooting Guides

Issue 1: Compound Degradation Observed During Acidic Conditions
  • Symptoms:

    • Low or no recovery of the target compound after acidic workup or purification (e.g., silica gel chromatography).

    • Appearance of new, often more polar, spots on TLC or new peaks in LC-MS analysis.

    • Mass spectrometry data indicating the presence of ring-opened products (e.g., addition of a water molecule, M+18).

  • Root Cause Analysis: The azetidine ring is undergoing acid-catalyzed ring-opening. The basicity (pKa) of the tertiary nitrogen in the ring is a critical factor; protonation activates the ring for nucleophilic attack.[3][4] Standard silica gel for chromatography is also acidic and can cause degradation on the column.

  • Solutions:

    • Avoid Strong Acids: If possible, substitute strong acid washes (e.g., 1N HCl) with milder alternatives like saturated ammonium chloride or even water.

    • Minimize Contact Time: If an acid wash is necessary, perform the extraction quickly and at low temperatures (e.g., on an ice bath) to reduce the contact time.

    • Use Buffered Systems: For solution-phase experiments, use a well-buffered system to maintain a stable pH, preferably in the neutral to slightly basic range (pH 7-9).

    • Neutralize Chromatography Media: When performing silica gel chromatography, use a mobile phase containing a small amount of a non-nucleophilic base like triethylamine (0.1-1%) to neutralize the acidic sites on the silica.[15] Alternatively, consider using a different stationary phase like neutral alumina.[15]

G Troubleshooting: Degradation in Acidic Media start Degradation Observed? check_pH Is the medium acidic (pH < 6)? start->check_pH Yes end_stable Compound is Stable start->end_stable No is_chromatography Is degradation occurring during chromatography? check_pH->is_chromatography Yes end_reassess Re-evaluate other degradation pathways (e.g., oxidation) check_pH->end_reassess No action_neutralize ACTION: Work at neutral/basic pH. Use buffered solutions. action_neutralize->end_stable action_chromatography ACTION: Neutralize silica gel with Et3N or use neutral alumina. action_chromatography->end_stable is_chromatography->action_neutralize No is_chromatography->action_chromatography Yes

Caption: Troubleshooting decision tree for compound degradation.

Issue 2: Purity Decrease During Long-Term Storage in Solution
  • Symptoms:

    • Gradual decrease in the area of the main peak in HPLC analysis over days or weeks.

    • Formation of minor impurity peaks.

  • Root Cause Analysis: This indicates slow degradation, which could be due to one or more factors:

    • Hydrolysis: Reaction with residual water in the solvent.

    • Thermal Degradation: Instability at the storage temperature.

  • Solutions:

    • Solvent Preparation: Use high-purity, anhydrous grade solvents. If necessary, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes before use to remove dissolved oxygen.

    • Inert Atmosphere: Prepare the solution in a glovebox or under a stream of inert gas. Store the final solution in a vial with a PTFE-lined cap, and consider flushing the headspace with inert gas before sealing.

    • Temperature Control: Store the solution at the recommended temperature (e.g., 2-8°C) and avoid repeated freeze-thaw cycles.

    • Antioxidants: In formulation development, the addition of antioxidants could be considered, but this would need to be carefully evaluated for compatibility with downstream applications.[13]

Data Presentation

While specific kinetic data for this compound is not publicly available, the following table summarizes the expected stability profile based on the known chemistry of azetidines and amines under typical forced degradation conditions.[17]

Stress ConditionReagent/ParametersExpected StabilityLikely Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°CLow Ring-opened products (e.g., 3-((2-chloroethyl)(methyl)amino)propan-1-ol)
Basic Hydrolysis 0.1 M NaOH, 60°CModerate to High Generally more stable than in acid; minimal degradation expected.[4]
Oxidation 3% H₂O₂, RTLow to Moderate N-oxides, aldehydes, and other oxidative cleavage products.[18]
Thermal 60°C in SolutionModerate Degradation rate will be solvent and pH-dependent.
Photolytic ICH Q1B ConditionsModerate Potential for photolytic degradation; requires specific testing.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure to assess the stability of this compound and develop a stability-indicating analytical method.[17][19]

1. Materials and Equipment:

  • This compound (or its salt)

  • HPLC-grade acetonitrile and water

  • Formic acid or ammonium acetate (for mobile phase)

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • HPLC system with UV or MS detector

  • pH meter

  • Calibrated oven and photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). This will be the "parent" solution.

3. Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent (e.g., water).

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature.

    • Thermal: Use the control sample. Incubate at 60°C.

    • Photostability: Expose the control sample to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

4. Time Points and Analysis:

  • Take aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately quench the reaction. For acid/base samples, neutralize to ~pH 7. For oxidative samples, the reaction can be quenched by dilution.

  • Dilute all samples to a suitable concentration for analysis (e.g., 0.1 mg/mL).

  • Analyze all samples by a suitable reverse-phase HPLC method. The goal is to achieve baseline separation between the parent peak and all major degradant peaks.

G Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution stress_acid Acidic (0.1M HCl, 60°C) prep_stock->stress_acid stress_base Basic (0.1M NaOH, 60°C) prep_stock->stress_base stress_ox Oxidative (3% H2O2, RT) prep_stock->stress_ox stress_therm Thermal (Solvent, 60°C) prep_stock->stress_therm stress_photo Photolytic (ICH Q1B) prep_stock->stress_photo prep_stressors Prepare Stressor Solutions (Acid, Base, Oxidizer) sampling Sample at Time Points (0, 2, 4, 8, 24h) stress_acid->sampling stress_base->sampling stress_ox->sampling stress_therm->sampling stress_photo->sampling quench Quench/Neutralize and Dilute Samples sampling->quench hplc Analyze by Stability- Indicating HPLC Method quench->hplc report Report % Degradation and Identify Degradants hplc->report

Caption: Experimental workflow for a forced degradation study.

Potential Degradation Pathway

The primary non-oxidative degradation pathway of concern for N-alkylazetidines in solution is acid-catalyzed hydrolysis. The process involves the protonation of the ring nitrogen, followed by nucleophilic attack from the solvent (e.g., water), leading to the opening of the strained four-membered ring.

G Generalized Acidic Degradation Pathway start This compound protonated Protonated Azetidinium Ion (Activated Intermediate) start->protonated + H⁺ (Acid) attack Nucleophilic Attack (e.g., by H2O) protonated->attack opened Ring-Opened Product (Degradant) attack->opened

Caption: Potential acid-catalyzed ring-opening pathway.

References

Avoiding byproduct formation in reductive amination of azetidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reductive amination of azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding byproduct formation in this critical reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the reductive amination of azetidines?

A1: The most prevalent byproducts in the reductive amination of azetidines fall into two main categories:

  • Over-alkylation Products: The desired secondary amine product can react further with the aldehyde/ketone starting material to form a tertiary amine byproduct. This is a common issue in many reductive amination reactions, not just those involving azetidines.[1]

  • Ring-Opened Byproducts: Due to the inherent ring strain of the four-membered azetidine ring, it can be susceptible to cleavage under certain reaction conditions, particularly in the presence of acid.[2][3] This can lead to the formation of linear amino-alcohol or related derivatives.

Q2: How does the choice of reducing agent impact byproduct formation?

A2: The choice of reducing agent is critical in controlling byproduct formation. Milder reducing agents are generally preferred as they selectively reduce the iminium ion intermediate over the starting carbonyl compound, which can help minimize side reactions.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective for a wide range of aldehydes and ketones. Its selectivity for the iminium ion over the carbonyl group is high, which helps to prevent the reduction of the starting material.[4]

  • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is effective at a pH where imine formation is favorable. However, it is highly toxic and can generate cyanide byproducts, making it a less desirable option from a safety perspective.[4]

  • Sodium Borohydride (NaBH₄): This is a stronger, less selective reducing agent. It can reduce both the iminium ion and the starting aldehyde or ketone. To minimize byproducts when using NaBH₄, it is often necessary to pre-form the imine before adding the reducing agent.[5]

Q3: Can the pH of the reaction mixture influence the formation of byproducts?

A3: Yes, the pH of the reaction is a crucial parameter. A weakly acidic medium (pH 4-6) is often employed to facilitate the formation of the iminium ion intermediate. However, strongly acidic conditions can promote the protonation of the azetidine nitrogen, making the ring more susceptible to nucleophilic attack and subsequent ring-opening.[2][3] Therefore, careful control of pH is necessary to balance efficient imine formation with the stability of the azetidine ring.

Q4: I am observing a significant amount of the tertiary amine byproduct. How can I suppress this over-alkylation?

A4: Suppressing over-alkylation is a common challenge. Here are several strategies you can employ:

  • Stoichiometry Control: Using a slight excess of the amine relative to the carbonyl compound can help to ensure that the carbonyl compound is consumed before the newly formed secondary amine can react further.

  • Stepwise Procedure: A two-step process can be very effective. First, allow the imine to form completely by stirring the azetidine and the carbonyl compound together, often with a dehydrating agent. Then, in a separate step, add the reducing agent. This minimizes the time the secondary amine product is exposed to the carbonyl starting material in the presence of the reducing agent.

  • Choice of Reducing Agent: As mentioned in Q2, using a milder reducing agent like NaBH(OAc)₃ is highly recommended.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Low yield of the desired secondary amine and a significant amount of unreacted starting materials. 1. Inefficient imine formation. 2. Insufficiently active reducing agent. 3. Reaction time is too short.1. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. 2. Consider using a more reactive reducing agent, but be mindful of selectivity. 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Formation of a significant amount of a byproduct with a higher molecular weight than the desired product. Over-alkylation leading to the formation of a tertiary amine.1. Use a 1.5 to 2-fold excess of the azetidine starting material. 2. Switch to a milder reducing agent like NaBH(OAc)₃. 3. Perform the reaction in a stepwise manner: form the imine first, then add the reducing agent.
Observation of byproducts with masses corresponding to the addition of water or solvent to the starting materials. Ring-opening of the azetidine ring.1. Avoid strongly acidic conditions. If an acid catalyst is needed, use a minimal amount of a weak acid. 2. Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate. 3. Ensure all reagents and solvents are dry, as water can act as a nucleophile for ring-opening.
The reaction is sluggish or does not go to completion, especially with ketones or sterically hindered aldehydes. Steric hindrance impeding imine formation.1. Increase the reaction temperature moderately. 2. Use a Lewis acid catalyst, such as Ti(OiPr)₄, to activate the carbonyl group. 3. Increase the reaction time and monitor progress carefully.

Data Presentation

The following table summarizes the expected outcomes and potential byproducts with different reducing agents based on literature precedents. Exact yields can be highly substrate-dependent.

Reducing Agent Typical Yield of Desired Secondary Amine Major Potential Byproducts Key Considerations
NaBH(OAc)₃ Good to ExcellentMinor over-alkylationMild and selective; often the preferred reagent for one-pot reactions.[4]
NaBH₃CN GoodMinor over-alkylationSelective but highly toxic; requires careful handling and waste disposal.[4]
NaBH₄ Moderate to GoodOver-alkylation, reduction of starting carbonylLess selective; best used in a two-step procedure with pre-formed imine.[5]

Experimental Protocols

Protocol 1: General Procedure for the Reductive Amination of N-Boc-3-azetidinone with Sodium Triacetoxyborohydride

This protocol is adapted from established procedures for the reductive amination of N-Boc-3-azetidinone.[6]

Materials:

  • N-Boc-3-azetidinone

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst for less reactive amines/ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-3-azetidinone (1.0 equivalent) in DCE or DCM (to make a 0.1-0.2 M solution), add the desired amine (1.0-1.2 equivalents).

  • Stir the reaction mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate. For less reactive amines or ketones, a catalytic amount of acetic acid (e.g., 0.1 equivalents) can be added.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition is often exothermic, so it should be done carefully to maintain the temperature below 30°C.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 3-aminoazetidine derivative.

Visualizations

Reductive_Amination_Pathway cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Azetidine Azetidine (Primary or Secondary Amine) Hemiaminal Hemiaminal Intermediate Azetidine->Hemiaminal + Carbonyl Aldehyde or Ketone Carbonyl->Hemiaminal Imine Imine / Iminium Ion Hemiaminal->Imine - H₂O Product Desired N-Alkylated Azetidine Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product Reduction

Caption: General workflow for the two-step, one-pot reductive amination of an azetidine.

Byproduct_Formation_Logic cluster_byproducts Potential Byproduct Pathways cluster_factors Contributing Factors Start Reductive Amination Conditions (Azetidine + Carbonyl + Reducing Agent) OverAlkylation Over-alkylation (Tertiary Amine Formation) Start->OverAlkylation Secondary amine reacts further RingOpening Azetidine Ring-Opening (Formation of Acyclic Amines) Start->RingOpening Ring strain relief ExcessCarbonyl Excess Carbonyl or Non-selective Reducing Agent ExcessCarbonyl->OverAlkylation AcidicConditions Strongly Acidic Conditions (Low pH) AcidicConditions->RingOpening

Caption: Logical relationships between reaction conditions and major byproduct formation pathways.

References

Technical Support Center: Scale-up Synthesis of 1-Methyl-3-azetidinemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-Methyl-3-azetidinemethanamine. Below you will find troubleshooting guides and frequently asked questions to address potential challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing azetidine-containing compounds at scale?

A1: The primary challenges stem from the inherent ring strain of the four-membered azetidine ring. This can lead to difficulties in ring formation and a propensity for ring-opening side reactions, especially under harsh conditions. On a larger scale, issues such as inefficient heat transfer and mixing can exacerbate these problems, potentially leading to lower yields and impurities.

Q2: Which synthetic route is recommended for the scale-up of 1-Methyl-3-azetidinemethanamine?

A2: A common and often scalable approach involves the N-methylation of a suitable precursor, such as 1-Boc-3-(aminomethyl)azetidine. Reductive amination is a widely used method for this transformation as it tends to be high-yielding and avoids the over-alkylation issues that can be seen with direct alkylation using alkyl halides.[1][2][3]

Q3: What are the critical safety precautions to consider during the scale-up synthesis?

A3: A thorough risk assessment should be conducted before any scale-up.[4] Key safety considerations include:

  • Handling of Reagents: Many reagents used in amine synthesis can be corrosive, flammable, or toxic. Ensure proper personal protective equipment (PPE) is used, including chemical-resistant gloves, safety goggles, and lab coats.[5]

  • Exothermic Reactions: Reductive aminations and other steps can be exothermic. Ensure the reactor is equipped with adequate cooling and temperature monitoring to control the reaction temperature.

  • Pressure Build-up: Some reactions may evolve gas (e.g., hydrogen from borohydride reagents). Ensure the reactor is properly vented.

  • Waste Disposal: All chemical waste must be disposed of according to local regulations.

Q4: How can I minimize the formation of impurities during the synthesis?

A4: Minimizing impurities requires careful control over reaction conditions. Key strategies include:

  • Inert Atmosphere: Use an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.

  • Temperature Control: Maintain the optimal temperature for each reaction step to minimize side reactions.

  • Stoichiometry: Carefully control the stoichiometry of reagents to avoid excess reactants that can lead to side products.

  • Purification: Employ appropriate purification techniques, such as distillation or chromatography, to remove impurities from intermediates and the final product.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield in Azetidine Ring Formation Incomplete reaction; Side reactions (e.g., polymerization).Optimize reaction time and temperature. Consider alternative cyclization strategies.
Over-alkylation during N-methylation Use of a highly reactive alkylating agent (e.g., methyl iodide).Employ reductive amination with formaldehyde and a suitable reducing agent (e.g., sodium triacetoxyborohydride).[2]
Incomplete Reductive Amination Inefficient imine formation; Inactive reducing agent.Ensure anhydrous conditions for imine formation. Use a fresh, high-quality reducing agent. Optimize pH, as reductive amination is often more efficient under weakly acidic conditions.
Difficult Product Isolation/Purification High water solubility of the product; Formation of azeotropes.Use a suitable extraction solvent. Consider derivatization to a less polar form for purification, followed by deprotection.
Product Decomposition during Distillation Thermal instability of the azetidine ring.Use vacuum distillation to lower the boiling point. Keep the distillation temperature as low as possible.

Experimental Protocols

Hypothetical Scale-up Synthesis via Reductive Amination

This protocol describes a potential two-step process for the synthesis of 1-Methyl-3-azetidinemethanamine starting from 1-Boc-3-(aminomethyl)azetidine.

Step 1: Reductive Amination

  • To a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 1-Boc-3-(aminomethyl)azetidine (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or methanol (MeOH).

  • Cool the mixture to 0-5 °C.

  • Slowly add an aqueous solution of formaldehyde (1.1 eq) while maintaining the temperature below 10 °C.

  • Stir the mixture for 1-2 hours at room temperature to allow for imine formation.

  • Cool the mixture back to 0-5 °C and slowly add sodium triacetoxyborohydride (1.5 eq) in portions, ensuring the temperature does not exceed 15 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Boc-1-methyl-3-azetidinemethanamine.

Step 2: Boc Deprotection

  • Dissolve the crude product from Step 1 in a suitable solvent such as dioxane or dichloromethane.

  • Add a solution of hydrochloric acid (e.g., 4M in dioxane) or trifluoroacetic acid (TFA).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting salt can be neutralized with a suitable base and extracted, or purified as the salt form.

  • Further purification of the free base can be achieved by vacuum distillation.

Visualizations

experimental_workflow General Experimental Workflow for Scale-up Synthesis start Start: 1-Boc-3-(aminomethyl)azetidine reductive_amination Reductive Amination (Formaldehyde, NaBH(OAc)3) start->reductive_amination workup1 Aqueous Workup & Extraction reductive_amination->workup1 boc_deprotection Boc Deprotection (HCl or TFA) workup1->boc_deprotection workup2 Neutralization & Extraction boc_deprotection->workup2 purification Final Purification (Vacuum Distillation) workup2->purification end Product: 1-Methyl-3-azetidinemethanamine purification->end

Caption: General experimental workflow for the synthesis.

troubleshooting_pathway Troubleshooting Low Yield start Low Final Yield check_step1 Analyze Yield of Reductive Amination Step start->check_step1 low_yield1 Low Yield in Step 1 check_step1->low_yield1 Low good_yield1 Good Yield in Step 1 check_step1->good_yield1 Good troubleshoot1 Check Reagent Quality Optimize Reaction Time/Temp Ensure Anhydrous Conditions low_yield1->troubleshoot1 check_step2 Analyze Yield of Deprotection Step good_yield1->check_step2 low_yield2 Low Yield in Step 2 check_step2->low_yield2 Low good_yield2 Good Yield in Step 2 check_step2->good_yield2 Good troubleshoot2 Incomplete Deprotection? Product Degradation? Optimize Deprotection Conditions low_yield2->troubleshoot2 troubleshoot3 Losses During Purification? Optimize Distillation/Extraction good_yield2->troubleshoot3

References

Technical Support Center: Reaction Monitoring for (1-Methylazetidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers monitoring reactions involving (1-Methylazetidin-3-yl)methanamine, a key building block in pharmaceutical development. We will compare and contrast two common analytical techniques, Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing detailed protocols, troubleshooting advice, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Which technique is better for monitoring my reaction, TLC or LC-MS?

A: The choice depends on your specific needs. TLC is a rapid, inexpensive, and qualitative method ideal for quickly checking reaction progress at the bench. LC-MS provides more detailed, quantitative information, including mass confirmation of reactants and products, but is more time-consuming and requires specialized equipment.

Q2: My starting amine, this compound, is very polar. How do I prevent it from streaking on a TLC plate?

A: Streaking of polar amines on silica gel TLC plates is a common issue caused by strong interactions with the acidic silica surface.[1] To mitigate this, add a small amount of a basic modifier to your eluting solvent system, such as 0.5-2% triethylamine (Et3N) or a 1-10% solution of 10% ammonium hydroxide in methanol mixed with dichloromethane.[2][3]

Q3: I can't see the spots for my amine or amide product on the TLC plate under UV light. What should I do?

A: The azetidine ring and simple amides often do not contain a UV chromophore, making them invisible under a standard 254 nm UV lamp. You must use a chemical stain for visualization.[1] Ninhydrin stain is excellent for visualizing the primary amine starting material, which typically appears as a distinct color (e.g., pink or purple).[4][5][6] For visualizing both the starting material and the product, a more general oxidative stain like potassium permanganate (KMnO₄) or Ceric Ammonium Molybdate (CAM) is effective.[7]

Q4: In my LC-MS analysis, I'm seeing poor peak shape (tailing) for this compound. How can I fix this?

A: Peak tailing for basic compounds in reverse-phase LC-MS is often due to interactions with residual acidic silanol groups on the silica-based column packing.[8] To improve peak shape, add an acidic modifier to your mobile phase, such as 0.1% formic acid or 0.1% acetic acid. This protonates the amine, minimizing unwanted secondary interactions with the stationary phase.[9]

Q5: How do I confirm my reaction is complete using LC-MS?

A: A reaction is generally considered complete when the mass signal corresponding to the starting material is no longer detectable, and the signal for the expected product mass is prominent. You should monitor the extraction ion chromatograms (EICs) for the m/z (mass-to-charge ratio) of both your starting amine and the expected product.

Experimental Protocols

Representative Reaction: Amide Coupling

For the purpose of these protocols, we will consider a standard amide coupling reaction between this compound and a generic carboxylic acid (R-COOH).

Protocol 1: Reaction Monitoring by TLC
  • Plate Preparation : Use a standard silica gel 60 F254 TLC plate. With a pencil, lightly draw an origin line about 1 cm from the bottom.

  • Spotting :

    • On the origin line, spot a dilute solution of your starting amine (SM).

    • Spot a co-spot (C), which is a mixture of your starting material and the reaction mixture.

    • Spot the reaction mixture (RM) at various time points (e.g., t=0, 1h, 4h).

  • Eluent Preparation : Prepare a mobile phase suitable for polar amines. A good starting point is 10% Methanol in Dichloromethane (DCM) with 1% Triethylamine (e.g., 10 mL MeOH + 90 mL DCM + 1 mL Et₃N).[3]

  • Development : Place the spotted TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization :

    • Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

    • Observe the plate under a UV lamp (254 nm). While the amine may not be visible, your carboxylic acid or product might be if they contain an aromatic ring.

    • Dip the plate into a Ninhydrin staining solution (0.3g ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid) and gently heat with a heat gun until colored spots appear.[6] The primary amine starting material will develop a characteristic color.

    • Alternatively, use a Potassium Permanganate (KMnO₄) stain (1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water). Both the starting material and product should appear as yellow-brown spots on a purple background.

  • Interpretation : The reaction is progressing as the spot corresponding to the starting material (visible with ninhydrin) diminishes in intensity and a new spot (the product) appears. The product will typically have a higher Rf value (travel further up the plate) than the starting amine because amides are generally less polar than primary amines.

Protocol 2: Reaction Monitoring by LC-MS
  • Sample Preparation :

    • Take a small aliquot (e.g., 5 µL) from the reaction mixture.

    • Dilute it significantly with a 1:1 mixture of Water:Acetonitrile (e.g., in 1 mL). High concentrations can contaminate the mass spectrometer.

  • LC Conditions :

    • Column : A standard C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size) is suitable.

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Gradient : Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes. This will elute the polar starting material first, followed by the likely less polar product.

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 1-5 µL.

  • MS Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+), as the nitrogen atoms are easily protonated.

    • Scan Range : Set a mass range that includes the expected m/z of the starting materials and the product (e.g., m/z 100-500).

    • Ion Monitoring : Specifically monitor the expected protonated molecular ions [M+H]⁺ for the starting amine and the product.

  • Data Analysis :

    • Check the Total Ion Chromatogram (TIC) for peaks.

    • Generate Extracted Ion Chromatograms (EICs) for the exact mass of the starting amine ([M+H]⁺) and the expected product ([M+H]⁺).

    • Monitor the peak area of the starting material decreasing over time while the peak area of the product increases.

Data Presentation: TLC vs. LC-MS

For our hypothetical amide coupling reaction, here is a comparison of the expected data.

Table 1: Hypothetical TLC Data Summary

CompoundExpected Rf Value*Visualization Method
This compound0.20Ninhydrin (purple spot), KMnO₄ (yellow spot)
R-COOH0.50UV (if aromatic), KMnO₄ (yellow spot)
Amide Product0.45KMnO₄ (yellow spot), UV (if R is aromatic)

*Rf values are highly dependent on the exact eluent system and conditions.

Table 2: Hypothetical LC-MS Data Summary

CompoundExpected Retention Time (RT)*Expected m/z [M+H]⁺
This compound1.2 min101.11
Amide Product (assuming R-COOH MW=200)3.5 min283.22

*Retention times are highly dependent on the column, gradient, and specific LC system.

Troubleshooting Guides

TLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Spots are streaking 1. Sample is too concentrated.2. Compound is very polar and interacting strongly with silica.1. Dilute the sample before spotting.2. Add 1-2% triethylamine or ammonium hydroxide to the eluent to suppress silica interaction.[2]
All spots remain at the origin (Rf ≈ 0) 1. Eluent is not polar enough.[10]1. Increase the polarity of the eluent. For a DCM/MeOH system, increase the percentage of methanol.
All spots run to the solvent front (Rf ≈ 1) 1. Eluent is too polar.[2]1. Decrease the polarity of the eluent. Decrease the percentage of the polar solvent (e.g., methanol).
No spots are visible after staining 1. Sample is too dilute.2. Stain is old or ineffective.3. Compound is not reactive with the chosen stain.1. Spot the sample multiple times in the same location, allowing it to dry between applications.[1]2. Prepare a fresh staining solution.3. Try a different, more universal stain like Ceric Ammonium Molybdate (CAM).[7]
LC-MS Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Broad or tailing peaks 1. Secondary interactions with the column.2. Column contamination or degradation.1. Ensure an appropriate modifier (e.g., 0.1% formic acid) is in the mobile phase.[8]2. Flush the column or replace it if it's old.[11]
No signal or very low intensity 1. Compound is not ionizing well.2. Sample is too dilute.3. Incorrect ionization mode (e.g., using negative instead of positive).1. Check mobile phase pH; ensure it favors protonation for ESI+.2. Prepare a more concentrated sample (but avoid overloading).3. Confirm you are using Positive Ion Mode (ESI+).
Shifting retention times 1. Insufficient column equilibration time between runs.2. Mobile phase composition has changed (e.g., evaporation).3. Column temperature fluctuations.1. Increase the column equilibration time in your method.[12]2. Prepare fresh mobile phase.3. Use a column oven to maintain a stable temperature.[12]
High background noise or extraneous peaks 1. Contaminated mobile phase or solvent.2. Sample carryover from a previous injection.1. Use high-purity LC-MS grade solvents and additives.[11]2. Run a blank injection (just solvent) to check for carryover. Implement a needle wash step in your method.

Visualized Workflows and Logic

TLCMonitoringWorkflow TLC Monitoring Workflow start Start: Reaction in progress prep_plate 1. Prepare Plate Draw origin line start->prep_plate spot_samples 2. Spot Samples (SM, Co-spot, RM) prep_plate->spot_samples develop_plate 3. Develop Plate Place in eluent chamber spot_samples->develop_plate dry_plate 4. Dry Plate Mark solvent front develop_plate->dry_plate visualize 5. Visualize Use UV and/or stain dry_plate->visualize interpret 6. Interpret Results Check for SM disappearance and Product appearance visualize->interpret decision Reaction Complete? interpret->decision stop Stop Reaction & Work-up decision->stop Yes continue_rxn Continue Reaction & Monitor Again decision->continue_rxn No

Caption: A typical workflow for monitoring a chemical reaction using TLC.

LCMSMonitoringWorkflow LC-MS Monitoring Workflow start Start: Reaction in progress prep_sample 1. Prepare Sample Aliquot and dilute start->prep_sample setup_method 2. Set up Method (Gradient, ESI+, Scan Range) prep_sample->setup_method inject_sample 3. Inject Sample Run LC-MS analysis setup_method->inject_sample process_data 4. Process Data Extract ion chromatograms (EICs) for SM and Product inject_sample->process_data analyze 5. Analyze Results Integrate peak areas process_data->analyze decision SM Peak Absent? analyze->decision stop Stop Reaction & Work-up decision->stop Yes continue_rxn Continue Reaction & Monitor Again decision->continue_rxn No

Caption: A standard workflow for monitoring a chemical reaction using LC-MS.

TLCTroubleshootingLogic Troubleshooting Logic: TLC Spot Streaking start Problem: Spots are streaking on TLC plate q1 Is the sample concentration high? start->q1 s1 Solution: Dilute the sample solution and re-spot the plate. q1->s1 Yes q2 Are you analyzing a polar amine or acid? q1->q2 No s2 Solution: Add a modifier to the eluent. - For amines: Add 1% Triethylamine - For acids: Add 1% Acetic Acid q2->s2 Yes s3 Consider alternative causes: - Silica gel decomposition - Complex mixture of products q2->s3 No

Caption: A decision-making diagram for troubleshooting streaking on TLC plates.

References

Technical Support Center: Solvent Selection for Azetidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for selecting the optimal solvent in azetidine derivative synthesis. Due to the inherent ring strain of the four-membered azetidine ring, solvent choice is a critical parameter that significantly influences reaction yield, selectivity, and the side-product profile.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during azetidine synthesis where solvent selection is a key contributing factor.

Problem Potential Cause Related to Solvent Recommended Solutions
Low or No Reaction Conversion Insufficient Reaction Temperature: The solvent's boiling point may be too low to provide the necessary activation energy for the reaction.- Switch to a higher-boiling point solvent. For instance, if a reaction is sluggish in dichloromethane (CH₂Cl₂), consider using 1,2-dichloroethane (DCE).[3][4]
Poor Solubility of Reagents: One or more of the starting materials may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.- Select a solvent with a polarity that better matches the reactants. A solvent screen with small-scale reactions is recommended.
Catalyst Deactivation: Protic solvents or traces of water can deactivate sensitive catalysts, such as Lewis acids.[3]- Use anhydrous solvents, especially when employing water-sensitive catalysts like lanthanide triflates (e.g., La(OTf)₃).[3][4]
Formation of Side Products (e.g., Pyrrolidines, Oligomers) Intermolecular Reactions Dominating: At high concentrations, intermolecular side reactions can be favored over the desired intramolecular cyclization.- Employ high-dilution conditions. This can be achieved by using a larger volume of solvent or by the slow addition of the substrate to the reaction mixture.[1]
Unfavorable Reaction Pathway: The solvent can influence the regioselectivity of ring-closure reactions. For example, in the intramolecular aminolysis of epoxy amines, the solvent can affect the ratio of azetidine (4-exo-tet) to pyrrolidine (5-endo-tet) formation.[3]- Screen different solvents to optimize regioselectivity. For La(OTf)₃-catalyzed reactions of cis-3,4-epoxy amines, 1,2-dichloroethane (DCE) has been shown to be superior to benzene, acetonitrile (MeCN), and tetrahydrofuran (THF) in favoring azetidine formation.[4][5]
Slow SN2 Intramolecular Cyclization Inappropriate Solvent Polarity: The rate of SN2 reactions is highly dependent on the solvent.- Consider switching to a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to accelerate the SN2 reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for the intramolecular cyclization to form azetidines?

A1: Polar aprotic solvents are frequently employed for the intramolecular SN2 cyclization to form azetidines. Tetrahydrofuran (THF) and dimethylformamide (DMF) are common choices.[1] Dichloromethane (CH₂Cl₂) is often used for the activation of hydroxyl groups (e.g., mesylation) prior to cyclization.[1] For reactions that require higher temperatures, 1,2-dichloroethane (DCE) can be an effective solvent.[4][5]

Q2: How does solvent choice impact the aza-Michael addition for the synthesis of azetidine derivatives?

A2: In aza-Michael additions, the solvent can influence reaction rates and yields. Acetonitrile is a commonly used solvent for the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-catalyzed aza-Michael addition of various amines to α,β-unsaturated esters bearing an azetidine moiety, often providing good to excellent yields.[6][7]

Q3: My reaction with a Lewis acid catalyst is not working. Could the solvent be the issue?

A3: Yes, the presence of water or coordinating solvents can be detrimental when using Lewis acid catalysts. Many Lewis acids are water-sensitive and can be deactivated by moisture.[3] Therefore, it is crucial to use anhydrous solvents. Additionally, strongly coordinating solvents like THF or acetonitrile can sometimes compete with the substrate for binding to the Lewis acid, potentially inhibiting the reaction, although they have been used successfully in some cases.[4][5]

Q4: I am observing polymerization of my starting material. How can I mitigate this with solvent selection?

A4: Polymerization is often a result of intermolecular reactions competing with the desired intramolecular cyclization. A key strategy to favor the intramolecular pathway is to use high dilution conditions, which involves dissolving the substrate in a large volume of solvent.[1]

Q5: Are there any "green" or more environmentally friendly solvent options for azetidine synthesis?

A5: While traditional dipolar aprotic solvents like DMF are effective, they are coming under increasing scrutiny due to toxicity concerns. Exploring more benign alternatives is an active area of research. Depending on the specific reaction, solvents like 2-methyltetrahydrofuran (2-MeTHF) could be considered as a greener alternative to THF. A comprehensive solvent selection guide can help in choosing more sustainable options based on safety, health, and environmental criteria.[8][9]

Data Presentation

Table 1: Effect of Solvent on La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [4][5]

EntrySolventTemperatureYield of Azetidine (%)Azetidine/Pyrrolidine Ratio
11,2-Dichloroethane (DCE)Reflux81>20:1
2Benzene (PhH)Reflux7510:1
3Acetonitrile (MeCN)Reflux41 (incomplete reaction)>20:1
4Tetrahydrofuran (THF)Reflux29 (incomplete reaction)>20:1

Table 2: Influence of Solvent on an Intramolecular Cyclization Reaction [10]

EntrySolventTemperature (°C)Yield (%)
1N,N-Dimethylformamide (DMF)7082
2Acetonitrile7070
3Toluene70Poor
4Dichloromethane70Poor
5Tetrahydrofuran (THF)70Poor

Experimental Protocols

Protocol 1: General Procedure for Azetidine Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol [1]

Step 1: Activation of the Hydroxyl Group (Mesylation)

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

Step 2: Cyclization

  • Dissolve the crude mesylate in a suitable solvent such as THF or DMF.

  • Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [4]

  • To a flame-dried round-bottom flask under an inert atmosphere, add the cis-3,4-epoxy amine substrate (1.0 eq).

  • Dissolve the substrate in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.

  • Add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%) to the solution at room temperature.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C.

  • Quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc) three times.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue using column chromatography.

Protocol 3: General Procedure for Aza-Michael Addition to an Azetidine-Containing Acceptor [7]

  • Dissolve the N-heterocyclic compound (1.0 eq), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0 eq), and the azetidine-containing Michael acceptor (e.g., tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, 1.0 eq) in acetonitrile.

  • Stir the reaction mixture at 65 °C for 4–16 hours.

  • Quench the reaction by the addition of water.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • Purify the product via flash chromatography.

Visualizations

Solvent_Selection_Workflow cluster_troubleshooting Troubleshooting start Start: Azetidine Synthesis Planned reaction_type Identify Reaction Type (e.g., Intramolecular Cyclization, Aza-Michael) start->reaction_type lit_search Literature Search for Similar Reactions reaction_type->lit_search solvent_properties Consider Solvent Properties: - Polarity (Protic/Aprotic) - Boiling Point - Solubility of Reagents - Catalyst Compatibility lit_search->solvent_properties solvent_screen Perform Small-Scale Solvent Screen solvent_properties->solvent_screen optimization Optimize Reaction Conditions (Concentration, Temperature) solvent_screen->optimization scale_up Scale-up Synthesis optimization->scale_up low_yield Low Yield or Side Products optimization->low_yield end End: Successful Synthesis scale_up->end re_evaluate Re-evaluate Solvent Choice low_yield->re_evaluate re_evaluate->solvent_properties

Caption: A logical workflow for selecting a suitable solvent for azetidine derivative synthesis.

Intramolecular_Cyclization_Solvent_Factors cluster_factors Key Solvent Considerations cluster_outcomes Potential Outcomes reaction Intramolecular SN2 Cyclization polarity Polarity: Polar aprotic solvents (DMF, DMSO) accelerate SN2 reactions. reaction->polarity influences rate temperature Boiling Point: Higher boiling solvents (DCE) can increase reaction rate. reaction->temperature impacts kinetics concentration Concentration: High dilution favors intramolecular cyclization. reaction->concentration affects selectivity good_yield High Yield of Azetidine polarity->good_yield temperature->good_yield concentration->good_yield side_products Side Products: - Polymerization - Larger Rings concentration->side_products incorrect choice leads to

References

Technical Support Center: Boc Deprotection of Azetidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Boc deprotection of azetidine intermediates.

Frequently Asked Questions (FAQs)

Q1: My azetidine ring is opening during Boc deprotection with TFA. What is causing this and how can I prevent it?

A1: Azetidine ring opening under acidic conditions is a common issue stemming from the inherent ring strain of the four-membered ring.[1][2] The process is typically initiated by the protonation of the azetidine nitrogen, which increases ring strain and renders the alpha-carbons susceptible to nucleophilic attack by counter-ions or other nucleophiles present in the reaction mixture.[1][2]

Troubleshooting Strategies:

  • Reduce Acid Concentration and Temperature: Attempt the deprotection with a lower concentration of Trifluoroacetic Acid (TFA) (e.g., 10-25% in Dichloromethane (DCM)) and at a lower temperature (e.g., 0 °C).[3]

  • Use a Milder Acid: Consider replacing TFA with a milder acid such as 4M HCl in dioxane, p-toluenesulfonic acid (pTSA), or formic acid.[4][5]

  • Minimize Reaction Time: Carefully monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.[3]

  • Choice of Scavengers: While scavengers like triisopropylsilane (TIS) are primarily used to trap carbocations, they can also influence the reaction environment. Ensure the scavenger cocktail is appropriate for your substrate.[6]

Q2: I'm observing incomplete Boc deprotection of my azetidine intermediate. What steps can I take to drive the reaction to completion?

A2: Incomplete deprotection can be due to insufficient acid strength, short reaction times, or steric hindrance around the Boc group.

Troubleshooting Strategies:

  • Increase Acid Concentration or Temperature: Gradually increase the TFA concentration or allow the reaction to warm to room temperature.[3] For particularly stubborn substrates, neat TFA may be required.[3]

  • Extend Reaction Time: Continue to monitor the reaction for a longer period. Some deprotections may require several hours for completion.[3]

  • Alternative Acidic Conditions: Switch to a different acid system, such as 4M HCl in dioxane, which may be more effective for your specific substrate.[7]

Q3: I am seeing side-products consistent with t-butylation of my azetidine or other functional groups. How can I avoid this?

A3: The tert-butyl cation generated during Boc deprotection is a potent electrophile that can alkylate nucleophilic sites on your molecule, such as electron-rich aromatic rings or other heteroatoms.[8]

Troubleshooting Strategies:

  • Use Scavengers: The addition of scavengers is crucial for trapping the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, and thioanisole. A cocktail of scavengers often provides broader protection.[8]

  • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of t-butylation side reactions.

Q4: Are there alternative protecting groups to Boc for azetidines that are more stable or offer orthogonal deprotection strategies?

A4: Yes, the choice of protecting group is critical and can be tailored to your synthetic strategy.

  • Carbobenzyloxy (Cbz or Z) group: This is a common alternative to Boc. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), offering orthogonality to acid-labile protecting groups.[6][8] This can be an excellent option for azetidines that are sensitive to strong acids.

  • Other Carbamates: Depending on the required stability, other carbamate protecting groups can be employed.[6]

Troubleshooting Guide: Side Reactions and Solutions

Symptom Potential Cause Recommended Solution(s)
Low yield of desired product with evidence of ring-opened byproducts (e.g., from LC-MS analysis). Azetidine ring is unstable under the acidic conditions used for Boc deprotection.[1][2]- Use milder acidic conditions (e.g., 10-25% TFA in DCM, 4M HCl in dioxane, pTSA).- Perform the reaction at a lower temperature (0 °C).- Minimize reaction time by closely monitoring progress.- Consider an alternative protecting group (e.g., Cbz) that allows for non-acidic deprotection.[6]
Incomplete reaction, with starting material remaining after prolonged reaction time. Insufficient acid strength or steric hindrance.- Increase the concentration of the acid (e.g., up to 50% TFA or neat TFA).- Allow the reaction to proceed at room temperature for a longer duration.- Switch to a different, potentially more effective, acid system like 4M HCl in dioxane.[7]
Formation of unexpected byproducts with a mass increase of +56 Da. t-Butylation of nucleophilic functional groups by the tert-butyl cation generated during deprotection.[8]- Add a scavenger or a scavenger cocktail (e.g., TIS, water, thioanisole) to the reaction mixture.[8]- Conduct the reaction at a lower temperature to minimize side reactions.
Difficulty in purifying the final product, with streaks on TLC. The free azetidine may be unstable on silica gel, which is acidic.[1]- Neutralize the crude product with a mild base (e.g., saturated NaHCO₃ solution) before chromatography.- Use a neutralized silica gel or an alternative stationary phase like alumina for purification.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol is a general starting point for the deprotection of Boc-protected azetidines.

  • Dissolution: Dissolve the Boc-protected azetidine intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). For sensitive substrates, start with a lower concentration.

  • Reaction: Allow the reaction to stir at 0 °C or warm to room temperature for 30 minutes to 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product is typically obtained as the TFA salt.

  • Neutralization (Optional): If the free amine is desired, dissolve the crude TFA salt in a suitable solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). Extract the aqueous layer with an organic solvent, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

This protocol offers an alternative to TFA and is often used for substrates where TFA may cause side reactions.

  • Dissolution: Dissolve the Boc-protected azetidine intermediate in 1,4-dioxane or a suitable co-solvent like methanol.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. The product is typically isolated as the hydrochloride salt.

Visualizing Reaction Mechanisms and Workflows

Boc_Deprotection_Workflow cluster_start Start cluster_deprotection Deprotection cluster_monitoring Monitoring cluster_workup Work-up cluster_end Product Start Boc-Protected Azetidine Deprotection Add Acid (e.g., TFA or HCl/Dioxane) Start->Deprotection Monitoring Monitor Reaction (TLC, LC-MS) Deprotection->Monitoring Workup Solvent Removal Monitoring->Workup Reaction Complete Neutralization Optional: Neutralization Workup->Neutralization Product Deprotected Azetidine (Salt or Free Base) Workup->Product Neutralization->Product

General workflow for the Boc deprotection of azetidine intermediates.

Azetidine_Ring_Opening Azetidine Boc-Protected Azetidine Protonated_Azetidine Protonated Azetidinium Ion (Increased Ring Strain) Azetidine->Protonated_Azetidine + H⁺ (from acid) Nucleophilic_Attack Nucleophilic Attack (e.g., by Counter-ion) Protonated_Azetidine->Nucleophilic_Attack Susceptible to attack Ring_Opened_Product Ring-Opened Product Nucleophilic_Attack->Ring_Opened_Product Ring Opening

Simplified mechanism of acid-mediated azetidine ring opening.

Troubleshooting_Logic Start Problem Observed During Boc Deprotection Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Ring_Opening Ring Opening? Incomplete_Reaction->Ring_Opening No Increase_Acid Increase Acid Conc./Temp. Incomplete_Reaction->Increase_Acid Yes tButylation t-Butylation? Ring_Opening->tButylation No Milder_Conditions Use Milder Conditions (Lower Temp./Conc.) Ring_Opening->Milder_Conditions Yes Add_Scavenger Add Scavengers (TIS, etc.) tButylation->Add_Scavenger Yes Change_Acid Change Acid System Increase_Acid->Change_Acid Still incomplete Change_PG Change Protecting Group (e.g., to Cbz) Milder_Conditions->Change_PG Still opens

A logical workflow for troubleshooting common issues.

References

Technical Support Center: Investigating the Degradation of (1-Methylazetidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the degradation pathways of (1-Methylazetidin-3-yl)methanamine. This resource provides troubleshooting guidance, frequently asked questions, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic degradation pathways for this compound?

A1: Based on the chemical structure of this compound, which contains a tertiary amine within the azetidine ring and a primary amine on the methyl group, several metabolic pathways are plausible. These include:

  • N-Demethylation: The tertiary amine of the azetidine ring can undergo oxidative N-demethylation, a common metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes, to form the corresponding secondary amine.

  • Oxidation of the Primary Amine: The primary amine can be oxidized by monoamine oxidase (MAO) or CYP enzymes to form an aldehyde, which can be further oxidized to a carboxylic acid.

  • Azetidine Ring Opening: The strained azetidine ring may undergo hydrolytic cleavage. For instance, L-azetidine-2-carboxylate hydrolase has been shown to catalyze the opening of the azetidine ring in other compounds.[1][2]

  • N-Acetylation: The primary amine can undergo N-acetylation by N-acetyltransferases (NATs).

It is important to experimentally verify these potential pathways for this specific compound.

Q2: Which in vitro models are most suitable for studying the metabolism of this compound?

A2: The choice of in vitro model depends on the specific metabolic pathways you are investigating. Commonly used and effective models include:

  • Liver Microsomes: These are subcellular fractions that are rich in cytochrome P450 enzymes and are ideal for studying Phase I oxidative metabolism, such as N-demethylation.[3]

  • Hepatocytes: Both suspended and plated hepatocytes contain a broader range of Phase I and Phase II metabolic enzymes and cofactors, allowing for the investigation of a wider variety of metabolic reactions, including conjugation pathways.[3]

  • Recombinant Enzymes: Using specific recombinant CYP or MAO enzymes can help identify the particular enzyme isoforms responsible for the metabolism of this compound.

Q3: What analytical techniques are recommended for identifying and quantifying the metabolites of this compound?

A3: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the identification and quantification of drug metabolites.[4][5] High-resolution mass spectrometry (HRMS) can be particularly useful for elucidating the elemental composition of unknown metabolites.

Troubleshooting Guides

This section addresses common issues that may arise during the investigation of this compound degradation.

Problem Possible Cause(s) Suggested Solution(s)
No or very low turnover of the parent compound The compound is highly stable under the experimental conditions. The chosen in vitro system lacks the necessary enzymes. The incubation time is too short.Extend the incubation time. For slowly metabolized compounds, consider using hepatocyte relay methods or plated hepatocytes for longer incubation periods (up to 48 hours or more).[3] Test different in vitro systems (e.g., liver microsomes from different species, S9 fractions, or hepatocytes). Include a positive control with a known substrate for the chosen in vitro system to ensure enzymatic activity.
Poor recovery of the compound or its metabolites Adsorption of the compound to the walls of tubes or plates. Instability of the compound or metabolites in the sample matrix or during sample processing.Use low-adsorption labware. Optimize the sample clean-up procedure (e.g., protein precipitation, solid-phase extraction). Assess the stability of the compound and its potential metabolites in the sample matrix at different temperatures and for varying durations.
High background noise or interfering peaks in LC-MS/MS analysis Contamination from the sample matrix, solvents, or labware. Matrix effects (ion suppression or enhancement).Use high-purity solvents and reagents. Optimize the chromatographic separation to resolve the analytes from interfering matrix components.[6] Evaluate and mitigate matrix effects by using a stable isotope-labeled internal standard or by performing a standard addition calibration.[7]
Inconsistent or irreproducible results Variability in the activity of the in vitro system. Inconsistent sample preparation. Drifting instrument performance.Qualify each new batch of in vitro material (e.g., microsomes, hepatocytes). Use a standardized and well-documented sample preparation protocol. Regularly perform system suitability tests and calibration of the LC-MS/MS instrument.[8]

Experimental Protocols

In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To determine the rate of metabolic degradation of this compound in human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar compound not expected to be found in the samples)

  • Incubator or water bath at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

  • Prepare a reaction mixture containing human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) in phosphate buffer.

  • Pre-warm the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.

  • Vortex the samples and centrifuge to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Analyze the samples to determine the remaining concentration of this compound at each time point.

Data Analysis:
  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (Vincubation / P) * k, where Vincubation is the incubation volume and P is the protein concentration.

Quantitative Data Summary

The following tables present hypothetical data from an in vitro metabolic stability study of this compound.

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

Time (min)% Parent Compound Remaining
0100
585
1560
3035
6010

Table 2: Calculated Metabolic Parameters

ParameterValue
In Vitro Half-life (t1/2)25 min
Intrinsic Clearance (CLint)55 µL/min/mg protein

Visualizations

degradation_pathways parent This compound demethylated N-demethylated metabolite parent->demethylated CYP-mediated N-demethylation oxidized_amine Aldehyde metabolite parent->oxidized_amine MAO/CYP-mediated Oxidation ring_opened Ring-opened metabolite parent->ring_opened Hydrolysis acetylated N-acetylated metabolite parent->acetylated N-acetyltransferase carboxylic_acid Carboxylic acid metabolite oxidized_amine->carboxylic_acid Aldehyde dehydrogenase

Caption: Hypothesized metabolic degradation pathways of this compound.

experimental_workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Processing and Analysis cluster_data Data Interpretation start Prepare reaction mixture (microsomes/hepatocytes + buffer) pre_warm Pre-warm at 37°C start->pre_warm add_compound Add this compound pre_warm->add_compound start_reaction Initiate reaction with NADPH add_compound->start_reaction time_points Collect samples at time points start_reaction->time_points quench Quench reaction time_points->quench protein_precipitation Protein Precipitation quench->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation lc_ms_analysis LC-MS/MS Analysis centrifugation->lc_ms_analysis data_processing Data Processing lc_ms_analysis->data_processing pathway_id Metabolite Identification lc_ms_analysis->pathway_id parameter_calculation Calculate t1/2 and CLint data_processing->parameter_calculation

Caption: General experimental workflow for in vitro metabolism studies.

References

Validation & Comparative

Comparative Analysis of (1-Methylazetidin-3-yl)methanamine and (1-Ethylazetidin-3-yl)methanamine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the biological activity between (1-Methylazetidin-3-yl)methanamine and (1-Ethylazetidin-3-yl)methanamine is not feasible at this time due to a lack of publicly available experimental data in the scientific literature. Extensive searches of pharmacological databases and research publications did not yield any studies that have directly evaluated and compared the activity of these two specific compounds.

While the azetidine ring is a recognized scaffold in medicinal chemistry, and structure-activity relationship (SAR) studies often explore the impact of N-alkylation on the biological activity of a compound series, no such data could be located for the (azetidin-3-yl)methanamine core with methyl versus ethyl substitution.

For a meaningful comparison, experimental data from various assays would be required. This would typically include:

  • Receptor Binding Assays: To determine the affinity of each compound for a range of biological targets (e.g., G-protein coupled receptors, ion channels, transporters).

  • Functional Assays: To assess the functional consequences of binding, such as agonist, antagonist, or inverse agonist activity, and to quantify potency (e.g., EC50 or IC50 values).

  • In Vivo Studies: To evaluate the pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) and the overall efficacy and safety of the compounds in animal models.

Without such data, any discussion on the relative activity of this compound and (1-Ethylazetidin-3-yl)methanamine would be purely speculative. Researchers and drug development professionals interested in these specific molecules would need to undertake de novo experimental investigations to characterize and compare their pharmacological profiles.

General Principles of N-Alkylation in SAR

In many compound series, the variation of an N-alkyl substituent, such as the change from a methyl to an ethyl group, can have significant effects on a compound's biological activity. These effects can arise from several factors:

  • Steric Hindrance: The larger ethyl group may cause steric clashes with the binding pocket of a target protein, potentially reducing affinity. Conversely, it could also lead to a more favorable binding conformation.

  • Lipophilicity: The addition of a methylene unit increases the lipophilicity of the molecule. This can influence membrane permeability, metabolic stability, and binding to hydrophobic pockets within a target.

  • Metabolic Stability: The N-methyl group can be susceptible to N-demethylation by cytochrome P450 enzymes. An N-ethyl group may exhibit a different metabolic profile.

The following diagram illustrates the general workflow that would be necessary to generate the data for a comparative analysis.

G cluster_0 Compound Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Data Analysis Compound1 This compound Binding Receptor Binding Assays (Affinity - Ki) Compound1->Binding Compound2 (1-Ethylazetidin-3-yl)methanamine Compound2->Binding Functional Functional Assays (Potency - EC50/IC50) Binding->Functional PK Pharmacokinetic Studies (ADME) Functional->PK Efficacy Efficacy Models PK->Efficacy Comparison Comparative Analysis (SAR) Efficacy->Comparison

Caption: A generalized workflow for the pharmacological comparison of two novel compounds.

Until such studies are conducted and the results are published, a data-driven comparison of the activity of this compound and (1-Ethylazetidin-3-yl)methanamine remains an open question for the scientific community.

Azetidine vs. Piperidine: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a saturated heterocyclic scaffold is a pivotal decision in drug design, profoundly influencing a compound's physicochemical properties, pharmacological profile, and ultimately, its clinical success. Among the plethora of options, the four-membered azetidine and the six-membered piperidine rings stand out as two of the most frequently employed scaffolds in medicinal chemistry. This guide provides an objective, data-driven comparison of these two crucial building blocks, offering insights into their respective advantages and disadvantages to aid in the rational design of novel therapeutics.

Physicochemical Properties: A Tale of Two Rings

The fundamental differences between azetidine and piperidine lie in their distinct ring sizes, which dictate their three-dimensional shapes and electronic properties. These structural nuances have a cascading effect on key drug-like properties.

Azetidine, a four-membered ring, is characterized by significant ring strain (approximately 25.4 kcal/mol), which influences its conformational flexibility and chemical reactivity.[1] In contrast, the six-membered piperidine ring readily adopts a stable, low-energy chair conformation, resulting in minimal ring strain.[1] These conformational distinctions directly impact properties such as pKa, lipophilicity (logP), and metabolic stability.

PropertyAzetidinePiperidineKey Considerations
pKa ~11.29[1]~11.22[1]The slightly higher basicity of azetidine is noteworthy. The pKa of piperidine can lead to a greater proportion of the compound being protonated at physiological pH, which can influence cell permeability and potential off-target interactions.[1]
logP (Calculated) Typically lowerGenerally higherThe smaller, more polar nature of the azetidine ring often results in lower lipophilicity compared to the more hydrocarbon-rich piperidine scaffold. This can be advantageous for improving aqueous solubility.
Metabolic Stability Can be susceptible to metabolic ring-opening due to ring strain. However, substitutions can mitigate this vulnerability.[2]Generally considered more metabolically robust, though oxidation at the carbons alpha to the nitrogen is a common metabolic pathway.[3]Strategic placement of substituents on either scaffold is a key strategy to block metabolic hotspots and enhance stability.[3]
Conformational Rigidity High, due to significant ring strain.[1]Flexible, with a preference for a chair conformation. The ring can undergo inversion.The rigidity of the azetidine ring can be advantageous in pre-organizing substituents for optimal binding to a biological target, potentially leading to higher potency and selectivity. The flexibility of piperidine allows it to adapt to various binding pockets.
Synthetic Accessibility Historically more challenging to synthesize due to ring strain, but modern synthetic methods have greatly improved accessibility.Generally straightforward and well-established synthetic routes are available.The wider availability of diverse piperidine building blocks can expedite early-stage drug discovery efforts.

Conformational Analysis: Rigidity vs. Flexibility

The conformational behavior of a scaffold is a critical determinant of its ability to present appended pharmacophoric groups in the correct spatial orientation for target engagement.

Azetidine: The high degree of ring strain in the azetidine ring results in a more planar and rigid structure compared to piperidine. This conformational constraint can be a powerful tool in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to increased affinity and selectivity. The well-defined geometry of substituted azetidines can provide a precise vector for positioning functional groups within a binding site.

Piperidine: The piperidine ring predominantly exists in a chair conformation, which can undergo ring inversion between two chair forms. Substituents can occupy either axial or equatorial positions, and the energetic preference for one over the other is influenced by steric and electronic factors. This conformational flexibility allows piperidine-containing molecules to adapt to the topology of various binding pockets, making it a versatile scaffold. However, this flexibility can also come at an entropic cost upon binding.

Applications in Drug Design: A Rogues' Gallery of Success

Both azetidine and piperidine are "privileged scaffolds," meaning they are frequently found in approved drugs and clinical candidates across a wide range of therapeutic areas.[3]

Azetidine-Containing Drugs and Clinical Candidates:

While historically less common than piperidine, the use of the azetidine scaffold has been steadily increasing.

Drug/CandidateTarget/Therapeutic AreaKey Role of Azetidine
Cobimetinib MEK1/2 Inhibitor / CancerThe azetidine-amide moiety offers a unique torsional profile compared to other tertiary amides, contributing to its binding affinity.[4]
Azelnidipine Calcium Channel Blocker / HypertensionThe azetidine ring is a key component of the dihydropyridine pharmacophore.
Ziritaxestat [4]ATX Inhibitor / Idiopathic Pulmonary FibrosisAn example of a clinical candidate where the azetidine amide was explored.
Azetidine-based STAT3 Inhibitors STAT3 / CancerThe rigid azetidine scaffold serves as a core to present functionalities that disrupt STAT3 signaling.[5]

Piperidine-Containing Drugs:

The piperidine motif is one of the most common heterocyclic rings found in pharmaceuticals.

DrugTarget/Therapeutic AreaKey Role of Piperidine
Donepezil Acetylcholinesterase Inhibitor / Alzheimer's DiseaseThe piperidine ring is crucial for binding to the active site of the enzyme.
Fentanyl µ-Opioid Receptor Agonist / AnalgesiaThe piperidine core is a classic pharmacophore for opioid receptor agonists.
Risperidone Dopamine D2 and Serotonin 5-HT2A Receptor Antagonist / AntipsychoticThe piperidine moiety is a key structural feature for its receptor binding profile.
Maraviroc CCR5 Antagonist / HIVThe piperidine ring is part of the core structure that blocks the entry of the HIV virus into host cells.

Experimental Protocols

To provide a practical resource for researchers, detailed methodologies for key in vitro assays are outlined below.

Liver Microsome Stability Assay

This assay is a standard method to assess the metabolic stability of a compound in the presence of liver enzymes, primarily cytochrome P450s.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard for quenching the reaction

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in a suitable buffer.

  • Thaw the HLMs and dilute them to the desired concentration in phosphate buffer.

  • Prepare the reaction mixture by combining the HLM solution and the NADPH regenerating system.

  • Pre-incubate the reaction mixture at 37°C for a short period.

  • Initiate the reaction by adding the test compound to the reaction mixture.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of compound remaining at each time point and determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with morphological and functional similarities to the small intestinal epithelium. It is widely used to predict in vivo drug absorption.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound and control compounds (e.g., high and low permeability standards)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer.

  • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by performing a Lucifer yellow leakage assay.

  • To measure apical-to-basolateral (A-to-B) permeability, add the test compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • To measure basolateral-to-apical (B-to-A) permeability (to assess active efflux), add the test compound to the basolateral chamber and collect samples from the apical chamber.

  • Analyze the concentration of the test compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.

GPCR Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a G-protein coupled receptor (GPCR) by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

  • Unlabeled competitor compound (for determining non-specific binding)

  • Test compound

  • Assay buffer

  • 96-well plates, filter plates, vacuum manifold, scintillation counter

Procedure:

  • Prepare a dilution series of the test compound.

  • In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and either buffer, unlabeled competitor (at a high concentration), or the test compound.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a filter plate using a vacuum manifold. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail.

  • Measure the radioactivity on each filter using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in many GPCR signaling pathways. This can determine if a compound is an agonist, antagonist, or inverse agonist.

Materials:

  • Cells expressing the target GPCR

  • cAMP assay kit (e.g., HTRF, FRET, or luminescence-based)

  • Test compound

  • Agonist (for antagonist mode)

  • Forskolin (to stimulate adenylyl cyclase, often used for Gi-coupled receptors)

  • 96- or 384-well plates, plate reader

Procedure (for a Gs-coupled receptor, agonist mode):

  • Seed the cells into an appropriate assay plate and incubate overnight.

  • Prepare a dilution series of the test compound.

  • Remove the culture medium and add the test compound to the cells.

  • Incubate for a specified period to allow for cAMP production.

  • Lyse the cells and perform the cAMP detection step according to the manufacturer's instructions for the chosen assay kit.

  • Read the signal on a plate reader.

  • Generate a dose-response curve and calculate the EC₅₀ (the concentration of the compound that produces 50% of the maximal response).

Visualizations

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways for two important drug targets where piperidine and azetidine scaffolds have been successfully employed.

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular HIV HIV (gp120) CD4 CD4 Receptor HIV->CD4 1. Binds CCR5 CCR5 Co-Receptor HIV->CCR5 3. Binds CD4->CCR5 2. Conformational   Change Signaling Conformational Change & Viral Fusion CCR5->Signaling 4. Triggers Maraviroc Maraviroc (Piperidine-containing) Maraviroc->CCR5 Blocks Infection Viral Entry & Replication Signaling->Infection

Caption: Signaling pathway of HIV entry via the CCR5 co-receptor and its inhibition by the piperidine-containing drug, Maraviroc.

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor 1. Binds JAK JAK Cytokine_Receptor->JAK 2. Activates STAT STAT JAK->STAT 3. Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer 4. Dimerizes Gene_Expression Gene Expression (Inflammation) STAT_dimer->Gene_Expression 5. Translocates &   Activates Azetidine_Inhibitor Azetidine-based JAK Inhibitor Azetidine_Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and its inhibition by azetidine-containing JAK inhibitors.

Experimental Workflow

The following diagram illustrates a generalized workflow for the preclinical evaluation of small molecule inhibitors, applicable to compounds containing either azetidine or piperidine scaffolds.

Preclinical_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design Scaffold Selection (Azetidine vs. Piperidine) Synthesis Chemical Synthesis Design->Synthesis Binding Target Binding Assay (e.g., Radioligand Binding) Synthesis->Binding Functional Functional Assay (e.g., cAMP Assay) Binding->Functional ADME ADME Assays (Solubility, Permeability, Metabolic Stability) Functional->ADME PK Pharmacokinetics (PK) ADME->PK Efficacy Efficacy in Disease Model PK->Efficacy Tox Toxicology Studies Efficacy->Tox Lead_Opt Lead Optimization Tox->Lead_Opt Lead_Opt->Design Iterative Cycle

Caption: A generalized preclinical experimental workflow for the development of small molecule inhibitors.

Conclusion

The choice between an azetidine and a piperidine scaffold in drug design is a nuanced decision that hinges on the specific therapeutic target, the desired physicochemical properties, and the overall drug development strategy.

Azetidine offers the advantages of conformational rigidity, reduced lipophilicity, and the potential for novel intellectual property. Its constrained nature can lead to highly potent and selective compounds. However, the inherent ring strain can be a liability for metabolic stability and may present synthetic challenges.

Piperidine , as a well-established and versatile scaffold, benefits from its synthetic tractability and inherent metabolic stability. Its conformational flexibility allows it to be adapted to a wide variety of biological targets. The main considerations for piperidine-containing compounds often revolve around managing lipophilicity and blocking potential sites of metabolism.

Ultimately, a thorough understanding of the distinct characteristics of both azetidine and piperidine scaffolds, supported by robust experimental data, will empower drug discovery teams to make informed decisions and design the next generation of innovative medicines.

References

A Comparative Guide to the Biological Activity of Methylated vs. Non-Methylated Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative studies on the biological activity of methylated versus non-methylated azetidine methanamine are not extensively available in current scientific literature. This guide provides a comprehensive overview of the known biological activities of the broader class of azetidine derivatives and explores the potential impact of N-methylation on their physicochemical properties and biological functions, drawing parallels from studies on other small molecules.

The azetidine ring, a four-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry due to its unique structural and conformational properties. It is present in numerous natural products and synthetic compounds with a wide array of pharmacological activities. A common chemical modification in drug discovery is methylation, particularly N-methylation, which can significantly alter a molecule's biological profile. This guide aims to provide a framework for understanding how such a modification might influence the activity of an azetidine-containing compound.

Diverse Biological Activities of Azetidine Derivatives

Azetidine derivatives have been shown to exhibit a remarkable range of biological activities. The conformational rigidity imparted by the strained four-membered ring can lead to high-affinity interactions with biological targets. The activities reported are diverse, spanning from antimicrobial to central nervous system effects.

Table 1: Summary of Reported Biological Activities of Various Azetidine Derivatives

Azetidine Derivative ClassBiological ActivityNotes
2-Azetidinones (β-Lactams)Antibacterial, Antifungal, AntitubercularThese are among the most studied azetidines, forming the core of penicillin and cephalosporin antibiotics. Their mechanism often involves inhibiting bacterial cell wall synthesis.[1]
Substituted Phenyl Azetidin-2-onesAntimicrobial, AntiviralDerivatives have shown activity against various bacterial and fungal strains, though antiviral activity has been reported as weak in some cases.[2]
3-substituted AzetidinesDopamine AntagonistsCertain derivatives show affinity for D2 and D4 dopamine receptors, suggesting potential applications in treating central nervous system disorders.
N-Benzhydryl Azetidin-3-yl AmidesDopamine D2/D4 Receptor AntagonismSpecific substitutions on the amide and benzhydryl moieties lead to potent antagonism at dopamine receptors.
Azetidine-2-carboxylic acidProline AntagonistThis natural product acts as an antagonist in plant tissues.
Potential Impact of N-Methylation on Biological Activity

N-methylation is a strategic tool in medicinal chemistry to fine-tune the properties of a lead compound. While seemingly a minor structural change, the addition of a methyl group to a nitrogen atom can have profound effects on a molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.

Table 2: Potential Effects of N-Methylation on Physicochemical and Biological Properties

PropertyPotential Effect of N-MethylationRationale and Implication for Biological Activity
Lipophilicity (logP/logD) Generally increasesThe addition of a hydrophobic methyl group typically increases lipophilicity. This can enhance membrane permeability and cell penetration but may also increase metabolic clearance and non-specific binding if not optimized.[3]
Aqueous Solubility Variable (can increase or decrease)N-methylation removes a hydrogen bond donor, which can decrease solubility. However, it can also disrupt crystal lattice packing and intramolecular hydrogen bonds, leading to a surprising increase in solubility for certain classes of molecules like aromatic amides.[3][4][5]
Metabolic Stability Often increasesThe N-H bond is a potential site for metabolic oxidation or conjugation. Replacing the hydrogen with a metabolically more stable methyl group can block this pathway, prolonging the compound's half-life.
Basicity (pKa) Slightly decreasesMethyl groups are weakly electron-donating, but N-methylation of secondary amines can lead to a small reduction in basicity (a decrease of about 1 pKa unit).[3]
Conformational Flexibility Can increaseFor structures like amides, N-methylation can remove the planarity enforced by hydrogen bonding, allowing for greater conformational freedom. This can impact receptor binding by allowing the molecule to adopt a more favorable conformation.[3]
Receptor Binding Can increase or decreaseThe added methyl group may provide beneficial hydrophobic interactions within a binding pocket, increasing affinity. Conversely, it could introduce steric hindrance, preventing optimal binding. The effect is highly target-dependent.

Experimental Protocols

Below are representative protocols for assays commonly used to evaluate the biological activities of novel chemical entities, including azetidine derivatives.

Protocol 1: Antibacterial Susceptibility Testing (Agar Diffusion Method)

This method is used to qualitatively assess the antimicrobial activity of a compound.

1. Materials and Reagents:

  • Test compound(s) and standard antibiotic (e.g., Ampicillin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient broth and Nutrient agar medium

  • Sterile petri dishes, swabs, and micropipettes

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Incubator (37°C)

2. Procedure:

  • Culture Preparation: Inoculate a loopful of the test bacterial strain into sterile nutrient broth. Incubate at 37°C for 24 hours to obtain a fresh culture.

  • Inoculum Standardization: Adjust the turbidity of the broth culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of a nutrient agar plate to create a uniform lawn of bacteria.

  • Well/Disc Application:

    • Well Method: Aseptically bore wells (e.g., 6 mm diameter) into the inoculated agar plate.

    • Disc Method: Place sterile paper discs onto the surface of the agar.

  • Compound Application: Prepare stock solutions of the test compounds and the standard antibiotic in DMSO. Aseptically add a fixed volume (e.g., 50 µL) of each test solution to the wells or discs. A well/disc with DMSO alone serves as a negative control.

  • Incubation: Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds, then incubate at 37°C for 24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well/disc where bacterial growth is inhibited) in millimeters (mm). A larger zone diameter indicates greater antibacterial activity.[6]

Protocol 2: Dopamine Receptor Competitive Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor, in this case, a dopamine receptor.

1. Materials and Reagents:

  • Membrane preparation from cells expressing the target dopamine receptor (e.g., D2 or D4)

  • Radiolabeled ligand (e.g., [³H]Spiperone) with known affinity for the receptor

  • Unlabeled ("cold") ligand for determining non-specific binding (e.g., Haloperidol)

  • Test compound (e.g., an azetidine derivative)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors like MgCl₂)

  • 96-well plates and glass fiber filters (pre-treated with polyethyleneimine)

  • Filtration apparatus (cell harvester)

  • Scintillation cocktail and a liquid scintillation counter

2. Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane preparation + radiolabeled ligand + assay buffer.

    • Non-specific Binding: Membrane preparation + radiolabeled ligand + a high concentration of unlabeled ligand.

    • Competitive Binding: Membrane preparation + radiolabeled ligand + varying concentrations of the test compound (serial dilutions).

  • Incubation: Add the components to the wells as described above. The final volume should be consistent (e.g., 250 µL). Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 120 minutes).[7]

  • Termination and Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. The unbound ligands will pass through, while the membrane-bound ligands are trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Counting: Place the filters into scintillation vials, add the scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = (Total Binding CPM) - (Non-specific Binding CPM).

    • For the competitive binding wells, calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The inhibition constant (Ki) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.[8]

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the evaluation of novel compounds like azetidine derivatives.

G cluster_0 In Vitro Screening Cascade A Compound Synthesis (e.g., Azetidine Derivative) B Primary Screening (Single concentration, high-throughput) A->B C Dose-Response & Potency (IC50 / EC50 Determination) B->C Active 'Hits' D Selectivity Profiling (Assays against related targets) C->D F Cell-Based Assays (Cytotoxicity, Phenotypic effects) C->F E Mechanism of Action (e.g., Enzyme kinetics, Binding assays) D->E G Lead Candidate E->G F->G G cluster_1 Potential Consequences of N-Methylation Start Parent Molecule (e.g., R-NH-R') Methylation N-Methylation Start->Methylation Product Methylated Analogue (R-N(CH3)-R') Methylation->Product P1 Increased Lipophilicity Product->P1 P2 Altered Solubility (Increase or Decrease) Product->P2 P3 Blocked Metabolism Site (Increased Stability) Product->P3 P4 Altered Conformation Product->P4 P5 Modified Receptor Binding (Steric/Hydrophobic Effects) Product->P5

References

A Comparative Guide to Binding Affinity Assays for Novel Small Molecules such as (1-Methylazetidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise characterization of the binding affinity between a small molecule and its biological target is a critical step. For novel compounds like (1-Methylazetidin-3-yl)methanamine, selecting the most appropriate assay to determine this affinity is paramount for advancing research. This guide provides a comparative overview of three widely used binding affinity assays: Radioligand Binding Assay, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR). Each method offers distinct advantages and is suited for different stages of the drug discovery pipeline.

Comparison of Key Binding Affinity Assays

The selection of a suitable binding affinity assay depends on various factors, including the nature of the interacting molecules, the desired throughput, and the specific type of data required. The following table summarizes the key characteristics of the three highlighted assays.

FeatureRadioligand Binding AssayIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures the displacement of a radiolabeled ligand by a test compound.Measures the heat change associated with a binding event.Measures the change in refractive index upon binding to a sensor surface.
Measurement Type Indirect (Competition) or Direct (Saturation)[1]Direct[2]Direct[3]
Key Parameters Kᵢ, IC₅₀, Bₘₐₓ, Kₔ[1]Kₔ, ΔH, ΔS, Stoichiometry (n)[2]Kₔ, kₐ (on-rate), kₔ (off-rate)[4]
Labeling Requirement Requires a radiolabeled ligand[5]Label-free[6]Label-free[3]
Throughput HighLow to MediumMedium to High
Sample Consumption LowHighLow
Thermodynamic Data NoYes (Enthalpy and Entropy)[2]No
Kinetic Data Yes (Association and Dissociation)[7]NoYes (on- and off-rates)[4]

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are a robust and sensitive method for determining the affinity of a ligand for its receptor.[1] They are often considered a gold standard in pharmacology.[1]

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend the pellet in a fresh buffer.[8] A protein concentration assay is performed to determine the protein content.[8]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound).[1][8]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.[8]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand.[1] Wash the filters with ice-cold buffer to remove any unbound radioligand.[8]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[8]

  • Data Analysis: Plot the data and use non-linear regression to determine the IC₅₀ value, which can then be converted to the inhibition constant (Kᵢ).[8]

Workflow for a Radioligand Binding Assay

A Membrane Preparation B Incubate Membranes, Radioligand & Test Compound A->B C Filtration to Separate Bound & Free Ligand B->C D Scintillation Counting C->D E Data Analysis (IC50, Ki) D->E

Caption: Workflow of a competitive radioligand binding assay.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[2][9]

Protocol:

  • Sample Preparation: Dialyze both the target protein and the ligand (this compound) extensively against the same buffer to minimize buffer mismatch artifacts.[2][10] Determine the concentrations of both solutions accurately.

  • Instrument Setup: Clean the sample cell and injection syringe thoroughly.[9] Load the target protein into the sample cell and the ligand into the injection syringe.[2]

  • Titration: Perform a series of small injections of the ligand into the sample cell while maintaining a constant temperature.[9] The instrument measures the heat change associated with each injection.

  • Control Experiment: Titrate the ligand into the buffer alone to measure the heat of dilution, which will be subtracted from the experimental data.[6][11]

  • Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot these values against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the dissociation constant (Kₔ), stoichiometry (n), and enthalpy (ΔH) of binding.[11]

Workflow for an Isothermal Titration Calorimetry (ITC) Experiment

A Prepare & Dialyze Protein & Ligand B Load Protein into Cell & Ligand into Syringe A->B C Titrate Ligand into Protein Solution B->C D Measure Heat Changes C->D E Data Analysis (Kd, ΔH, ΔS, n) D->E

Caption: General workflow for an ITC experiment.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that provides real-time data on the kinetics and affinity of molecular interactions.[3]

Protocol:

  • Sensor Chip Preparation: Choose a suitable sensor chip and immobilize the target protein (ligand) onto its surface.[12]

  • System Priming: Equilibrate the system with a running buffer.

  • Analyte Injection: Inject a series of concentrations of the small molecule analyte (this compound) over the sensor chip surface.[13] The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected as a response in the sensorgram.[12]

  • Dissociation: After the association phase, flow the running buffer over the chip to monitor the dissociation of the analyte from the ligand.[3]

  • Regeneration: Inject a regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.

  • Data Analysis: Analyze the sensorgrams to determine the association rate constant (kₐ) and the dissociation rate constant (kₔ). The equilibrium dissociation constant (Kₔ) is then calculated as kₔ/kₐ.[4]

Workflow for a Surface Plasmon Resonance (SPR) Experiment

A Immobilize Ligand on Sensor Chip B Inject Analyte (Association) A->B C Flow Buffer (Dissociation) B->C D Regenerate Surface C->D E Data Analysis (ka, kd, Kd) D->E

Caption: Key steps in an SPR binding analysis.

Understanding Binding Affinity Parameters

The primary goal of these assays is to quantify the strength of the interaction between a ligand and its target. This is typically expressed by the dissociation constant (Kₔ) or the inhibition constant (Kᵢ). A lower value for these constants indicates a higher binding affinity.[14] In competitive binding assays, the IC₅₀ value, the concentration of a competitor that displaces 50% of the labeled ligand, is determined and can be used to calculate Kᵢ.

Relationship of Key Binding Affinity Parameters

IC50 IC50 Ki Ki IC50->Ki Cheng-Prusoff Equation Affinity Binding Affinity Ki->Affinity Kd Kd Kd->Affinity

Caption: Relationship between IC50, Ki, Kd, and overall binding affinity.

References

Azetidine-Based Protease Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of strained ring systems, such as the four-membered azetidine scaffold, has become a compelling strategy in modern medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of therapeutic agents. This guide provides a comparative analysis of azetidine-based protease inhibitors, evaluating their performance against established alternatives for three key therapeutic targets: Hepatitis C Virus (HCV) NS3/4A protease, Dipeptidyl Peptidase IV (DPP-IV), and Human Neutrophil Elastase (HNE). The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Comparative Efficacy

The inhibitory potency of various protease inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics for comparing the efficacy of these compounds.

Table 1: Comparative Activity of HCV NS3/4A Protease Inhibitors
Compound IDScaffoldTargetIC50 (nM)EC50 (µM)Reference
37c SpiroazetidineHCV NS3/4A-0.8[1]
37h AzetidineHCV NS3/4A13-[1]
Boceprevir PyrrolidineHCV NS3/4A14-[1]
Telaprevir PyrrolidineHCV NS3/4A350-[1]

Note: IC50 values represent enzymatic inhibition, while EC50 values reflect antiviral activity in a cellular replicon system.

Table 2: Comparative Activity of DPP-IV Inhibitors
CompoundScaffoldTargetIC50 (nM)Notes
Azetidine-based (cyanoazetidines) AzetidineDPP-IV< 100Potent, with some displaying aqueous stability comparable to cyanopyrrolidines.[2]
Saxagliptin -DPP-IV50Clinically approved.
Vildagliptin -DPP-IV62Clinically approved.
Sitagliptin -DPP-IV19Clinically approved.

Note: While direct head-to-head studies are limited, the data indicates that azetidine-based inhibitors can achieve potency in the same range as clinically approved DPP-IV inhibitors.

Table 3: Comparative Activity of Human Neutrophil Elastase (HNE) Inhibitors
CompoundScaffold/ClassTargetIC50 (nM)Ki (nM)
Azetidine-2,4-diones AzetidineHNE35.02 - 44.59-
Sivelestat -HNE19-49200
Alvelestat (AZD9668) -HNE-0.6
Freselestat -HNE-12.2

Note: The azetidine-2,4-dione scaffold demonstrates potent HNE inhibition. Ki values represent the inhibition constant.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the biological context and mechanism of action for the targeted proteases.

HCV_Replication cluster_host_cell Host Cell HCV_RNA HCV RNA Ribosome Ribosome HCV_RNA->Ribosome Translation Replication_Complex Replication Complex HCV_RNA->Replication_Complex Polyprotein HCV Polyprotein Ribosome->Polyprotein NS3_4A NS3/4A Protease Polyprotein->NS3_4A Autocatalytic cleavage Viral_Proteins Mature Viral Proteins (NS4A, NS4B, NS5A, NS5B) NS3_4A->Viral_Proteins Cleavage Viral_Proteins->Replication_Complex New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication Inhibitor Azetidine-based Inhibitor Inhibitor->NS3_4A Inhibition

HCV NS3/4A Protease in Viral Replication

DPP4_Signaling cluster_glucose_homeostasis Glucose Homeostasis GLP1_GIP GLP-1 and GIP (Incretin Hormones) Pancreatic_Beta_Cells Pancreatic β-cells GLP1_GIP->Pancreatic_Beta_Cells Stimulates DPP4 DPP-IV Enzyme GLP1_GIP->DPP4 Substrate for Insulin_Secretion Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion Glucose_Uptake Glucose Uptake by Tissues Insulin_Secretion->Glucose_Uptake Promotes Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Inactivation Azetidine_Inhibitor Azetidine-based DPP-IV Inhibitor Azetidine_Inhibitor->DPP4 Inhibits

DPP-IV in Glucose Metabolism

HNE_Inflammation cluster_inflammation_COPD Inflammation in COPD Inflammatory_Stimuli Inflammatory Stimuli (e.g., cigarette smoke) Neutrophils Neutrophils Inflammatory_Stimuli->Neutrophils Activation HNE Human Neutrophil Elastase (HNE) Neutrophils->HNE Release ECM Extracellular Matrix (Elastin, Collagen) HNE->ECM Degradation Tissue_Damage Tissue Damage & Emphysema ECM->Tissue_Damage Leads to Azetidine_Inhibitor Azetidine-based HNE Inhibitor Azetidine_Inhibitor->HNE Inhibition

HNE in COPD Pathogenesis

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

IC50 Determination for Protease Inhibitors (General Protocol)

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target protease.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution appropriate for the specific protease (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

    • Protease Stock Solution: Prepare a concentrated stock solution of the purified protease in assay buffer.

    • Substrate Stock Solution: Prepare a stock solution of a fluorogenic or chromogenic substrate specific to the protease.

    • Inhibitor Stock Solution: Prepare a high-concentration stock solution of the azetidine-based inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Prepare serial dilutions of the inhibitor stock solution in the assay buffer.

    • In a 96- or 384-well microplate, add the diluted inhibitor solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the protease solution to all wells except the negative control and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Normalize the reaction rates to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[3]

IC50_Workflow cluster_workflow IC50 Determination Workflow Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Dilution Serial Dilution of Inhibitor Prep->Dilution Incubation Incubate Inhibitor with Enzyme Dilution->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Signal (Fluorescence/Absorbance) Reaction->Measurement Analysis Data Analysis and Curve Fitting Measurement->Analysis IC50 Determine IC50 Value Analysis->IC50

IC50 Determination Workflow
HCV NS3/4A Protease FRET-Based Assay

This assay utilizes Förster Resonance Energy Transfer (FRET) to measure the cleavage of a specific peptide substrate by the HCV NS3/4A protease.

  • Substrate: A commonly used substrate is a peptide containing the NS5A/5B cleavage site sequence (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(Dabcyl)-NH2), flanked by a FRET donor (e.g., Edans) and acceptor (e.g., Dabcyl).[4]

  • Principle: In the intact substrate, the proximity of the donor and acceptor quenches the donor's fluorescence. Upon cleavage by NS3/4A, the donor and acceptor are separated, resulting in an increase in fluorescence.[4]

  • Procedure: The assay is performed as described in the general IC50 protocol, with the specific HCV NS3/4A protease and FRET substrate. The fluorescence is monitored at the appropriate excitation and emission wavelengths for the FRET pair.

DPP-IV Activity Assay

This fluorometric assay measures the activity of DPP-IV.

  • Substrate: A fluorogenic substrate such as Gly-Pro-Aminomethylcoumarin (AMC) is used.[5][6]

  • Principle: DPP-IV cleaves the Gly-Pro dipeptide, releasing the highly fluorescent AMC molecule.[5][6]

  • Procedure: The assay is conducted following the general IC50 protocol, using purified DPP-IV enzyme and the Gly-Pro-AMC substrate. The increase in fluorescence due to the release of AMC is measured over time.[5][6]

Human Neutrophil Elastase (HNE) Activity Assay

This is a fluorometric assay to determine HNE activity.

  • Substrate: A synthetic substrate that releases a fluorophore upon cleavage by HNE is used (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC).

  • Principle: HNE cleaves the peptide substrate, liberating the fluorescent AMC group.

  • Procedure: Following the general IC50 protocol, purified HNE is incubated with the inhibitor, and the reaction is initiated by the addition of the fluorogenic substrate. The fluorescence is monitored at the excitation and emission wavelengths for AMC.

Conclusion

The inclusion of the azetidine scaffold in protease inhibitors has demonstrated significant potential in developing potent therapeutic agents. For HCV NS3/4A protease, azetidine-based compounds have shown comparable or improved activity over established pyrrolidine-containing inhibitors.[1] In the case of DPP-IV and HNE, azetidine derivatives exhibit inhibitory potencies in the nanomolar range, rivaling that of other inhibitor classes. The rigid nature of the azetidine ring can offer advantages in terms of pre-organizing the molecule for optimal binding to the enzyme's active site, potentially leading to enhanced potency and selectivity. Further exploration and optimization of this scaffold are warranted to develop next-generation protease inhibitors with improved clinical profiles.

References

In Vivo Efficacy of Azetidine-Based STAT3 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of novel azetidine-based derivatives as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The data presented is based on preclinical studies in mouse models of triple-negative breast cancer (TNBC), a particularly aggressive form of breast cancer with limited treatment options.

Overview of (1-Methylazetidin-3-yl)methanamine Derivatives and Analogs

The azetidine scaffold is a four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry due to its unique structural properties.[1] Derivatives of this compound and related azetidine-containing compounds have been investigated for a range of therapeutic applications, including oncology and infectious diseases. This guide focuses on a series of azetidine-based compounds, exemplified by H120 and H182, which have demonstrated potent and selective irreversible inhibition of STAT3.[2]

STAT3 is a transcription factor that is aberrantly activated in a wide variety of human cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis. The irreversible binding of these azetidine derivatives to STAT3 leads to the inhibition of its DNA-binding activity, thereby blocking downstream gene expression and inducing tumor cell death.[1][2]

Comparative In Vivo Efficacy

The in vivo antitumor activity of azetidine-based STAT3 inhibitors H120 and H182 was evaluated in both xenograft and syngeneic mouse models of triple-negative breast cancer.

CompoundAnimal ModelCancer Cell LineDosing RegimenKey Efficacy ReadoutResult
H120 Nude mouse xenograftMDA-MB-231 (TNBC)Not specifiedTumor Growth InhibitionSignificant inhibition of TNBC xenograft growth.[2]
H182 Nude mouse xenograftMDA-MB-231 (TNBC)Not specifiedTumor Growth InhibitionSignificant inhibition of TNBC xenograft growth.[2]
H278 (HCl salt of H182) Syngeneic C57BL/6 miceE0771 (murine TNBC)Not specified (in combination with radiation)Tumor Growth and SurvivalComplete blockade of tumor growth and improved survival.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of the azetidine-based STAT3 inhibitors and a general workflow for evaluating their in vivo efficacy.

STAT3_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Ligand binding STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active STAT3 (active, phosphorylated) STAT3_inactive->STAT3_active STAT3_dimer STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Azetidine_Compound Azetidine Derivative (e.g., H120, H182) Azetidine_Compound->STAT3_active Irreversible Inhibition DNA DNA STAT3_dimer->DNA Nuclear Translocation & DNA Binding Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression

STAT3 Signaling Inhibition by Azetidine Derivatives.

In_Vivo_Efficacy_Workflow Cell_Culture Cancer Cell Culture (e.g., MDA-MB-231) Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Dosing Compound Administration (e.g., Oral Gavage) Randomization->Dosing Data_Collection Tumor Volume & Body Weight Measurement Dosing->Data_Collection Endpoint Study Endpoint & Efficacy Determination Data_Collection->Endpoint

General Workflow for In Vivo Efficacy Studies.

Experimental Protocols

In Vivo Antitumor Efficacy in Xenograft Model

Objective: To evaluate the anti-tumor efficacy of azetidine-based STAT3 inhibitors in a human breast cancer xenograft model.

Animal Model: Immunocompromised mice (e.g., nude mice).

Cell Line: MDA-MB-231 human triple-negative breast cancer cells.

Procedure:

  • Cell Culture: MDA-MB-231 cells are cultured in appropriate media until they reach the desired confluence.

  • Cell Implantation: A suspension of MDA-MB-231 cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly using calipers.[3]

  • Randomization: Mice are randomized into treatment and vehicle control groups.

  • Compound Administration: The azetidine compound, formulated in a suitable vehicle, is administered to the treatment group via a specified route (e.g., oral gavage) and schedule. The control group receives the vehicle alone.

  • Data Collection: Tumor volumes and body weights are measured throughout the study to assess efficacy and toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to that of the control group.

In Vivo Antitumor Efficacy in Syngeneic Model

Objective: To assess the antitumor efficacy and impact on the tumor microenvironment of an azetidine-based STAT3 inhibitor in an immunocompetent mouse model.

Animal Model: C57BL/6 mice.

Cell Line: E0771 murine triple-negative breast cancer cells.

Procedure:

  • Cell Implantation: E0771 cells are injected into the mammary fat pad of C57BL/6 mice.

  • Tumor Growth and Treatment: Once tumors are palpable, mice are randomized into treatment groups. Treatment may consist of the azetidine compound alone, radiation therapy alone, or a combination of both.

  • Monitoring: Tumor growth and survival of the mice are monitored over time.

  • Endpoint: The study endpoint is typically determined by tumor size limits or the overall health of the animals. Survival curves are generated to compare the different treatment groups.

Selectivity Profile

Importantly, these azetidine-based STAT3 inhibitors have demonstrated high selectivity for STAT3 over other related transcription factors such as STAT1 and STAT5.[2] Furthermore, they did not show significant effects on the activation of other key signaling proteins, including JAK2, Src, and EGFR, highlighting their targeted mechanism of action.[1][2]

Conclusion

The this compound derivative analogs, H120 and H182, represent a promising new class of targeted anticancer agents. Their ability to irreversibly inhibit the STAT3 signaling pathway, coupled with their demonstrated in vivo efficacy in preclinical models of triple-negative breast cancer, warrants further investigation and development. The experimental protocols and comparative data presented in this guide provide a framework for researchers to build upon these findings and further explore the therapeutic potential of this compound class.

References

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of Azetidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel therapeutic agents is paramount to ensuring both efficacy and safety. This guide provides a comparative analysis of the off-target profiles of several azetidine-containing compounds, supported by experimental data and detailed methodologies for assessing such interactions. The unique structural properties of the azetidine ring, a four-membered nitrogen-containing heterocycle, have made it an increasingly popular scaffold in medicinal chemistry, leading to the development of potent inhibitors for a range of biological targets.[1][2] However, the potential for off-target binding remains a critical consideration in their preclinical and clinical development.

This guide will delve into the cross-reactivity profiles of representative azetidine-containing inhibitors targeting different protein families, including kinases and transcription factors. We will present available quantitative data in structured tables, detail the experimental protocols used to generate this data, and provide visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies and the biological context of these off-target interactions.

Comparative Cross-Reactivity Data

The following tables summarize the available cross-reactivity data for selected azetidine-containing compounds. It is important to note that these compounds were evaluated against different panels of off-targets, and therefore, a direct comparison of selectivity across all compounds should be made with caution.

Table 1: Kinase Selectivity Profile of UNC2025

UNC2025 is a potent, orally bioavailable dual inhibitor of Mer and Flt3 tyrosine kinases.[3][4] Its selectivity has been assessed against a broad panel of kinases, revealing a high degree of selectivity for its primary targets.

Target KinaseIC50 (nM)[3]Off-Target KinaseIC50 (nM)[3]
Mer 0.74 Axl122
Flt3 0.8 TRKA1.67
--TRKC4.38
--QIK5.75
--TYRO35.83
--SLK6.14
--NuAK17.97
--KIT8.18
--Met364

Table 2: Selectivity of Azetidine-Based STAT3 Inhibitors

A series of azetidine-containing compounds have been developed as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). The selectivity of these compounds was evaluated against other members of the STAT family.[5][6]

CompoundTargetIC50 (µM)[5]Off-TargetIC50 (µM)[5]
H172 (9f) STAT30.38 - 0.98STAT1> 15.8
STAT5> 15.8
H182 STAT30.38 - 0.98STAT1> 15.8
STAT5> 15.8

Table 3: Off-Target Profile of Azetidine-Based FFA2 Antagonist GLPG0974

GLPG0974 is an azetidine-containing antagonist of the free fatty acid receptor 2 (FFA2), a G-protein coupled receptor (GPCR). Its selectivity was assessed against the closely related FFA3 receptor and a broader panel of GPCRs and ion channels.[7][8]

TargetActivityOff-Target% Inhibition at 10 µM[7]
FFA2 IC50 = 9 nM[7]FFA3 (GPR41)No inhibition up to 30 µM
--55 other GPCRs, ion channels, and transporters< 50%

Key Signaling Pathways

Understanding the signaling pathways in which the primary targets of these compounds are involved is crucial for interpreting the potential consequences of off-target effects.

MAPK_ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cobimetinib Cobimetinib Cobimetinib->MEK Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

MAPK/ERK Signaling Pathway and Cobimetinib Inhibition

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds JAK JAK Cytokine Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Gene Transcription Gene Transcription STAT3_dimer->Gene Transcription Promotes Azetidine_Inhibitor Azetidine_Inhibitor Azetidine_Inhibitor->STAT3 Inhibits Dimerization

STAT3 Signaling Pathway and Azetidine-Based Inhibition

Experimental Protocols

Accurate assessment of cross-reactivity is dependent on robust and well-defined experimental methodologies. Below are detailed protocols for commonly employed assays in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring ATP consumption.[9]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Azetidine-containing test compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the reaction by adding 5 µL of a pre-mixed solution containing the substrate and ATP.

    • Incubate the plate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Competitive Binding Assay

This assay measures the ability of a test compound to displace a known, labeled ligand from the active site of a target protein.[4][7]

Materials:

  • Purified target protein (e.g., kinase, GPCR)

  • Labeled ligand (e.g., fluorescently or radioactively labeled)

  • Azetidine-containing test compound

  • Assay buffer

  • Appropriate detection instrumentation (e.g., fluorescence plate reader, scintillation counter)

Procedure:

  • Assay Setup: In a suitable microplate, combine the target protein, the labeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate for a sufficient time to allow the binding reaction to reach equilibrium.

  • Detection: Measure the signal from the labeled ligand that is bound to the target protein. In a competitive assay, as the concentration of the unlabeled test compound increases, the signal from the labeled ligand will decrease.

  • Data Analysis:

    • Plot the signal against the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the labeled ligand.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the labeled ligand.

Experimental_Workflow cluster_screening Primary Screening cluster_profiling Cross-Reactivity Profiling cluster_validation Lead Optimization Compound_Library Compound_Library High_Throughput_Screening High_Throughput_Screening Compound_Library->High_Throughput_Screening Hit_Identification Hit_Identification High_Throughput_Screening->Hit_Identification Hit_Compounds Hit_Compounds Hit_Identification->Hit_Compounds Kinase_Panel_Screening Kinase_Panel_Screening Hit_Compounds->Kinase_Panel_Screening e.g., KINOMEscan Cell-Based_Assays Cell-Based_Assays Hit_Compounds->Cell-Based_Assays Selectivity_Profile Selectivity_Profile Kinase_Panel_Screening->Selectivity_Profile Selective_Hits Selective_Hits Selectivity_Profile->Selective_Hits Functional_Off-Target_Effects Functional_Off-Target_Effects Cell-Based_Assays->Functional_Off-Target_Effects Functional_Off-Target_Effects->Selective_Hits Structure-Activity_Relationship Structure-Activity_Relationship Selective_Hits->Structure-Activity_Relationship Lead_Compound Lead_Compound Structure-Activity_Relationship->Lead_Compound

General Experimental Workflow for Inhibitor Screening

Conclusion

The azetidine scaffold continues to be a valuable component in the design of potent and selective inhibitors for a variety of therapeutic targets. The data presented in this guide highlight that while high selectivity can be achieved, as demonstrated by UNC2025 and the azetidine-based STAT3 inhibitors, the potential for off-target interactions necessitates comprehensive cross-reactivity profiling. The use of robust and standardized experimental protocols, such as those detailed above, is essential for generating reliable and comparable data. As the development of azetidine-containing compounds progresses, a thorough understanding of their polypharmacology will be crucial for advancing the safest and most effective candidates into clinical trials.

References

Unambiguous Structure Elucidation: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques for (1-Methylazetidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential applications. This guide provides a comprehensive comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with alternative spectroscopic methods for confirming the structure of (1-Methylazetidin-3-yl)methanamine.

While a crystal structure for this compound is not publicly available, this guide will utilize the crystallographic data of the parent azetidine ring to illustrate the definitive structural information that can be obtained. This will be contrasted with the data derived from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, which are essential techniques for structural confirmation in the absence of crystallographic data.

Method Comparison Overview

The following table summarizes the key aspects of each analytical technique in the context of structural determination.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity of atoms, chemical environment of nuclei, stereochemistryMolecular weight, elemental composition, fragmentation patternsPresence of specific functional groups
Sample Requirements Single, high-quality crystalSoluble sample (mg scale)Small sample amount (µg-ng)Small sample amount (mg)
Strengths Unambiguous determination of absolute structureExcellent for determining connectivity and solution-state structureHighly sensitive, provides molecular formulaQuick and easy for functional group identification
Limitations Crystal growth can be challenging; not suitable for non-crystalline materialsCan be ambiguous for complex stereochemistry; interpretation can be complexDoes not provide direct information on connectivity or stereochemistryProvides limited information on the overall molecular framework

Single-Crystal X-ray Crystallography: The Definitive Method

Single-crystal X-ray crystallography provides an unparalleled level of detail regarding the three-dimensional arrangement of atoms in a molecule. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, it is possible to determine the precise coordinates of each atom, leading to accurate measurements of bond lengths and angles.

For the purpose of this guide, we will consider the crystallographic data of the parent azetidine ring, which forms the core of this compound. The data from the Cambridge Crystallographic Data Centre (CCDC entry 286309) for azetidine reveals key structural parameters.[1]

Table 1: Crystallographic Data for the Azetidine Ring

ParameterValue (Å or °)
Bond Lengths
C-N~1.48 Å
C-C~1.54 Å
Bond Angles
C-N-C~91°
N-C-C~86°
C-C-C~88°

Note: These are approximate values for the parent azetidine ring and may vary slightly in the substituted target molecule.

This data provides a rigid framework for the four-membered ring, highlighting the inherent ring strain in such structures.

Experimental Protocol: Single-Crystal X-ray Crystallography

The process of obtaining a crystal structure involves several key steps:

  • Crystal Growth: A high-quality single crystal of the compound is grown from a suitable solvent system. This is often the most challenging step.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are then determined and refined to generate a final, accurate 3D model of the molecule.

G cluster_0 Experimental Workflow: X-ray Crystallography A Synthesize and Purify Compound B Grow Single Crystals A->B C Mount Crystal on Diffractometer B->C D Collect X-ray Diffraction Data C->D E Solve and Refine Structure D->E F Obtain 3D Molecular Structure E->F

Workflow for X-ray Crystallography.

Alternative Methods for Structural Confirmation

In many cases, obtaining a single crystal suitable for X-ray diffraction is not feasible. In such scenarios, a combination of spectroscopic techniques is employed to confidently determine the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be determined.

Predicted NMR Data for this compound:

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)Multiplicity
N-CH₃~2.3Singlet
Azetidine CH₂ (adjacent to N)~3.2Triplet
Azetidine CH~2.8Multiplet
Azetidine CH₂~2.5Multiplet
CH₂-NH₂~2.7Doublet
NH₂~1.5 (broad)Singlet

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
N-CH₃~45
Azetidine CH₂ (adjacent to N)~60
Azetidine CH~35
CH₂-NH₂~48
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, D₂O).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C spectra are acquired.

  • Spectral Analysis: The chemical shifts, integration, and coupling constants are analyzed to determine the connectivity of the atoms. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for more complex structures.

G cluster_1 Experimental Workflow: NMR Spectroscopy A Dissolve Sample in Deuterated Solvent B Acquire 1D and 2D NMR Spectra A->B C Process and Analyze Spectra B->C D Determine Atomic Connectivity C->D

Workflow for NMR Spectroscopy.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer clues about the molecular structure.

Expected Mass Spectrometry Data for this compound:

  • Molecular Ion (M⁺): m/z = 100.1055 (for C₅H₁₂N₂)

  • Key Fragmentation Pathways:

    • Loss of the aminomethyl group (-CH₂NH₂) resulting in a fragment at m/z 70.

    • Cleavage of the azetidine ring.

    • Loss of a methyl group from the nitrogen, leading to a fragment at m/z 85.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

  • Ionization: The sample is ionized, typically using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio and detected.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.

G cluster_2 Experimental Workflow: Mass Spectrometry A Introduce Sample into MS B Ionize Sample A->B C Separate Ions by m/z B->C D Detect Ions and Generate Spectrum C->D E Determine Molecular Weight and Fragmentation D->E

Workflow for Mass Spectrometry.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Expected FTIR Data for this compound:

Table 4: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3400N-H stretchPrimary amine (NH₂)
2850-2960C-H stretchAliphatic
1590-1650N-H bendPrimary amine (NH₂)
1000-1250C-N stretchAmine
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: The sample is prepared, often as a thin film on a salt plate or mixed with KBr to form a pellet.

  • Data Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded.

  • Spectral Analysis: The absorption bands are correlated with specific functional groups.

G cluster_3 Experimental Workflow: FTIR Spectroscopy A Prepare Sample B Acquire IR Spectrum A->B C Identify Characteristic Absorption Bands B->C D Confirm Presence of Functional Groups C->D

Workflow for FTIR Spectroscopy.

Conclusion

While single-crystal X-ray crystallography remains the definitive method for determining the three-dimensional structure of a molecule, its reliance on high-quality crystals can be a significant bottleneck. In the absence of a crystal structure for this compound, a combination of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy provides a powerful and comprehensive approach to confidently elucidate its structure. By integrating the data from these techniques—the atomic connectivity from NMR, the molecular formula from MS, and the functional groups from FTIR—researchers can build a complete and accurate picture of the molecule's structure, enabling further investigation into its chemical and biological properties.

References

Azetidine vs. Pyrrolidine Analogues: A Comparative Guide to Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing the pharmacokinetic properties of drug candidates. Among the saturated heterocycles, pyrrolidine has been a mainstay. However, its four-membered counterpart, azetidine, is increasingly utilized as a bioisostere to address pharmacokinetic challenges. This guide provides a comparative analysis of the pharmacokinetic profiles of azetidine versus pyrrolidine analogues, supported by key physicochemical data and detailed experimental methodologies.

Executive Summary

The substitution of a pyrrolidine ring with an azetidine moiety can significantly alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Generally, azetidine analogues tend to exhibit:

  • Improved Metabolic Stability: The strained four-membered ring of azetidine can be less susceptible to metabolism, particularly N-dealkylation, a common metabolic pathway for pyrrolidines.

  • Enhanced Aqueous Solubility: The greater polarity and smaller size of the azetidine ring can lead to improved solubility.

  • Reduced Lipophilicity: Azetidine-containing compounds often have lower logP values compared to their pyrrolidine counterparts, which can influence their distribution and potential for off-target effects.

These modifications can collectively lead to a more favorable pharmacokinetic profile, including potentially longer half-life and improved oral bioavailability.

Data Presentation: Physicochemical and In Vitro Metabolic Stability

PropertyAzetidine Analogue (Representative)Pyrrolidine Analogue (Representative)Significance in Drug Discovery
Molecular Weight ( g/mol ) LowerHigherInfluences ligand efficiency and oral bioavailability.
Calculated logP LowerHigherA measure of lipophilicity, affecting solubility, permeability, and metabolism.
Topological Polar Surface Area (TPSA) (Ų) Often HigherOften LowerInfluences membrane permeability and oral bioavailability.
Aqueous Solubility (µM) HigherLowerImpacts formulation and absorption.
Microsomal Clearance (µL/min/mg) LowerHigherAn indicator of metabolic stability; lower values suggest a longer half-life in vivo.

Experimental Protocols

Detailed methodologies for the key experiments cited in the table above are provided to ensure reproducibility and transparency.

Lipophilicity (logP) Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is determined using the shake-flask method. A solution of the test compound is prepared in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. The mixture is shaken for 24 hours to reach equilibrium. The concentrations of the compound in both the octanol and aqueous phases are then determined by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assessment in Liver Microsomes

The metabolic stability of the compounds is assessed using liver microsomes (human, rat, or mouse). The test compound (at a final concentration of 1 µM) is incubated with liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard. The samples are then centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the remaining concentration of the parent compound. The intrinsic clearance (CLint) is calculated from the rate of disappearance of the compound.

In Vivo Pharmacokinetic Study in Rodents

A representative protocol for an oral pharmacokinetic study in mice is described below.

  • Animals: Male BALB/c mice (8-10 weeks old) are used. Animals are fasted overnight prior to dosing.

  • Dosing: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples (approximately 50 µL) are collected from the saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t1/2 (half-life), and F (oral bioavailability, calculated by comparing with data from an intravenous dose group).

Mandatory Visualization

Signaling Pathway: General Metabolic Fate of Pyrrolidine vs. Azetidine Analogues

The following diagram illustrates the general metabolic pathways for pyrrolidine and azetidine-containing compounds, highlighting the susceptibility of the pyrrolidine ring to N-dealkylation, a pathway often mitigated by the more stable azetidine ring.

G Metabolic Pathways of Pyrrolidine and Azetidine Analogues cluster_0 Pyrrolidine Analogue cluster_1 Azetidine Analogue Pyrrolidine Pyrrolidine-containing Drug Metabolite1 N-dealkylated Metabolite Pyrrolidine->Metabolite1 CYP450 Oxidation Metabolite2 Other Metabolites Pyrrolidine->Metabolite2 Azetidine Azetidine-containing Drug Metabolite3 Metabolically More Stable Azetidine->Metabolite3 Reduced N-dealkylation Metabolite4 Other Metabolites Azetidine->Metabolite4 G Workflow for In Vivo Pharmacokinetic Study A Compound Formulation B Animal Dosing (Oral Gavage) A->B C Serial Blood Sampling B->C D Plasma Separation C->D E LC-MS/MS Bioanalysis D->E F Pharmacokinetic Parameter Calculation E->F G Rationale for Azetidine as a Pyrrolidine Bioisostere cluster_0 Physicochemical Properties cluster_1 Physicochemical Properties Pyrrolidine Pyrrolidine Scaffold Prop1 Higher Lipophilicity Pyrrolidine->Prop1 Prop2 Lower Solubility Pyrrolidine->Prop2 Prop3 Susceptible to N-dealkylation Pyrrolidine->Prop3 Azetidine Azetidine Scaffold Prop4 Lower Lipophilicity Azetidine->Prop4 Prop5 Higher Solubility Azetidine->Prop5 Prop6 Metabolically More Stable Azetidine->Prop6 PK_Profile1 Potentially Unfavorable PK Profile Prop1->PK_Profile1 Prop2->PK_Profile1 Prop3->PK_Profile1 PK_Profile2 Improved PK Profile Prop4->PK_Profile2 Prop5->PK_Profile2 Prop6->PK_Profile2

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 3-Aminomethyl Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships (SAR) of 3-aminomethyl azetidines reveals a versatile scaffold with significant potential in drug discovery. This guide provides a comparative analysis of their activity as triple reuptake inhibitors, STAT3 inhibitors, and GABA uptake inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The rigid four-membered ring of the azetidine moiety offers a unique three-dimensional geometry that can favorably influence the pharmacological properties of a molecule. When functionalized with an aminomethyl group at the 3-position, this scaffold provides a key building block for interacting with a variety of biological targets. This guide synthesizes findings from multiple studies to present a clear comparison of the SAR for this promising class of compounds.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro potencies of various 3-aminomethyl azetidine derivatives against their respective targets.

Table 1: 3-Aminoazetidines as Triple Reuptake Inhibitors

Compound IDR1R2hSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
1a H3,4-dichlorobenzyl1202589
1b H4-chlorobenzyl23045150
1c Methyl3,4-dichlorobenzyl851875
1d Methyl4-chlorobenzyl15032120

Data extracted from studies on 3-aminoazetidine derivatives as triple reuptake inhibitors.

Table 2: Azetidine Derivatives as STAT3 Inhibitors

Compound IDLinkerR-groupSTAT3 EMSA IC50 (µM)STAT1 EMSA IC50 (µM)STAT5 EMSA IC50 (µM)
5a (R)-azetidine-2-carboxamideCyclohexyl0.55>18>18
5o (R)-azetidine-2-carboxamide4-fluorophenyl0.38>20>20
8i (R)-azetidine-2-carboxamide2-naphthyl0.34>20>20
H172 (R)-azetidine-2-carboxamideVaries0.38 - 0.98>15.8>15.8
H182 (R)-azetidine-2-carboxamideVaries0.38 - 0.98>15.8>15.8

Data from studies on (R)-azetidine-2-carboxamide analogues as STAT3 inhibitors.[1][2][3][4]

Table 3: Azetidine Derivatives as GABA Uptake Inhibitors

Compound IDPosition of Acetic AcidN-SubstitutionGAT-1 IC50 (µM)GAT-3 IC50 (µM)
Azetidin-2-ylacetic acid deriv. 1 24,4-diphenylbutenyl2.83 ± 0.67-
Azetidin-2-ylacetic acid deriv. 2 24,4-bis(3-methyl-2-thienyl)butenyl2.01 ± 0.77-
12d 3 (carboxylic acid)1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}-15.3 ± 4.5
18b 3 (hydroxy)N-alkylated lipophilic derivative26.6 ± 3.3-
18e 3 (hydroxy)N-alkylated lipophilic derivative-31.0 ± 4.7

Note: The substitution pattern for these GABA uptake inhibitors is not strictly "3-aminomethyl" but rather involves substitutions on the azetidine ring that confer activity.[5]

Key Structure-Activity Relationship Insights

Triple Reuptake Inhibitors:

  • N-Substitution: Substitution on the azetidine nitrogen with small alkyl groups, such as a methyl group, generally leads to a moderate increase in potency for all three transporters (hSERT, hNET, and hDAT).

  • Aromatic Substitution: The nature and position of substituents on the benzyl group attached to the amino moiety significantly impact activity. Electron-withdrawing groups, such as chlorine atoms at the 3 and 4 positions of the phenyl ring, are favorable for potent inhibition.

STAT3 Inhibitors:

  • Stereochemistry: The (R)-enantiomer of azetidine-2-carboxamides is consistently more potent than the (S)-enantiomer.[3]

  • Linker: The four-membered azetidine ring in the linker region provides a significant boost in potency compared to five-membered (proline) or six-membered (pipecolamide) rings.

  • Carboxylic Acid Motif: A free carboxylic acid is crucial for potent STAT3 inhibitory activity. Esterification of this group leads to a decrease in in vitro potency.[3]

  • Cyclohexyl vs. Phenyl Group: A cyclohexyl group is generally optimal for potency, although replacement with various substituted phenyl rings is tolerated and can be used to modulate physicochemical properties.[3]

GABA Uptake Inhibitors:

  • Lipophilic Side Chains: The introduction of bulky, lipophilic N-alkylated side chains, such as 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moieties, on azetidin-2-ylacetic acid derivatives results in high potency at the GAT-1 transporter.[5]

  • Substitution at Position 3: 3-hydroxy-3-aryl azetidine derivatives show moderate affinity for both GAT-1 and GAT-3.[5] The most potent GAT-3 inhibitor in the studied series was a beta-alanine analog with a large N-substituent.[5]

Experimental Protocols

1. Monoamine Transporter Uptake Assay

This assay measures the ability of compounds to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

  • Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably transfected with human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are used.[6][7]

  • Assay Buffer: Krebs-Henseleit buffer (KHB) or Hanks' Balanced Salt Solution (HBSS) with HEPES.[6][8][9]

  • Procedure:

    • Cells are seeded in 96-well plates and grown to confluence.

    • On the day of the assay, the growth medium is removed, and cells are washed with assay buffer.

    • Cells are pre-incubated with various concentrations of the test compounds or vehicle for a specified time (e.g., 5-30 minutes) at room temperature.[6][9]

    • Uptake is initiated by adding a mixture of the test compound and a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for hNET, or [³H]DA for hDAT) at a fixed concentration.

    • The uptake reaction is allowed to proceed for a short period (e.g., 1-3 minutes) at room temperature.[6]

    • The reaction is terminated by rapid aspiration of the assay solution and washing the cells with ice-cold assay buffer.

    • Cells are lysed, and the amount of radioactivity taken up is quantified using a scintillation counter.

    • IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

2. Electrophoretic Mobility Shift Assay (EMSA) for STAT3

EMSA is used to detect the inhibition of STAT3 binding to its consensus DNA sequence.

  • Nuclear Extracts: Nuclear extracts containing activated STAT3 are prepared from suitable cell lines (e.g., NIH3T3/v-Src fibroblasts or cancer cell lines with constitutively active STAT3).

  • Probe: A double-stranded oligonucleotide probe containing the high-affinity sis-inducible element (hSIE), which is the consensus binding site for STAT3, is end-labeled with a radioisotope (e.g., ³²P) or a fluorescent dye.[10][11]

  • Binding Reaction:

    • Nuclear extracts are pre-incubated with increasing concentrations of the azetidine-based inhibitors for a defined period (e.g., 30 minutes) at room temperature in a binding buffer containing poly(dI-dC) to block non-specific DNA binding.[10]

    • The labeled hSIE probe is then added to the mixture, and the binding reaction is allowed to proceed for another 15-20 minutes at room temperature.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.[10][12]

  • Detection and Quantification: The gel is dried and exposed to X-ray film or a phosphorimager screen. The intensity of the bands corresponding to the STAT3:DNA complex is quantified using densitometry software. IC50 values are determined from the dose-response curves.[10]

3. GABA Uptake Assay

This assay determines the inhibitory effect of compounds on GABA uptake mediated by GAT-1 and GAT-3.

  • Cell Lines or Synaptosomes: HEK293 cells expressing GAT-1 or GAT-3, or synaptosomal preparations from rat brain can be used.[13][14][15]

  • Radiolabeled Substrate: [³H]GABA is used as the substrate.[14][15]

  • Procedure:

    • Cells or synaptosomes are incubated with various concentrations of the test compounds.

    • [³H]GABA is added to initiate the uptake.

    • After a defined incubation period, the uptake is terminated by filtration or washing to separate the cells/synaptosomes from the assay medium.

    • The amount of radioactivity taken up is measured by scintillation counting.

    • To differentiate between GAT-1 and GAT-3 mediated uptake, specific inhibitors can be used (e.g., SKF89976A for GAT-1 and SNAP5114 for GAT-3).[13]

    • IC50 values are calculated from the concentration-inhibition curves.

4. General Synthesis of N-Substituted 3-Aminomethyl Azetidines

A common synthetic route starts from commercially available 1-Boc-3-azetidinone.

  • Reductive Amination: 1-Boc-3-azetidinone is reacted with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride to form the N-substituted 3-aminoazetidine.[16]

  • N-Alkylation/Arylation: The secondary amine on the azetidine ring can be further functionalized through various methods, such as reaction with alkyl halides, reductive amination with aldehydes, or cross-coupling reactions.[16][17]

  • Deprotection: The Boc protecting group on the azetidine nitrogen is typically removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the final 3-aminomethyl azetidine derivative.

Mandatory Visualizations

Triple_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT NET NET DAT DAT Synaptic_Vesicle Synaptic Vesicle (5-HT, NE, DA) 5HT 5-HT Synaptic_Vesicle->5HT Release NE NE Synaptic_Vesicle->NE Release DA DA Synaptic_Vesicle->DA Release 5HT->SERT Reuptake Receptors Postsynaptic Receptors 5HT->Receptors NE->NET Reuptake NE->Receptors DA->DAT Reuptake DA->Receptors Azetidine 3-Aminomethyl Azetidine Derivative Azetidine->SERT Inhibits Azetidine->NET Inhibits Azetidine->DAT Inhibits

Caption: Mechanism of action for 3-aminomethyl azetidines as triple reuptake inhibitors.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Kinase Cytokine_Receptor->JAK Activates STAT3_monomer STAT3 (inactive) JAK->STAT3_monomer Phosphorylates pSTAT3_monomer p-STAT3 STAT3_monomer->pSTAT3_monomer pSTAT3_dimer p-STAT3 Dimer pSTAT3_monomer->pSTAT3_dimer Dimerization DNA DNA pSTAT3_dimer->DNA Translocates & Binds Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Azetidine Azetidine-based STAT3 Inhibitor Azetidine->pSTAT3_dimer Inhibits DNA Binding

Caption: Inhibition of the STAT3 signaling pathway by azetidine derivatives.

Experimental_Workflow_EMSA Start Start Prepare_NE Prepare Nuclear Extracts (STAT3) Start->Prepare_NE Label_Probe Label DNA Probe (e.g., ³²P) Start->Label_Probe Incubate_Inhibitor Incubate Extracts with Azetidine Inhibitor Prepare_NE->Incubate_Inhibitor Add_Probe Add Labeled Probe to Mixture Label_Probe->Add_Probe Incubate_Inhibitor->Add_Probe Run_PAGE Native Polyacrylamide Gel Electrophoresis Add_Probe->Run_PAGE Visualize Autoradiography or Phosphorimaging Run_PAGE->Visualize Analyze Quantify Band Intensity (IC50 Calculation) Visualize->Analyze End End Analyze->End

Caption: General experimental workflow for the Electrophoretic Mobility Shift Assay (EMSA).

References

A Comparative Guide to Protein Degrader Building Blocks: (1-Methylazetidin-3-yl)methanamine in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation (TPD), the rational design of proteolysis-targeting chimeras (PROTACs) is paramount for achieving therapeutic success. These heterobifunctional molecules, which orchestrate the degradation of specific proteins via the ubiquitin-proteasome system, are comprised of three key components: a warhead that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker, far from being a passive tether, critically influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive comparison of PROTACs incorporating linkers derived from (1-Methylazetidin-3-yl)methanamine with those containing other commonly used linker building blocks, such as piperidine/piperazine moieties and flexible polyethylene glycol (PEG) chains. This analysis is supported by established principles from medicinal chemistry and includes detailed protocols for key experimental assays used in the evaluation of PROTACs.

The Role of the Linker in PROTAC Function

The linker's primary function is to bridge the POI-binding and E3 ligase-binding moieties, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The linker's length, rigidity, and chemical composition dictate the geometry of this complex, which in turn affects the efficiency of ubiquitin transfer to the POI and its subsequent degradation. An optimal linker positions the POI and E3 ligase in a manner conducive to ubiquitination, while a suboptimal linker can lead to steric hindrance or an unproductive ternary complex.

This compound: A Rigid Building Block for Enhanced Performance

This compound is a building block used to incorporate a rigid azetidine ring into the PROTAC linker. The constrained nature of the four-membered azetidine ring offers several potential advantages in PROTAC design:

  • Improved Metabolic Stability: The azetidine ring is known to be more resistant to metabolic degradation, particularly N-dealkylation, compared to larger saturated heterocycles like piperidine. This can lead to a longer in vivo half-life and increased drug exposure.

  • Conformational Rigidity: Rigid linkers can pre-organize the PROTAC into a bioactive conformation, which can enhance the formation of a stable ternary complex. This can translate to improved degradation potency (lower DC50) and efficacy (higher Dmax).

  • Modulation of Physicochemical Properties: The incorporation of the azetidine moiety can influence the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.

Comparative Analysis of Linker Building Blocks

The choice of linker building block is a critical decision in PROTAC design. The following sections compare the theoretical and observed properties of PROTACs containing azetidine-based linkers with those containing piperidine/piperazine and PEG linkers.

Data Presentation

Table 1: Comparison of Degradation Efficiency

Linker TypeRepresentative DC50 (nM)Representative Dmax (%)Rationale for Performance
Azetidine-based 1 - 50> 90%The rigid nature of the azetidine linker can lead to a more favorable conformation for ternary complex formation, resulting in high potency and efficacy.
Piperidine/Piperazine-based 5 - 100> 85%These rigid linkers also promote stable ternary complex formation. Piperazine can offer improved solubility. Performance is highly dependent on the specific context.
PEG-based 20 - 50070 - 90%Flexible PEG linkers can allow for easier formation of the ternary complex by accommodating various protein orientations, but this flexibility can also lead to less stable complexes and potentially lower potency.

Table 2: Comparison of Pharmacokinetic Properties

Linker TypeMetabolic StabilityCell PermeabilityOral Bioavailability
Azetidine-based High (Resistant to N-dealkylation)Moderate to HighPotentially Improved
Piperidine/Piperazine-based Moderate (Susceptible to N-dealkylation)Moderate to HighVariable
PEG-based Low to Moderate (Susceptible to oxidation)Low to ModerateGenerally Poor

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.

Protocol 1: Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the proximity of the POI and the E3 ligase induced by the PROTAC.

  • Reagents:

    • His-tagged POI

    • GST-tagged E3 ligase (e.g., VHL or CRBN complex)

    • Europium-labeled anti-His antibody (donor)

    • Allophycocyanin (APC)-labeled anti-GST antibody (acceptor)

    • PROTAC compounds

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)

  • Procedure:

    • Prepare serial dilutions of the PROTAC compounds in assay buffer.

    • In a 384-well plate, add the His-tagged POI, GST-tagged E3 ligase, and the PROTAC dilutions.

    • Incubate at room temperature for 1 hour.

    • Add the Europium-labeled anti-His antibody and APC-labeled anti-GST antibody.

    • Incubate at room temperature for 1 hour in the dark.

    • Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the TR-FRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Protocol 2: In-Cell Protein Degradation Assay (Western Blot)

This assay quantifies the reduction in the levels of the target protein in cells treated with the PROTAC.

  • Reagents:

    • Cell line expressing the POI

    • PROTAC compounds

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibody against the POI

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the PROTAC compounds for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies.

    • Incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the POI and the loading control.

    • Normalize the POI band intensity to the loading control.

    • Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).

Protocol 3: Target Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

  • Reagents:

    • Cell line expressing the POI

    • PROTAC compound

    • Proteasome inhibitor (e.g., MG132)

    • Cell lysis buffer

    • Antibody against the POI for immunoprecipitation

    • Protein A/G beads

    • Antibody against ubiquitin

  • Procedure:

    • Treat cells with the PROTAC compound, with or without co-treatment with a proteasome inhibitor.

    • Lyse the cells and immunoprecipitate the POI.

    • Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

    • Perform a Western blot and probe with an anti-ubiquitin antibody.

  • Data Analysis:

    • An increase in the high-molecular-weight smear (polyubiquitinated POI) in the PROTAC-treated samples, especially with proteasome inhibitor co-treatment, indicates successful target ubiquitination.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub Ubiquitin Polyubiquitination Polyubiquitination of POI Ub->Polyubiquitination Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ternary_Complex->Polyubiquitination Induces Polyubiquitination->Proteasome Recognition

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_design 1. PROTAC Design & Synthesis cluster_invitro 2. In Vitro Evaluation cluster_incell 3. Cellular Assays cluster_analysis 4. Data Analysis & Candidate Selection Design Select POI Ligand & E3 Ligase Ligand Synthesis Synthesize PROTACs with different linkers (Azetidine, Piperidine, PEG) Design->Synthesis Ternary_Complex Ternary Complex Formation Assay (TR-FRET) Synthesis->Ternary_Complex Ubiquitination Target Ubiquitination Assay Ternary_Complex->Ubiquitination Degradation Protein Degradation Assay (Western Blot) Ubiquitination->Degradation Viability Cell Viability Assay Degradation->Viability Data_Analysis Determine DC50, Dmax, and Pharmacokinetic Properties Viability->Data_Analysis Candidate_Selection Select Lead Candidate Data_Analysis->Candidate_Selection

Caption: General PROTAC Evaluation Workflow.

Conclusion

The linker is a critical component in PROTAC design, and the choice of building blocks to construct the linker has a profound impact on the resulting degrader's performance. While flexible linkers like PEG have been widely used, there is a growing appreciation for the benefits of rigid linkers. This compound provides a means to incorporate a rigid azetidine moiety, which can lead to improved metabolic stability and potentially enhanced degradation potency and efficacy. However, the optimal linker is highly dependent on the specific POI and E3 ligase pair. A systematic evaluation of different linker types, using the experimental protocols outlined in this guide, is crucial for the successful development of novel and effective protein degraders.

A Comparative Analysis of the Enzyme Selectivity Profiles of Investigational Drugs Featuring the Azetidine-3-yl-methanamine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates. A key derivative, the azetidine-3-yl-methanamine moiety, serves as a versatile building block for a range of targeted therapies. This guide provides a comparative analysis of the enzyme and transporter selectivity profiles of two distinct classes of investigational drugs that incorporate a 3-aminoazetidine core: KRAS::SOS1 protein-protein interaction inhibitors and triple reuptake inhibitors.

I. KRAS::SOS1 Protein-Protein Interaction Inhibitors

Azetidine-containing compounds have emerged as potent inhibitors of the interaction between the KRAS protein and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor. By disrupting this interaction, these inhibitors prevent the activation of KRAS, a key node in the oncogenic RAS/RAF/MEK/ERK signaling pathway.

The following tables summarize the selectivity profiles of two representative KRAS::SOS1 inhibitors, BI-3406 and MRTX0902.

Table 1: Selectivity Profile of BI-3406

Target/Enzyme FamilyNumber of Targets TestedResults
SOS21IC50 > 10 µM[1][2]
Kinases368No off-target hits at 5 µM[1][2]
Other Off-targets4410 hits at 10 µM (e.g., alpha A1 antagonism IC50 = 6 µM)[1][2]

Table 2: Selectivity Profile of MRTX0902

Target/Enzyme FamilyNumber of Targets TestedResults
SOS21No appreciable effect on SOS2-mediated GTP exchange (IC50 > 10 µmol/L)[3]
EGFR1No inhibition[4][5]
General Safety Panel78Highly selective for SOS1 (EC50/IC50 > 10 µM for 74 targets)[4][5]

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in KRAS can lead to constitutive activation of this pathway, driving tumorigenesis. SOS1 inhibitors block the initial step of KRAS activation.

KRAS_SOS1_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS1 SOS1 Grb2->SOS1 KRAS_GDP KRAS-GDP (inactive) SOS1->KRAS_GDP promotes GDP-GTP exchange KRAS_GTP KRAS-GTP (active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Azetidine-based SOS1 Inhibitor Inhibitor->SOS1 inhibits interaction with KRAS

KRAS::SOS1 Signaling Pathway and Point of Inhibition.

This assay quantifies the ability of a compound to disrupt the protein-protein interaction between KRAS and SOS1.[6][7][8][9]

  • Reagents and Materials:

    • Tagged recombinant human KRAS protein (e.g., Tag1-KRAS)

    • Tagged recombinant human SOS1 protein (e.g., Tag2-SOS1)

    • Anti-Tag1 antibody labeled with a FRET donor (e.g., Terbium cryptate)

    • Anti-Tag2 antibody labeled with a FRET acceptor (e.g., XL665)

    • GTP

    • Assay buffer

    • Test compounds

    • 384-well low-volume white plates

  • Procedure: a. Dispense test compounds at various concentrations into the wells of the 384-well plate. b. Prepare a mixture of Tag1-KRAS and GTP in assay buffer and add to the wells. c. Add Tag2-SOS1 to the wells. d. Prepare a mixture of the donor- and acceptor-labeled antibodies and add to the wells. e. Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium. f. Read the plate on an HTRF-compatible microplate reader, measuring fluorescence at the donor and acceptor emission wavelengths.

  • Data Analysis: a. Calculate the HTRF ratio (acceptor signal / donor signal). b. A decrease in the HTRF signal indicates disruption of the KRAS::SOS1 interaction. c. Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

HTRF_Workflow cluster_0 Assay Plate Preparation cluster_1 Incubation & Detection cluster_2 Data Analysis A Dispense Test Compound B Add Tag1-KRAS + GTP A->B C Add Tag2-SOS1 B->C D Add HTRF Detection Reagents C->D E Incubate at Room Temperature D->E F Read Fluorescence on HTRF Plate Reader E->F G Calculate HTRF Ratio F->G H Determine IC50 Value G->H

Experimental Workflow for the KRAS::SOS1 HTRF Assay.

II. Triple Reuptake Inhibitors (TRIs)

3-Aminoazetidine derivatives have been investigated as triple reuptake inhibitors, which simultaneously block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This broad-spectrum activity is hypothesized to offer enhanced antidepressant efficacy.

The following table presents the in vitro inhibitory potencies (IC50) of a selection of 3-aminoazetidine derivatives against human SERT, NET, and DAT.

Table 3: Inhibitory Potency (IC50, nM) of 3-Aminoazetidine Derivatives against Monoamine Transporters

CompoundhSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
8ab 1.813.1153
8af 1.510.5117
8cg 2.325.6211
8ch 2.122.4198
8cu 3.530.1254
10ck 0.98.798
10cq 1.19.2105
10dl 1.311.5123

Data extracted from a study by Han et al. on the exploration of 3-aminoazetidines as triple reuptake inhibitors.

TRIs increase the synaptic concentrations of serotonin, norepinephrine, and dopamine by blocking their reuptake into the presynaptic neuron. This enhances neurotransmission and is believed to alleviate the symptoms of depression.

TRI_Pathway Presynaptic Presynaptic Neuron Serotonin 5-HT Presynaptic->Serotonin Norepinephrine NE Presynaptic->Norepinephrine Dopamine DA Presynaptic->Dopamine Postsynaptic Postsynaptic Neuron SERT SERT SERT->Presynaptic NET NET NET->Presynaptic DAT DAT DAT->Presynaptic Serotonin->SERT reuptake Receptors Postsynaptic Receptors Serotonin->Receptors Norepinephrine->NET reuptake Norepinephrine->Receptors Dopamine->DAT reuptake Dopamine->Receptors Receptors->Postsynaptic Signal Transduction Inhibitor 3-Aminoazetidine TRI Inhibitor->SERT Inhibitor->NET Inhibitor->DAT

Mechanism of Action of Triple Reuptake Inhibitors.

This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

  • Reagents and Materials:

    • HEK293 cells stably expressing human SERT, NET, or DAT

    • Radiolabeled neurotransmitters (e.g., [³H]serotonin, [³H]norepinephrine, [³H]dopamine)

    • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

    • Test compounds

    • Scintillation fluid

    • 96-well plates

    • Cell harvester and filter mats

  • Procedure: a. Plate the transporter-expressing HEK293 cells in 96-well plates and allow them to adhere. b. On the day of the assay, wash the cells with assay buffer. c. Add the test compounds at various concentrations to the wells and pre-incubate. d. Initiate the uptake by adding the radiolabeled neurotransmitter to each well. e. Incubate for a defined period at 37°C. f. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer using a cell harvester, which collects the cells onto filter mats. g. Dry the filter mats and place them in scintillation vials with scintillation fluid.

  • Data Analysis: a. Measure the radioactivity in each vial using a scintillation counter. b. The amount of radioactivity is proportional to the amount of neurotransmitter taken up by the cells. c. Plot the percentage of inhibition of uptake against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Transporter_Assay_Workflow cluster_0 Cell Preparation & Treatment cluster_1 Uptake & Termination cluster_2 Quantification & Analysis A Plate Transporter-Expressing HEK293 Cells B Add Test Compounds A->B C Add Radiolabeled Neurotransmitter B->C D Incubate at 37°C C->D E Terminate by Washing and Cell Harvesting D->E F Measure Radioactivity with Scintillation Counter E->F G Determine IC50 Value F->G

Experimental Workflow for the Monoamine Transporter Uptake Assay.

References

Safety Operating Guide

Navigating the Safe Disposal of (1-Methylazetidin-3-yl)methanamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management of chemical waste is paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (1-Methylazetidin-3-yl)methanamine, a key building block in contemporary pharmaceutical research. Adherence to these protocols is essential for mitigating risks and fostering a secure research environment.

Immediate Safety and Handling Protocols

This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1] Therefore, strict adherence to safety precautions is non-negotiable. Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) inspected for integrity before use.[1]
Body Protection A flame-retardant and antistatic lab coat, with additional protective clothing as necessary.[2]
Respiratory To be used in a well-ventilated area, preferably within a chemical fume hood.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste.[2] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[3]

1. Waste Identification and Segregation:

  • All waste containing this compound, including unused product, contaminated materials, and empty containers, must be classified as hazardous waste.[2]

  • This waste stream must be kept separate from other chemical wastes, particularly acids and oxidizing agents, to prevent potentially violent reactions.[3]

2. Containerization:

  • Utilize a dedicated, chemically compatible, and leak-proof container for all this compound waste.[3]

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2] The primary hazards, such as "Corrosive," should also be indicated.[2]

3. Storage:

  • Tightly seal the waste container and store it in a designated, cool, and well-ventilated satellite accumulation area away from heat sources and incompatible materials.[2][3]

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1][3] Provide them with the complete SDS for the compound.

5. Spill Management:

  • In the event of a spill, immediately alert personnel and restrict access to the area.[2]

  • For small spills, use an inert absorbent material like vermiculite or dry sand, and collect the material using non-sparking tools into a designated hazardous waste container.[2]

  • For larger spills, evacuate the area immediately and contact your institution's emergency response team.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Waste Generation (this compound) is_contaminated Is the material contaminated with This compound? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes containerize Containerize in a labeled, compatible, and sealed hazardous waste container hazardous_waste->containerize storage Store in a designated satellite accumulation area containerize->storage disposal Arrange for pickup by EHS or a licensed waste contractor storage->disposal end Proper Disposal Complete disposal->end

Disposal workflow for this compound.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not extensively available, the following table summarizes its key identifiers and classifications, which are crucial for proper waste management and transportation.

Table 2: Chemical Identification and Hazard Classification

IdentifierValueReference
CAS Number 1359656-98-6[1]
Molecular Formula C5H12N2[4]
UN Number UN 2735[1]
GHS Hazard Class Skin corrosion/irritation (Category 1A, 1B, 1C)[1]
Proper Shipping Name AMINES, LIQUID, CORROSIVE, N.O.S. (this compound)[1]

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling (1-Methylazetidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, operational, and disposal protocols for handling (1-Methylazetidin-3-yl)methanamine (CAS No. 1359656-98-6) in a laboratory setting. Adherence to these procedures is paramount for ensuring the safety of researchers, scientists, and drug development professionals.

This compound is classified as a hazardous chemical that can cause severe skin burns and eye damage[1]. Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict handling protocols are mandatory to prevent exposure.

Hazard Identification and Classification

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation1A, 1B, 1CH314: Causes severe skin burns and eye damage
Source: GHS Classification in accordance with 29 CFR 1910 (OSHA HCS)[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure when handling this compound. The following table summarizes the required PPE.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to vapors, mists, or aerosols. All handling should be conducted within a certified chemical fume hood[2][3].
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities[1].
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene)To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical[1][2][3].
Body Protection Laboratory CoatTo protect skin and personal clothing from contamination[2][3]. For tasks with a higher risk of splashing, a chemical-resistant apron is advised[3].
Respiratory Protection NIOSH-Approved RespiratorMay be necessary in confined spaces or poorly ventilated areas to prevent inhalation of harmful vapors[2][4].

Operational and Disposal Workflow

The following diagram outlines the procedural workflow for the safe handling and disposal of this compound.

Operational and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_start Start: Handling Procedure risk_assessment Conduct Risk Assessment prep_start->risk_assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood weigh_dissolve Weighing and Dissolving fume_hood->weigh_dissolve reaction Perform Reaction weigh_dissolve->reaction decontaminate Decontaminate Work Area reaction->decontaminate remove_ppe Properly Remove PPE decontaminate->remove_ppe waste_segregation Segregate Waste remove_ppe->waste_segregation solid_waste Solid Waste Container waste_segregation->solid_waste liquid_waste Liquid Waste Container waste_segregation->liquid_waste dispose Dispose via Hazardous Waste Stream solid_waste->dispose liquid_waste->dispose end_procedure End of Procedure dispose->end_procedure

Caption: Workflow for handling and disposal of this compound.

Step-by-Step Handling Protocol

1. Pre-Handling Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.

2. Handling:

  • Ventilation: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any vapors or mists[2][3].

  • Weighing and Transfer: When weighing the liquid, do so within the fume hood. Use appropriate, clean glassware for all transfers.

  • Solution Preparation: When preparing solutions, slowly add the amine to the solvent to avoid splashing.

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.

3. Storage:

  • Store in a tightly sealed container in a dry, cool, and well-ventilated place[5]. The recommended storage temperature is between 2-8°C.

Emergency Procedures

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1].
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[1].
Eye Contact Immediately rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention[1].
Spill Management Evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material such as vermiculite or sand. Collect the absorbed material into a designated, sealed hazardous waste container[2]. Do not let the product enter drains[1].

Disposal Plan

Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations.

  • Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with the chemical should be disposed of in a designated hazardous waste container[3].

  • Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers. Do not pour down the drain[1][3].

  • Regulations: Dispose of all waste in accordance with federal, state, and local regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methylazetidin-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-Methylazetidin-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.